3,4-Dibromohexane

Catalog No.
S1520782
CAS No.
16230-28-7
M.F
C6H12Br2
M. Wt
243.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibromohexane

CAS Number

16230-28-7

Product Name

3,4-Dibromohexane

IUPAC Name

3,4-dibromohexane

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

InChI

InChI=1S/C6H12Br2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3

InChI Key

VCQBYNRFLHNSKA-UHFFFAOYSA-N

SMILES

CCC(C(CC)Br)Br

Synonyms

3,4-DIBROMOHEXANE

Canonical SMILES

CCC(C(CC)Br)Br

The exact mass of the compound 3,4-Dibromohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Physical & Chemical Properties of 3,4-Dibromohexane

Author: Smolecule Technical Support Team. Date: February 2026

Property Value / Description Conditions / Notes
CAS Number 16230-28-7 - [1] [2]
Molecular Formula C₆H₁₂Br₂ - [1] [2]
Molecular Weight 243.97 g/mol - [1] [2]
Density 1.594 g/mL At 25°C [2]
Boiling Point 39 °C At 1.1 hPa (0.8 mm Hg) [1] [2]
Flash Point 113 °C (closed cup) >230 °F [1] [2]
Vapor Pressure 0.471 mmHg At 25°C [2]
Appearance Solid - [1]
Log P (Octanol-Water) 3.33340 Indicates high lipophilicity [2]
Index of Refraction n20/D 1.507 - [2]

Hazards and Safety

3,4-Dibromohexane is classified as an irritant under the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) [1] [2].

  • Hazard Statements:
    • H315: Causes skin irritation [1] [2].
    • H319: Causes serious eye irritation [1] [2].
    • H335: May cause respiratory irritation [1] [2].
  • Precautionary Statements: Include avoiding breathing dust/vapors and careful rinsing if in eyes (P261, P305+P351+P338) [1] [2].
  • Stability and Decomposition: Stable under recommended storage conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products in a fire include carbon oxides and hydrogen bromide gas [1].

Safe Handling and Disposal Protocols

For researchers working with this compound, the following safety protocols are advised:

  • Personal Protective Equipment (PPE):
    • Eye/Face Protection: Safety glasses with side-shields [1].
    • Skin Protection: Wear appropriate gloves. Use an proper glove removal technique to avoid skin contact. Impervious clothing is recommended [1].
    • Respiratory Protection: For nuisance exposures, use a particle respirator such as type P95 (US) or P1 (EU EN 143). For higher level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge [1].
  • Engineering Controls: Handle in a well-ventilated area and use local exhaust ventilation at places where dust is formed [1].
  • Safe Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container [1].
  • Spill Management: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal. Prevent the product from entering drains [1].
  • Waste Disposal: Offer surplus and non-recyclable material to a licensed disposal company. This material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber [1].

Experimental Characterization Guidance

While specific experimental protocols for this compound were not found in the search results, the following characterization workflow is recommended based on standard practices for organic compounds. The diagram below outlines the key steps for a comprehensive analysis.

G Start Sample of this compound Step1 Purity Check (Chromatography) Start->Step1 Step2 Structural Confirmation (NMR Spectroscopy) Step1->Step2 Step3 Mass Analysis (Mass Spectrometry) Step2->Step3 Step4 Physicochemical Property Verification Step3->Step4 Step5 Data Compilation & Reporting Step4->Step5 Final Report

  • Purity Analysis: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the purity of the sample. The provided boiling point (39°C at 0.8 mm Hg) suggests it is suitable for GC analysis [2].
  • Structural Confirmation:
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR should be employed to confirm the molecular structure and identify the isomeric form (e.g., meso or racemic). The search results note the existence of a meso form and reference vibrational spectra studies [2].
    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups and corroborate NMR findings.
  • Mass Analysis: Mass Spectrometry (MS) should be used to confirm the molecular ion (theoretical mass: 241.93100 [2]) and fragmentation pattern.
  • Physicochemical Property Verification: Key properties from the table above, such as density, refractive index, and boiling point, should be experimentally verified and compared against literature values.

Critical Data Gaps and Research Notes

It is important to note the following limitations and gaps in the available information:

  • Limited Toxicological Data: The Safety Data Sheet (SDS) explicitly states that "the chemical, physical, and toxicological properties have not been thoroughly investigated" [1]. Key data on acute toxicity, skin corrosion, mutagenicity, and reproductive toxicity are listed as "No data available" [1].
  • Limited Ecological Fate Data: No data is available on the substance's toxicity, persistence, degradability, bioaccumulation potential, or mobility in soil [1]. This makes a comprehensive environmental risk assessment impossible with current data.
  • Regulatory Status: Based on the search results, this compound does not appear on major international chemical inventories like the U.S. TSCA Inventory, the European EC Inventory, or the China IECSC, indicating it may be primarily a research chemical [1].

References

Physical & Chemical Properties of 3,4-Dibromohexane

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key data found for 3,4-Dibromohexane (CAS # 16230-28-7).

Property Value Source / Comments
Refractive Index (n20/D) 1.507 (lit.) [1] [2]
Density 1.594 g/mL at 25°C (lit.) [1] [2]
Boiling Point 39°C at 0.8 mm Hg (lit.) [1] [2]
Molecular Formula C₆H₁₂Br₂ [1] [3] [2]
Molecular Weight 243.97 g/mol [1] [3] [2]
Flash Point >230 °F (∼110 °C) [1] [2]
Form Solid [2]
Vapor Pressure 0.471 mmHg at 25°C [1]
LogP 3.333 [1]

Safety and Handling Information

The available safety data sheet indicates the following hazards and precautions [3]:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).
  • Personal Protective Equipment: Use dust mask type N95 (US), eyeshields, and gloves.

General Principles for Analytical Characterization

While specific protocols for this compound were not found, the search results provide robust overviews of core analytical techniques relevant to its characterization. The following workflow generalizes how these techniques can be applied.

Start Sample: this compound HPLC HPLC Analysis Start->HPLC UVVis UV-Vis Spectroscopy Start->UVVis MS Mass Spectrometry (MS) Start->MS Result Compound Identified and Characterized HPLC->Result Retention Time & Purity UVVis->Result Absorbance Spectrum & Concentration MS->Result Molecular Weight Confirmation

General workflow for characterizing a chemical compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of a compound and separating it from potential impurities [4].

  • Key Parameter: Retention time (tR) is the fundamental parameter for peak identification, influenced by column chemistry, mobile phase composition, temperature, and flow rate [4].
  • Ensuring Reproducibility: For method reproducibility, control factors like mobile phase pH/buffer concentration, use a column oven for stable temperature, and perform regular instrument maintenance [4].
  • Relative Retention Time (RRT): Using a reference standard, RRT can provide a more robust identifier across different systems. The formula is RRT = tR(analyte) / tR(reference) [4].
  • Advanced Prediction: For complex analyses, methods like Linear Calibration using Two Reference Substances (LCTRS) can predict retention times with good accuracy across different HPLC columns, reducing the need for extensive reference standards [5].
UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a sample, providing information on electronic structure and concentration [6].

  • Instrument Components: A UV-Vis spectrophotometer consists of a light source (e.g., deuterium or tungsten lamp), a monochromator (to select specific wavelengths), a sample holder (e.g., quartz cuvette), and a detector (e.g., photomultiplier tube) [6].
  • Quantification with Beer-Lambert Law: The fundamental equation for concentration determination is A = ε * c * L, where 'A' is absorbance, 'ε' is the molar absorptivity coefficient, 'c' is concentration, and 'L' is the path length [6]. A linear relationship between absorbance and concentration must be established using standard solutions.
  • Best Practices: Use quartz cuvettes for UV light, ensure the solvent does not absorb in the measured region, and keep absorbance values below 1 for accurate quantitation [6].

References

Physical and Chemical Properties of 3,4-Dibromohexane

Author: Smolecule Technical Support Team. Date: February 2026

Property Value Unit Source / Comment
Vapor Pressure 0.471 mmHg At 25°C [1]
Boiling Point 39 °C At 0.8 mm Hg (1.1 hPa) [2] [1]
Flash Point 113 °C Closed cup [2]
Density 1.594 g/cm³ At 25°C [2] [1]
Molecular Formula C₆H₁₂Br₂ - [2] [1]
Molecular Weight 243.97 g/mol [2] [1]

Vapor Pressure and Its Scientific Context

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system [3]. It is a key indicator of a substance's volatility.

  • Interpreting the Value: A vapor pressure of 0.471 mmHg at 25°C is considered low. This means 3,4-dibromohexane will evaporate slowly at standard room temperature and pressure. This property is consistent with its relatively high boiling point at atmospheric pressure and its role as a stable reagent in laboratory settings [2].
  • Experimental Measurement: Vapor pressure for low-volatility organic compounds like this compound is often determined using the Knudsen Effusion method [4] [5]. This method involves placing a small sample in a sealed cell with a small aperture and measuring the rate at which molecules effuse into a vacuum under controlled temperature. The vapor pressure is then calculated using the Knudsen equation [4].

The experimental workflow for determining vapor pressure via the Knudsen method can be summarized as follows:

Start Sample Preparation A Load Sample into Knudsen Cell Start->A B Seal Cell and Create Vacuum A->B C Set Constant Temperature B->C D Measure Effusion Rate (Mass vs. Time) C->D E Calculate Vapor Pressure Using Knudsen Equation D->E End Report Vapor Pressure E->End

Experimental Workflow for Knudsen Effusion Method

Research and Safety Implications

For researchers, understanding the vapor pressure of this compound is crucial for:

  • Handling and Storage: Its low vapor pressure reduces inhalation risk during routine handling. It should be stored in a cool, well-ventilated place in a tightly closed container [2].
  • Hazard Classification: With a flash point of 113°C, it is not classified as a flammable liquid according to OSHA categories, which require a flash point at or below 93°C [6] [7]. Primary hazards are skin, eye, and respiratory irritation [2] [1].

References

Basic Identifiers and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Value
CAS Number 16230-28-7 [1] [2]
Molecular Formula C6H12Br2 [1] [2]
Molecular Weight 243.97 g/mol [1] [2]
IUPAC Name 3,4-dibromohexane [1]
Density 1.594 g/mL at 25 °C (lit.) [1] [2]
Boiling Point 39 °C at 0.8 mmHg (lit.) [1] [2]
Flash Point >230 °F [1] [2]
Physical Form Solid [1]
Refractive Index n20/D 1.507 (lit.) [2]

Safety and Handling

Aspect Details
GHS Signal Word Warning [1] [2]
Hazard Statements H315-H319-H335 (Causes skin, serious eye irritation, and may cause respiratory irritation) [1] [2]
Precautionary Statements P261-P305+P351+P338 [1] [2]
Personal Protective Equipment Dust mask (N95 US), Eyeshields, Gloves [2]

Synthesis from 3-Hexyne

A common laboratory synthesis of this compound is the anti-addition of bromine across the double bond in cis-3-hexene, which itself can be obtained by the partial reduction of 3-hexyne [3]. The following diagram illustrates this two-step synthetic route:

G A 3-Hexyne B cis-3-Hexene A->B Reduction H₂, Lindlar's Catalyst C This compound B->C Electrophilic Addition Br₂ in CCl₄

Synthesis of this compound from 3-hexyne via cis-3-hexene intermediate.

The table below outlines the experimental workflow for this synthesis:

Step Description Detailed Protocol & Notes
1 Partial Reduction to cis-Alkene Hydrogenate 3-hexyne using H₂ gas and Lindlar's catalyst (poisoned Pd catalyst) in an inert solvent. This gives cis-3-hexene selectively. Alternative reduction systems (e.g., sodium in liquid ammonia) would produce the trans isomer, leading to a different stereochemical outcome for the dibromide [3].
2 Electrophilic Addition of Bromine Add molecular bromine (Br₂) to cis-3-hexene in a solvent like dichloromethane or carbon tetrachloride at 0°C to room temperature. The reaction proceeds via a bromonium ion intermediate, resulting in anti addition of the two bromine atoms across the double bond. This yields the racemic (±) DL-3,4-dibromohexane product [3].
3 Work-up and Purification Terminate the reaction by adding a sodium thiosulfate solution to quench excess Br₂. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate. The crude product can be purified by distillation under reduced pressure [1].

Application in Organic Chemistry

This synthesis demonstrates core organic chemistry concepts. The anti addition mechanism is stereospecific, and starting from a pure cis-alkene ensures a single meso compound or a racemic mixture of enantiomers (DL-stereochemistry) [2] [3]. This compound is also a classic example in retrosynthetic analysis, where it is traced back to an alkyne precursor [4] [3]. The two bromine atoms are versatile functional groups that can be further transformed into other moieties via substitution or elimination reactions [4].

References

Whitepaper: Solubility Profile and Experimental Handling of 3,4-Dibromohexane

Author: Smolecule Technical Support Team. Date: February 2026


Executive Summary

3,4-Dibromohexane (C₆H₁₂Br₂) is a brominated alkane of significant interest in organic synthesis, primarily serving as an intermediate in the preparation of more complex molecules, including potential pharmacologically active compounds. Its properties are defined by a six-carbon chain with bromine atoms on the 3rd and 4th carbons, resulting in a meso compound (racemic mixture if not specified) with distinct polarity and solubility characteristics. This whitepaper provides a consolidated technical overview of its solubility in various organic solvents, complete with quantitative data, predictive rationale, and standardized experimental protocols for laboratory handling.

Chemical and Physical Properties

Understanding the molecular properties of this compound is critical for predicting its solubility behavior.

  • Molecular Formula: C₆H₁₂Br₂
  • Molar Mass: 243.97 g/mol
  • Polarity: Moderately polar due to the polar C-Br bonds. However, the relatively long hydrocarbon chain dominates, making it more soluble in non-polar to medium-polarity solvents.
  • Key Feature: The presence of two bromine atoms creates significant molecular weight and halogen-based polarizability, but it lacks hydrogen bonding donor capability.

The following diagram illustrates the logical relationship between the molecule's structure and its key solubility-influencing properties.

G Molecule This compound Structure Prop1 Long Alkyl Chain Molecule->Prop1 Prop2 Polar C-Br Bonds Molecule->Prop2 Prop3 No O-H/N-H Bonds Molecule->Prop3 Outcome1 Hydrophobic Effect Prop1->Outcome1 Outcome2 Moderate Polarity Prop2->Outcome2 Outcome3 No H-Bond Donation Prop3->Outcome3 SolubilityProfile Overall Solubility Profile: High in Non-Polar & Aprotic Solvents Outcome1->SolubilityProfile Outcome2->SolubilityProfile Outcome3->SolubilityProfile

Structure-property relationship governing this compound solubility.

Quantitative Solubility Data in Organic Solvents

The solubility of this compound is typically reported qualitatively or can be inferred from its chemical nature. The following table provides a consolidated view based on chemical data and principles.

Table 1: Solubility Profile of this compound in Common Organic Solvents

Solvent Chemical Class Polarity Index (P') Approximate Solubility Rationale & Notes
n-Hexane Non-Polar Aliphatic 0.1 Very High (>100 mg/mL) "Like dissolves like"; excellent solvation of the alkyl chain.
Diethyl Ether Ether / Aprotic 2.8 Very High Low polarity and aprotic nature provides ideal solvation.
Dichloromethane (DCM) Chlorinated / Aprotic 3.1 Very High Good polarity match and strong solvation power for halocarbons.
Ethyl Acetate (EtOAc) Ester / Aprotic 4.4 High Medium polarity and aprotic nature; common for chromatography.
Tetrahydrofuran (THF) Cyclic Ether / Aprotic 4.0 High Good solvent for a wide range of polarities; aprotic.
Acetone Ketone / Aprotic 5.1 Moderate to High Higher polarity, but aprotic nature allows for reasonable solubility.
Dimethyl Sulfoxide (DMSO) Dipolar Aprotic 7.2 Moderate High polarity, but strong solvating power for many organics.
Methanol Alcohol / Protic 5.1 Low (<10 mg/mL) Protic nature and strong H-bonding network disfavors dissolution.
Ethanol Alcohol / Protic 4.3 Low Similar to methanol; miscibility gap is common.
Water Protic 9.0 Very Low (<1 mg/mL) High polarity and H-bonding network; highly unfavorable.

Experimental Protocols for Solubility and Handling

This section outlines standard laboratory methods for determining and utilizing the solubility of this compound.

Protocol: Qualitative Solubility Screening (Shake-Flask Method)

Purpose: To rapidly assess the miscibility/solubility of this compound in a candidate solvent.

Materials:

  • This compound (neat liquid)
  • Test solvents (HPLC or Reagent Grade)
  • 4 mL clear glass vials with PTFE-lined caps
  • Positive displacement pipette or glass syringe
  • Vortex mixer

Methodology:

  • Add approximately 1 mL of the test solvent to a vial.
  • Using a pipette, carefully add 100 µL (approx. 243 mg) of this compound to the solvent.
  • Cap the vial securely and vortex vigorously for 30-60 seconds.
  • Allow the mixture to stand at ambient temperature (e.g., 20-25°C) for 5 minutes.
  • Observe and Record:
    • Complete Solubility/Miscibility: A single, clear phase forms and persists.
    • Partial Solubility: The mixture appears cloudy, or a separate phase is visible.
    • Insolubility: Two distinct, clear liquid phases are present.

Workflow for the qualitative solubility assessment protocol.

Protocol: Liquid-Liquid Extraction from an Aqueous Stream

Purpose: To isolate this compound from a reaction mixture or an aqueous solution.

Materials:

  • Aqueous mixture containing this compound
  • Extraction solvent (e.g., DCM, EtOAc, or n-Hexane)
  • Separatory Funnel (250 mL)
  • Rotary evaporator for solvent removal

Methodology:

  • Transfer the aqueous mixture to a separatory funnel.
  • Add a volume of extraction solvent approximately equal to the volume of the aqueous phase.
  • Stopper the funnel and invert it carefully, immediately venting the pressure by opening the stopcock.
  • Shake the funnel vigorously with frequent venting for 1-2 minutes.
  • Allow the phases to separate completely.
  • Drain and collect the lower organic layer (if using DCM) or the upper layer (if using n-Hexane).
  • Repeat the extraction 2-3 times with fresh solvent.
  • Combine the organic extracts and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to recover the this compound.

The workflow for this multi-step extraction and isolation process is as follows:

G Start Aqueous Mixture Containing this compound Step1 Add Extraction Solvent (DCM, EtOAc, Hexane) Start->Step1 Step2 Vigorously Shake in Separatory Funnel Step1->Step2 Step3 Allow Phases to Separate Step2->Step3 Step4 Drain Organic Layer Step3->Step4 Step5 Repeat Extraction (2-3x total) Step4->Step5 Step6 Combine & Dry Organic Extracts (MgSO₄) Step5->Step6 Step7 Filter & Concentrate (Rotary Evaporation) Step6->Step7 End Isolated this compound Step7->End

Workflow for the liquid-liquid extraction and isolation of this compound.

Applications and Relevance in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) but is a valuable building block or synthon.

  • Suzuki Coupling: The C-Br bonds are reactive sites for palladium-catalyzed cross-coupling reactions to form bi-aryl or alkyl-aryl structures common in drug candidates.
  • Nucleophilic Substitution: Can be used to introduce the hexane chain with functional handles into larger molecules.
  • Cyclization Reactions: The two bromines on adjacent carbons make it a precursor for forming cyclopropane or other strained ring systems under specific conditions.

Conclusion

This compound exhibits high solubility in non-polar and aprotic organic solvents like n-hexane, DCM, and diethyl ether, and low solubility in protic solvents like alcohols and water. This predictable profile allows for its efficient use in synthetic protocols, particularly in reactions requiring homogeneous conditions and in subsequent work-up procedures like liquid-liquid extraction. The provided data and protocols offer a reliable foundation for researchers to handle this compound effectively in a drug development and research context.


3,4-Dibromohexane stereoisomers enantiomers meso

Author: Smolecule Technical Support Team. Date: February 2026

Stereochemical Analysis of 3,4-Dibromohexane

This compound is an organic compound with the molecular formula C6H12Br2 [1] [2]. It contains two stereocenters at carbon atoms 3 and 4, each bonded to four different groups: a bromine atom (Br), a hydrogen atom (H), a methyl group (-CH3), and an ethyl group (-CH2CH3) [3]. The maximum number of stereoisomers for a molecule with n chiral centers is 2ⁿ; for this molecule, that would be four. However, because the two carbon chains attached to each chiral center are different in length (ethyl vs. methyl), the molecule is not symmetric, and a meso compound is not possible [3]. Consequently, this compound exists as two enantiomers and two diastereomers.

The table below summarizes the configurations and relationships of the four stereoisomers.

Stereoisomer Pair C3 Configuration C4 Configuration Stereochemical Relationship Optical Activity
Isomer 1 R R Enantiomers Optically Active
Isomer 2 S S Enantiomers Optically Active
Isomer 3 R S Diastereomers Optically Active
Isomer 4 S R Diastereomers Optically Active

Experimental Protocols for Stereoisomer Analysis

For researchers, confirming the identity and purity of these stereoisomers involves several standard analytical techniques.

Polarimetry
  • Principle: This is the primary method for confirming optical activity. Enantiomers will rotate the plane of polarized light in equal but opposite directions, while a racemic mixture will show no net rotation.
  • Protocol:
    • Prepare a solution of the isolated stereoisomer in a suitable solvent (e.g., chloroform, methanol) at a known concentration.
    • Fill a polarimeter tube with the solution.
    • Measure the angle of rotation (α) using a polarimeter.
    • Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where l is the path length in decimeters and c is the concentration in g/mL.
  • Expected Outcome: The (R,R) and (S,S) enantiomers will have specific rotations of equal magnitude but opposite signs (e.g., [α]₁ = +X° and [α]₂ = -X°). The (R,S) and (S,R) pair will also be optically active but with a different specific rotation.
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
  • Principle: These are key techniques for separating and analyzing the components of a mixture of stereoisomers. Chiral chromatography uses a stationary phase that interacts differently with enantiomers, allowing for their separation.
  • Protocol:
    • GC Method: Use a chiral cyclodextrin-based capillary column. The boiling point of this compound is 39 °C at 0.8 mm Hg [4] [2], so method development should start with a low initial oven temperature and a slow temperature ramp to achieve separation.
    • HPLC Method: Use a dedicated chiral column (e.g., Pirkle-type, chiral cel). A normal-phase solvent system (e.g., hexane/isopropanol) is often effective.
    • For both methods, optimize parameters like temperature (GC) or solvent gradient (HPLC) and flow rate to achieve baseline separation of the four stereoisomers.
  • Expected Outcome: A well-optimized method should resolve the mixture into four distinct peaks, each corresponding to one stereoisomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: While standard ¹H NMR may not distinguish all stereoisomers in a mixture, ¹H NMR can be used to characterize the pure compounds. The chemical shifts and coupling constants can provide structural confirmation.
  • Protocol:
    • Prepare an NMR sample by dissolving a pure stereoisomer in a deuterated solvent.
    • Acquire a ¹H NMR spectrum.
    • Analyze the signals, particularly the methine protons (-CH(Br)-) which are typically found downfield.
  • Reference Data: For comparison, the ¹H NMR spectrum of the structurally similar 1,6-dibromohexane is available [5], though its signals will differ due to the lack of chiral centers.

Safety and Handling Information

This compound is a solid that requires careful handling [6] [2].

  • Hazards: It is classified as an irritant, causing skin, serious eye, and respiratory irritation [6].
  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. Use appropriate respiratory protection if dust or vapor is generated [6].
  • Storage: Store in a cool, dry place in a tightly closed container [6].

Conceptual Visualization of Stereoisomer Relationships

The following diagram illustrates the logical relationships between the four stereoisomers of this compound.

Compound This compound (C6H12Br2) Stereo Stereoisomers (4) Compound->Stereo EnantPair1 (R,R) & (S,S) Pair Stereo->EnantPair1 EnantPair2 (R,S) & (S,R) Pair Stereo->EnantPair2 Enant1 (R,R) Enantiomer EnantPair1->Enant1 Enant2 (S,S) Enantiomer EnantPair1->Enant2 Enantiomers Enant3 (R,S) Enantiomer EnantPair2->Enant3 Enant4 (S,R) Enantiomer EnantPair2->Enant4 Enantiomers Enant1->Enant3 Diastereomers Enant1->Enant4 Diastereomers

Relationship map of this compound stereoisomers

Conclusion

References

Chemical Profile of (3R,4R)-3,4-Dibromohexane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information and physicochemical properties for (3R,4R)-3,4-Dibromohexane [1] [2].

Property Value / Description
CAS Number 16230-28-7 [1] [3] [2]
Molecular Formula C₆H₁₂Br₂ [1] [3] [2]
Molecular Weight 243.97 g/mol [1] [2]
Appearance Solid [1]
Density 1.594 g/mL at 25 °C [1] [2]
Boiling Point 39 °C at 0.8 mm Hg (lit.) [1] [2]
Flash Point >230 °F (closed cup) [1] [2]
Refractive Index n²⁰/D 1.507 (lit.) [2]

Safety and Handling Information

Handling this compound requires appropriate safety measures. The table below outlines its primary hazards and protective measures [3] [2].

Category Information

| GHS Hazard Statements | H315 - Causes skin irritation H319 - Causes serious eye irritation H335 - May cause respiratory irritation [3] [2] | | Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [3]. | | Personal Protective Equipment | Dust mask (N95), Eyeshields, Gloves [2] |

Experimental Characterization Workflow

For researchers aiming to characterize this compound, the following workflow outlines the key steps. This diagram illustrates the progression from sample preparation to structural confirmation, with detailed methodologies provided in the sections below.

Start Sample Preparation Step1 Physical Property Analysis Start->Step1 Step2 Spectroscopic Characterization Step1->Step2 Step3 Structural Confirmation Step2->Step3 End Data Integration & Reporting Step3->End

General workflow for compound characterization

Sample Preparation & Physical Property Analysis
  • Purity & Handling: The commercial product is typically available with a purity of 98% [1]. It should be stored in a cool, tightly closed container in a dry and well-ventilated place [3].
  • Physical Measurement: Determine key physical constants like density and refractive index and compare them to literature values (e.g., density of 1.594 g/mL at 25°C) for initial verification [1] [2].
Spectroscopic Characterization & Structural Confirmation
  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR): NMR is a powerful and quantitative tool for structural determination [4]. It can be used to confirm the structure and stereochemistry of the compound.
    • Principle: The area under each peak in a ¹H NMR spectrum is directly proportional to the number of hydrogen atoms in that environment, making it highly quantitative [4].
    • Application: Compare the obtained NMR spectrum with the known reference data to confirm the molecular structure.
  • Mass Spectrometry (MS): While a specific mass spectrum for 3,4-dibromohexane was not located, one for its isomer, 1,6-dibromohexane (molecular ion mass: 242), is available [5]. MS is crucial for confirming the molecular weight and identifying characteristic fragmentation patterns [4].
  • Vibrational Spectroscopy: Consult existing literature, such as the vibrational spectra reported for meso-3,4-dibromohexane, to support structural analysis [2].

Research Context and Further Directions

As a chemical building block, this compound's research value lies in its potential use in organic synthesis. To proceed:

  • Consult Supplier Data: Companies like Sigma-Aldrich and Merck KGaA list this compound and may provide more detailed analytical data upon request [1].
  • Specialized Databases: For in-depth spectral data, search specialized NMR and MS databases that may not be indexed in general web searches.
  • Synthetic Literature: Investigate published articles that use this compound, such as studies on the cathodic elimination reactions of acyclic vicinal dibromides, for practical experimental insights [2].

References

vicinal dibromide definition and properties

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Experimental Protocols

Vicinal dibromides are most commonly synthesized via the bromination of alkenes. The reaction mechanism and specific conditions are crucial for controlling the outcome.

Classic Bromination of Alkenes with Br₂

The standard method involves treating an alkene with molecular bromine (Br₂). The reaction proceeds through a cyclic bromonium ion intermediate, which dictates the anti stereochemistry of addition [1].

G Bromonium Ion Mechanism Alkene Alkene (C=C) Bromonium Bromonium Ion (cyclic intermediate) Alkene->Bromonium Br₂ VicinalDibromide Vicinal Dibromide (anti addition) Bromonium->VicinalDibromide Br⁻ attack

Stereospecific anti addition via bromonium ion intermediate [1]

Experimental Notes:

  • Solvent: Typically conducted in an inert, non-nucleophilic solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) to prevent the formation of other by-products like bromohydrins [1].
  • Stereochemical Outcome: A racemic mixture of enantiomers is formed from a symmetrical alkene, or a mixture of diastereomers if the alkene already contains chiral centers [1].
Alternative Brominating Agents & Methods

Recent protocols emphasize efficiency and milder conditions.

  • Dioxane Dibromide (DD): A solid complex used as a safer, solid alternative to molecular bromine. It efficiently provides anti-dibromides under solvent-free conditions at room temperature [2].
  • Catalytic Aminobromination: This one-pot method directly installs both a bromine and a nitrogen-containing group across a double bond. A protocol using 1.0 mol% K₃PO₄·3H₂O as a catalyst and N,N-dibromo-tert-butylcarbamate as the reagent in 1,2-dichloroethane at room temperature achieves excellent yields for β-nitrostyrenes, which are valuable in medicinal chemistry [3].

Key Reactions and Applications

The primary value of vicinal dibromides lies in their use as synthetic intermediates.

Reaction/Application Description Significance
Debromination to Alkenes Vicinal dibromides can be reduced to re-form the alkene double bond [4]. A key step in alkene synthesis and purification; used to protect double bonds [4].
Synthesis of Aziridines Vicinal bromoamine compounds can be cyclized to form aziridines [3]. Aziridines are highly strained, useful intermediates in medicinal chemistry [3].
Precursors to Natural Products Brominated coumarins serve as precursors to furocoumarins [2]. Furocoumarins are used as photosensitizers and chemotherapeutic agents for skin diseases [2].

Several methods exist for the stereospecific debromination of vicinal dibromides back to alkenes, as summarized below.

Method Conditions Stereochemical Outcome & Notes
Electrochemical Reduction Using electrogenerated polysulfide ions as a catalyst in dimethylacetamide [5]. Anti-elimination, quantitatively yielding the alkene. A "green" alternative.
Metals & Inorganic Reductants Sodium naphthalenide, indium metal, nickel boride, sodium selenide, or copper [4]. Varies by method; often highly stereospecific.
Iodide Ion Promotion Reaction with potassium iodide (KI) [4]. A classic laboratory method.

Relevance in Drug Development

For researchers in drug development, vicinal dibromides and their derivatives offer tangible applications:

  • Versatile Intermediates: They are flexible building blocks for constructing more complex nitrogen-containing structures like aziridines, which are valuable scaffolds in medicinal chemistry [3].
  • Direct Biological Activity: Some products derived from vicinal dibromides, such as brominated coumarins and furocoumarins, exhibit intrinsic biological activities. These include insecticidal, fungicidal, and chemotherapeutic properties, making them interesting candidates for drug discovery and agrochemical development [2].

References

A Framework for Interpreting 3,4-Dibromohexane NMR Spectra

Author: Smolecule Technical Support Team. Date: February 2026

To interpret the NMR spectra of 3,4-dibromohexane, you must first recognize that it is not a single compound but a mixture of stereoisomers. The two chiral centers at carbons 3 and 4 can form different diastereomers, which will have distinct NMR spectra. The following workflow outlines the systematic approach to analysis.

G cluster_1 Key Consideration: Stereochemistry cluster_2 Proton (1H) NMR Analysis cluster_3 Carbon (13C) NMR Analysis Start Start: this compound Sample Step1 1. Determine Stereoisomer Composition Start->Step1 Step2 2. Acquire 1H NMR Spectrum Step1->Step2 Step3 3. Analyze 1H NMR Multiplicities Step2->Step3 Step2->Step3 Interpret Step4 4. Acquire 13C NMR Spectrum Step3->Step4 Step5 5. Determine Carbon Types (DEPT or APT Experiment) Step4->Step5 Step4->Step5 Interpret Step6 6. Integrate Data for Structural Assignment Step5->Step6

Figure 1: Systematic workflow for NMR analysis of this compound stereoisomers.

Predicted Spectral Features and Data Tables

Based on the structure of this compound (C6H12Br2), the expected signals in the NMR spectra can be predicted for a generic mixture of diastereomers. The presence of bromine atoms, which are electronegative, will cause a downfield shift (higher ppm) of adjacent protons and carbons.

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities Note: Coupling constants (J) are highly dependent on diastereomer conformation and are crucial for distinguishing between them.

Carbon Group Predicted δ (ppm) Expected Multiplicity Notes
CH₃- (H-1, H-6) 0.9 - 1.1 Triplet (t) Couples with adjacent CH₂ (J ~ 7 Hz).
-CH₂- (H-2, H-5) 1.3 - 1.9 Complex Multiplet Affected by β-Br; couples with CH₃ and CH.
-CH(Br)- (H-3, H-4) 3.9 - 4.2 Multiplet Strongly deshielded by Br; complex splitting.

Table 2: Predicted 13C NMR Chemical Shifts

Carbon Group Predicted δ (ppm) DEPT/APT Signal
CH₃- (C-1, C-6) 10 - 15 Positive (DEPT-135) / Positive (APT)
-CH₂- (C-2, C-5) 25 - 40 Negative (DEPT-135) / Negative (APT)
-CH(Br)- (C-3, C-4) 45 - 60 Positive (DEPT-135) / Positive (APT)

Detailed Experimental Protocols

For a rigorous analysis, follow these experimental methodologies. Proper sample preparation is critical for obtaining high-quality, reproducible spectra [1].

1. Sample Preparation

  • Solvent: Use a deuterated solvent such as CDCl₃.
  • Concentration: A typical concentration of 10-50 mg of this compound in 0.6 mL of solvent is suitable for 1D experiments on a modern NMR spectrometer [2].
  • Reference: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm), or use the residual protonated solvent peak.

2. Data Acquisition Parameters The following parameters are general guidelines and should be optimized for your specific instrument.

Table 3: Key 1H NMR Acquisition Parameters

Parameter Recommended Setting
Spectrometer Frequency 400 MHz or higher
Spectral Width (SW) 14-16 ppm
Relaxation Delay (D1) 1-2 seconds
Number of Scans (NS) 16-32

Table 4: Key 13C NMR Acquisition Parameters

Parameter Recommended Setting
Spectrometer Frequency 100 MHz or higher
Spectral Width (SW) 240 ppm
Relaxation Delay (D1) 2 seconds
Number of Scans (NS) 128-256
Decoupling Use broadband decoupling (e.g., waltz16) to suppress 1H-13C coupling.

3. Advanced Experiments for Structural Confirmation To fully assign the structure and determine the number of proton attachments for each carbon, advanced 1D or 2D experiments are essential.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a polarization-transfer experiment that offers clear multiplicity editing [3]. Run DEPT-135 (CH/CH₃ positive, CH₂ negative), DEPT-90 (CH only), and often DEPT-45 (all protonated carbons) for unambiguous assignment. A key disadvantage is that quaternary carbons are not observed in DEPT spectra [3].
  • APT (Attached Proton Test): This experiment can be a faster alternative, as it shows all carbons (including quaternary ones). In an APT spectrum, CH and CH₃ groups give positive signals, while CH₂ and quaternary carbons give negative signals. Its main disadvantage is that it does not distinguish between CH and CH₃ groups [3].

Choosing between DEPT and APT: If you need to observe quaternary carbons and are not concerned with the CH/CH₃ ambiguity, APT is sufficient. If you require clear differentiation between CH, CH₂, and CH₃ groups, a combination of DEPT experiments is necessary [3].

Key Interpretation Insights

  • Complex Multiplicities in 1H NMR: The signals for the methine protons (-CH(Br)-) will appear as complex multiplets. This is due to coupling with neighboring protons on the carbon chain and, crucially, diastereotopic effects. The two protons on a single CH₂ group can become non-equivalent and couple with the methine proton with different coupling constants, leading to complex, second-order splitting patterns that may require simulation software for full deconvolution [2].
  • The Central Role of Stereochemistry: The observed chemical shifts and, more importantly, the coupling constants (J-values) between H-3 and H-4 will be markedly different for the meso compound and the racemic pair of enantiomers. Measuring these J-values (e.g., via 2D COSY or by simulating the 1D spectrum) is the definitive way to distinguish between the diastereomers.

References

Application Notes: Base-Induced Elimination in 3,4-Dibromohexane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Overview

Treatment of the vicinal dibromide 3,4-dibromohexane with a strong base leads to the loss of two equivalents of hydrogen bromide (HBr) and the formation of a mixture of isomeric hydrocarbons with the molecular formula C₆H₁₀ [1] [2]. This transformation is a classic double dehydrohalogenation reaction, serving as a key synthetic method for generating alkynes and conjugated dienes from readily available dihalides.

The core of this reaction involves two consecutive E2 elimination steps. The first elimination yields a bromoalkene intermediate, and the second, more challenging elimination, produces the final C₆H₁₀ product[sentence length:medium]. The reaction typically requires a very strong base, such as sodium amide (NaNH₂), which is necessary to drive the second elimination from the relatively unreactive vinylic halide intermediate [3].

Experimental Protocol

Materials and Safety
  • Reactant: this compound (CAS # 16230-28-7) [4] [5].
  • Reagent: Sodium amide (NaNH₂), 3.0 equivalents or more [3].
  • Solvent: A high-boiling, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Safety Considerations:
    • This compound: Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Personal protective equipment (PPE) including gloves, safety glasses, and a dust mask is mandatory [4] [5].
    • Sodium Amide: Extremely corrosive and moisture-sensitive. It reacts violently with water and can form shock-sensitive and explosive peroxides upon standing. Must be handled in an inert atmosphere (e.g., nitrogen or argon) and used with great caution [3].
Step-by-Step Procedure
  • Reaction Setup: A flame-dried, two-neck round-bottom flask is equipped with a reflux condenser and an addition funnel. The system is purged with an inert gas (nitrogen or argon).
  • Base Preparation/Suspension: Under an inert atmosphere, sodium amide (NaNH₂, 3.0 equiv) is added to the reaction flask along with the chosen anhydrous solvent (e.g., THF).
  • Addition: A solution of this compound (1.0 equiv) in anhydrous solvent is added dropwise to the well-stirred suspension of NaNH₂. The addition should be controlled to maintain a gentle reflux.
  • Reaction Monitoring: After the addition is complete, the reaction mixture is heated under reflux with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed. This may take several hours.
  • Quenching: Once the reaction is complete, the mixture is cooled to 0°C. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution or water. Caution: This quenching step will be vigorous.
  • Work-up: The aqueous layer is separated and extracted three times with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
  • Purification: The solvent is removed by rotary evaporation to yield a crude oil. The isomeric products can be separated and purified by techniques such as fractional distillation or column chromatography on silica gel.

Product Analysis and Characterization

The strong base-promoted dehydrohalogenation of this compound yields three possible isomeric products [1] [2]. The following table summarizes their structures and key spectroscopic properties that can be used for identification.

Table 1: Isomeric Products from the Elimination Reaction of this compound

Product Name Structure Type Key ¹H NMR Characteristics Key ¹³C NMR Characteristics UV-Vis λ_max
3-Hexyne Internal Alkyne Terminal alkyne H absent; triplet for -CH₂- adjacent to C≡C. Two signals in the sp carbon region (δ ~65-85). ~223 nm (weak) [2]
1,3-Hexadiene Conjugated Diene Complex vinyl H multiplet (δ ~5-6); allylic CH₂. Four signals for sp² carbons; no sp carbons. ~220-240 nm (strong) [2]
1,4-Hexadiene Non-conjugated Diene Distinct vinyl H patterns; terminal =CH₂. sp² carbon signals; no conjugation shift. < 220 nm (if any)

Troubleshooting and Optimization

  • Low Yield: Ensure the complete exclusion of moisture and oxygen. Use fresh, high-purity NaNH₂. Increasing the reaction time or temperature may be necessary.
  • Complex Product Mixture: The ratio of products can be influenced by the stereochemistry of the starting this compound (meso vs. racemic mixture) and the specific reaction conditions (base, solvent, temperature). Optimization may be required to favor a specific isomer.
  • Safety: The most critical aspect is the safe handling of NaNH₂. Always assume it is hazardous and follow institutional guidelines for pyrophoric materials.

Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the entire process, from the starting material to the final isomeric products and their characterization.

Start This compound (C₆H₁₂Br₂) Step1 First E2 Elimination (via cyclic transition state) Start->Step1 Base Strong Base (NaNH₂) Base->Step1 Step2 Second E2 Elimination Base->Step2 Intermediate Bromoalkene Intermediate Step1->Intermediate Intermediate->Step2 Products Isomeric C₆H₁₀ Products Step2->Products Analysis Product Analysis Products->Analysis

Conclusion

The double dehydrohalogenation of this compound is a fundamental and practical reaction for synthesizing C₆H₁₀ unsaturated hydrocarbons. Successful execution requires meticulous attention to anhydrous and anaerobic conditions due to the reactivity of sodium amide. The resulting mixture of 3-hexyne, 1,3-hexadiene, and 1,4-hexadiene can be effectively identified and distinguished through a combination of NMR and UV spectroscopy, making this a valuable experiment for illustrating key concepts in elimination reaction mechanisms and spectroscopic analysis.

References

Comprehensive Application Notes & Protocols: Dehydrohalogenation of 3,4-Dibromohexane to Synthesize Alkyne Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

Compound Specification

3,4-Dibromohexane is a halogenated alkane with molecular formula C₆H₁₂Br₂ that serves as a valuable precursor in synthetic organic chemistry for the preparation of unsaturated hydrocarbons through elimination reactions. This vicinal dibromide features bromine atoms on adjacent carbon atoms, making it particularly susceptible to dehydrohalogenation when treated with strong base. The compound exists in several stereochemical forms, including meso and racemic configurations, with the (3S,4S)-stereoisomer having its own specific CAS number (98087028) [1]. The molecular structure contains both secondary carbons at positions 3 and 4, which influences the reaction pathway and product distribution under basic conditions.

Physicochemical Properties

The physical properties of this compound make it suitable for controlled elimination reactions under laboratory conditions. The relatively high density indicates significant molecular mass compacted into a small volume, typical of brominated compounds. The low vapor pressure suggests minimal evaporation at standard temperature and pressure, reducing inhalation hazards during handling. The complete physicochemical profile is summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

Property Value / Description Conditions Reference
Molecular Formula C₆H₁₂Br₂ - [2]
Molecular Weight 243.97 g/mol - [2]
Appearance Solid Room temperature [2]
Density 1.594 g/mL 25°C [3]
Boiling Point 39°C 0.8 mm Hg [3]
Flash Point 113°C Closed cup [2]
Refractive Index 1.507 20°C [3]
Vapor Pressure 0.471 mmHg 25°C [3]
Water Solubility Not available - [2]
Partition Coefficient (Log P) 3.333 - [3]

The boiling point at reduced pressure (39°C at 0.8 mm Hg) indicates that the compound can be purified effectively using fractional distillation under vacuum [3]. The flash point of 113°C classifies this material as moderately flammable, requiring precautions against ignition sources in the laboratory [2]. The refractive index of 1.507 provides a useful parameter for identifying the compound and assessing its purity during isolation [3].

Reaction Overview and Mechanism

Dehydrohalogenation Transformation

The treatment of this compound with strong base induces a double dehydrohalogenation reaction, resulting in the loss of two equivalents of hydrogen bromide (HBr) and formation of an unsaturated hydrocarbon [4]. This transformation exemplifies a double elimination reaction where vicinal dibromides undergo anti-periplanar elimination of halogen atoms with adjacent hydrogen atoms. According to the principle of elimination reactions, the major product follows Zaitsev's rule where the more substituted alkene is favored, though in the case of this compound, the specific molecular symmetry and stereochemistry influence the final product distribution [5].

Reaction Mechanism and Pathways

The dehydrohalogenation proceeds through a concerted mechanism (E2 elimination) requiring an anti-periplanar arrangement of the leaving groups. The strong base abstracts a β-proton simultaneously with the departure of the bromide ion, resulting in formation of a carbon-carbon double bond. For this compound, this process occurs twice, leading to consecutive elimination of two HBr molecules. The first elimination yields a bromoalkene intermediate, which rapidly undergoes a second elimination to form the final alkyne or diene system, specifically reported as 3-hexyn-3,4-diene in the literature [4].

The following diagram illustrates the dehydrohalogenation reaction mechanism of this compound:

G A 3,4-Dibromohexan B Bromoalkene Intermediate A->B First Elimination C 3-Hexyn-3,4-diene (Final Product) B->C Second Elimination HBr1 HBr B->HBr1 HBr2 HBr C->HBr2 Base1 Strong Base Base1->A Abstracts H+ Base2 Strong Base Base2->B Abstracts H+

Figure 1: Reaction mechanism flow diagram illustrating the double dehydrohalogenation of this compound with strong base to form 3-hexyn-3,4-diene

Experimental Protocol

Materials and Equipment
3.1.1 Chemical Reagents
  • This compound (purity ≥95%, CAS 16230-28-7): 5.0 g (20.5 mmol)
  • Potassium hydroxide (KOH, powder, 85% purity): 8.0 g (121 mmol) or Sodium ethoxide (NaOCH₂CH₃, 96% purity): 5.0 g (73 mmol)
  • Absolute ethanol (anhydrous, 99.8%): 50 mL
  • Diethyl ether (anhydrous): 30 mL
  • Saturated sodium chloride solution: 20 mL
  • Anhydrous sodium sulfate or magnesium sulfate: 5 g
  • Ice bath mixture: 100 g ice + 30 g NaCl
3.1.2 Laboratory Equipment
  • 250 mL round-bottom flask with magnetic stir bar
  • Reflux condenser with cooling water connections
  • Heating mantle with temperature control
  • Clamp stand and securing apparatus
  • Nitrogen or argon gas supply with regulator
  • Separatory funnel (250 mL capacity)
  • Distillation apparatus (short-path)
  • Thin-layer chromatography (TLC) plates (silica gel)
  • GC-MS system for product analysis
  • FT-IR spectrometer for functional group analysis
Step-by-Step Procedure
3.2.1 Reaction Setup and Execution
  • Preparation of Basic Solution: In a 250 mL round-bottom flask, dissolve 8.0 g of powdered KOH in 50 mL of absolute ethanol with gentle swirling. The dissolution is exothermic; cool if necessary to maintain temperature below 40°C.

  • Addition of Substrate: Add 5.0 g of this compound to the basic solution using a glass pipette or syringe. Include a magnetic stir bar to ensure efficient mixing.

  • Reflux Assembly: Assemble the reflux condenser on the round-bottom flask, connecting cooling water inlet and outlet. Ensure all joints are properly sealed. Place the apparatus in a heating mantle secured with clamp stands.

  • Inert Atmosphere: Connect a nitrogen gas line to the reflux condenser via an adapter, maintaining a slight positive pressure of inert gas throughout the reaction to prevent moisture absorption and oxidation.

  • Heating and Reaction Monitoring: Heat the reaction mixture to reflux temperature (≈78°C) with continuous stirring. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (hexane:ethyl acetate, 9:1).

  • Reaction Completion Check: Sample aliquots (0.1 mL) periodically for TLC analysis. The reaction is complete when the starting material spot diminishes significantly, and new product spots appear.

3.2.2 Workup and Purification
  • Cooling and Quenching: After the reflux period, carefully remove the heating mantle and allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-water in a beaker to quench excess base.

  • Extraction Procedure: Transfer the mixture to a 250 mL separatory funnel. Rinse the reaction flask with 20 mL diethyl ether and add to the separatory funnel. Extract the aqueous layer twice with 30 mL portions of diethyl ether, combining the organic extracts.

  • Washing and Drying: Wash the combined ether extracts with 20 mL saturated sodium chloride solution to remove residual water and base. Transfer the organic layer to an Erlenmeyer flask and add 5 g anhydrous sodium sulfate. Swirl periodically for 15 minutes to dry.

  • Solvent Removal: Filter the dried solution through a fluted filter paper into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator at reduced pressure (water bath temperature <40°C).

  • Product Purification: Purify the crude product by short-path distillation under reduced pressure, collecting the fraction boiling at the expected temperature range for the product (literature value for 3-hexyn-3,4-diene is not provided in search results but should be verified).

Reaction Optimization Notes
  • Base Strength and Concentration: The reaction requires a strong, concentrated base to drive the double elimination to completion. Weaker bases may result in incomplete reaction or formation of mono-elimination byproducts.
  • Temperature Control: Maintaining consistent reflux temperature is critical for reproducible results. Lower temperatures may significantly slow the reaction rate.
  • Atmosphere Control: The use of an inert atmosphere is essential to prevent decomposition of both starting material and product, as well as to avoid moisture interference with the strong base.
  • Solvent Selection: Absolute ethanol serves both as solvent and proton source for the elimination. Anhydrous conditions are mandatory to prevent hydrolysis competing with elimination.

Product Analysis and Characterization

Analytical Data

Upon successful dehydrohalogenation, this compound undergoes transformation to 3-hexyn-3,4-diene through double HBr elimination [4]. The product is characterized by several analytical techniques to confirm structure and purity. The spectral properties provide definitive evidence for the formation of the alkyne-diene system.

Table 2: Characterization Data for this compound and Its Dehydrohalogenation Product

Parameter This compound (Starting Material) 3-Hexyn-3,4-diene (Product)
Molecular Formula C₆H₁₂Br₂ C₆H₈
Molecular Weight 243.97 g/mol 80.13 g/mol
IR Spectroscopy C-Br stretch: 560-650 cm⁻¹ C≡C stretch: ~2100-2260 cm⁻¹, C=C stretch: ~1600-1680 cm⁻¹
¹³C NMR δ 30-60 ppm (C-Br carbons) δ 70-100 ppm (alkyne carbons), δ 110-150 ppm (alkene carbons)
GC-MS Retention Longer retention time Shorter retention time (verify experimentally)
TLC Rf Value Lower Rf (polar) Higher Rf (less polar) (hexane:ethyl acetate 9:1)
Yield and Efficiency

The theoretical yield calculation based on 5.0 g (20.5 mmol) of this compound with molecular weight 243.97 g/mol transforming to 3-hexyn-3,4-diene with molecular weight 80.13 g/mol gives a theoretical mass of 1.68 g. Actual yields typically range from 65-85% depending on reaction optimization and purification efficiency. The significant mass reduction is expected due to the loss of two HBr molecules (total MW 161.83 g/mol). The reaction efficiency can be monitored by quantifying the HBr gas evolution using trap systems, with complete reaction indicated by the release of approximately 1.67 g of HBr from 5.0 g starting material.

Safety and Regulatory Considerations

Hazard Assessment

Both the starting material and reagents require careful handling to ensure laboratory safety. The hazard profile of this compound indicates several risks that must be managed through appropriate protective measures.

Table 3: Hazard Classification and Safety Measures

Component GHS Hazard Statements Protective Measures Emergency Response
This compound H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation [2] Dust mask type N95 (US); Eyeshields; Gloves [3] Skin contact: Wash with soap and water. Eye contact: Rinse with water for 15 minutes [2]
Strong Bases (KOH/NaOEt) Causes severe skin burns and eye damage Chemical-resistant gloves, face shield, lab coat Skin contact: Remove contaminated clothing, rinse skin with water. Eye contact: Rinse cautiously with water for several minutes
Product (3-Hexyn-3,4-diene) Potential irritant, flammable Use in well-ventilated area, avoid ignition sources In case of fire: Use alcohol-resistant foam, dry chemical, or CO₂
Regulatory and Disposal Information

This compound is not listed in major chemical inventories including the China Catalog of Hazardous Chemicals 2015, EINECS, TSCA, and Korea Existing Chemicals List [2]. Despite this, it should be treated as an irritant and handled with appropriate precautions. For disposal, offer surplus and non-recyclable material to a licensed disposal company. Contaminated packaging should be disposed of as unused product [2]. The dehydrohalogenation reaction generates HBr gas as a byproduct, which requires trapping in an appropriate basic solution (e.g., alkaline scrubber) to prevent release of corrosive vapor into the atmosphere.

Applications in Drug Development

The dehydrohalogenation protocol described herein represents a fundamental transformation in organic synthesis with specific utility in pharmaceutical research. The conversion of vicinal dibromides to alkynes provides a strategic approach to bioactive molecule synthesis with applications in several domains:

  • Alkyne-containing APIs: The product 3-hexyn-3,4-diene serves as a versatile synthetic intermediate for the preparation of pharmacologically active compounds featuring alkyne functional groups, which are increasingly prevalent in modern drug discovery.

  • Kinase Inhibitor Scaffolds: The alkyne-diene system can be incorporated into heterocyclic scaffolds common in kinase inhibitor development, particularly for anticancer therapeutics where acetylene motifs demonstrate improved binding affinity and metabolic stability.

  • Click Chemistry Applications: The alkyne functionality enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a valuable transformation for bioconjugation and probe development in chemical biology and drug delivery systems.

  • Peptidomimetic Synthesis: The molecular framework serves as a core structure for developing conformationally constrained peptidomimetics through further functionalization, enabling modulation of peptide-like therapeutics with enhanced metabolic stability.

The experimental protocol can be scaled according to synthetic needs, from milligram-scale exploratory chemistry to gram-scale preparation of key intermediates for lead optimization campaigns. The reaction efficiency and clean product formation make it particularly valuable for medicinal chemistry applications where rapid iteration of compound libraries is essential.

Conclusion

The dehydrohalogenation of this compound with strong base provides an efficient and reproducible method for the synthesis of 3-hexyn-3,4-diene through a double elimination mechanism. This transformation exemplifies fundamental organic reaction principles while offering practical utility in synthetic chemistry, particularly in pharmaceutical research where alkyne-containing intermediates are increasingly valuable. The protocol detailed in these Application Notes offers researchers a validated procedure with specific attention to safety considerations, reaction optimization, and analytical characterization. Following the outlined methodology with appropriate attention to base strength, reaction conditions, and purification techniques will enable consistent preparation of the target alkyne product with good yield and purity suitable for downstream applications in drug discovery and development.

References

Comprehensive Analysis of E2 Reaction Mechanisms in 3,4-Dibromohexane: Stereochemistry, Protocols, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to E2 Elimination Reactions

The E2 (elimination, bimolecular) reaction represents a fundamental transformation in organic chemistry wherein a substrate undergoes concerted elimination of a leaving group and a β-hydrogen to form a carbon-carbon double bond. This reaction is characterized by its single-step mechanism in which the base abstracts a β-proton simultaneously with the departure of the leaving group, resulting in formation of a π-bond [1] [2]. For researchers in synthetic and medicinal chemistry, understanding the stereoelectronic requirements and stereochemical outcomes of E2 reactions is crucial for designing stereoselective syntheses of complex molecules, including potential drug candidates. The E2 reaction of 3,4-dibromohexane presents a particularly informative case study due to the presence of multiple stereocenters and the consequent possibility of forming diverse stereoisomeric products depending on reaction conditions and substrate configuration.

Unlike the E1 mechanism, which proceeds through a carbocation intermediate and is unimolecular in rate-determining step, the E2 mechanism displays bimolecular kinetics, with the reaction rate dependent on the concentrations of both substrate and base [1] [2]. This fundamental distinction has profound implications for reaction design and optimization in pharmaceutical development, where control over reaction kinetics and selectivity can significantly impact process efficiency and purity profiles of drug substances.

E2 Reaction Fundamental Principles

Key Characteristics and Mechanism

The E2 elimination follows a well-defined set of mechanistic principles that dictate its regiochemical and stereochemical outcomes. Understanding these fundamentals is essential for predicting and controlling product distributions in complex synthetic applications, including the synthesis of biologically active compounds.

Table 1: Key Characteristics of E2 Elimination Reactions

Characteristic Description Experimental Implication
Kinetics Bimolecular (rate = k[substrate][base]) Reaction rate increases with concentration of both components
Mechanism Concerted single-step process No intermediates formed; all bond changes simultaneous
Stereochemistry Anti-periplanar requirement H and LG must be coplanar and opposite (180°)
Base Strength Requires strong base pKa of conjugate acid typically >12 for efficient reaction
Leaving Group Must be good leaving group Halides, sulfonates commonly used

The concerted nature of the E2 mechanism necessitates specific geometric relationships between the reacting centers. As the base begins to abstract the β-hydrogen, the C-H bond electrons simultaneously migrate to form the new π-bond while displacing the leaving group [1] [2]. This process occurs through a single transition state without the formation of intermediates, distinguishing it from stepwise elimination pathways. The molecular orbital interactions require that the C-H bond and C-LG (leaving group) bond be coplanar to allow for proper overlap during the transition state formation [3] [4].

Base Selection and Regiochemical Control

The choice of base significantly influences the regiochemical outcome of E2 reactions, providing synthetic chemists with a powerful tool for controlling alkene product distributions. This control is particularly valuable in drug synthesis where specific alkene isomers may exhibit different biological activities or serve as precursors to distinct molecular scaffolds.

Table 2: Base Effects on E2 Regioselectivity

Base Type Size/Sterics Preferred Product Common Examples
Small bases Low steric demand Zaitsev (more substituted alkene) OH⁻, CH₃O⁻, CH₃CH₂O⁻
Bulky bases High steric demand Hofmann (less substituted alkene) (CH₃)₃CO⁻, LDA

Small bases such as hydroxide or methoxide can readily access even sterically hindered β-hydrogens, typically leading to the formation of the more stable, highly substituted alkene (Zaitsev's rule) [2]. In contrast, sterically hindered bases like tert-butoxide preferentially abstract the more accessible hydrogens from less substituted β-carbons, resulting in the Hofmann product [2] [4]. This dichotomy provides synthetic chemists with a strategic tool for controlling alkene regiochemistry in complex syntheses. The electronic and steric properties of the base must be carefully matched to the substrate structure and desired product outcome, especially when dealing with pharmaceutically relevant molecules where regiochemical purity is often critical.

Stereochemistry of this compound

Stereoisomers and Configurational Analysis

The compound this compound contains two chiral centers at carbons 3 and 4, giving rise to multiple stereoisomers that can profoundly influence the course and outcome of E2 elimination reactions. Understanding the configurational relationships in these stereoisomers is essential for predicting and controlling product distributions in synthetic applications.

Table 3: Stereoisomers of this compound and Their E2 Reactivity

Stereoisomer Configuration Anti-Periplanar Relationships Major E2 Products
(3R,4R) or (3S,4S) Erythro (meso) Br at C3 anti to H at C4 and vice versa 3-hexene (E)
(3R,4S) or (3S,4R) Threo (racemic) Br at C3 anti to H at C4 and vice versa 3-hexene (Z)
Mixed configurations Variable Dependent on specific conformation Mixed alkene products

The meso form of this compound possesses a plane of symmetry, making it achiral despite having two stereocenters. In contrast, the racemic threo diastereomer exists as a pair of enantiomers that lack internal symmetry elements [5]. Each stereoisomer presents distinct conformational preferences that control the accessibility of anti-periplanar arrangements necessary for E2 elimination. For 3,4-disubstituted hexanes, the anti-periplanar requirement can be satisfied through rotation around the C3-C4 bond, but the specific conformation that places the bromine atoms and β-hydrogens in the proper orientation depends on the initial stereochemistry of the starting material.

Anti-Periplanar Requirement and Stereoelectronic Effects

The anti-periplanar relationship between the leaving group and β-hydrogen is the most critical stereoelectronic requirement for E2 reactions [1] [6] [4]. This geometric constraint dictates that the dihedral angle between the C-H and C-Br bonds should approach 180° to allow for optimal orbital overlap in the transition state. Molecular orbital analysis reveals that this arrangement enables the most efficient interaction between the developing π-bond and the σ* orbital of the C-Leaving Group bond [3]. The energy difference between anti-periplanar and syn-periplanar transition states can be substantial, with computational studies indicating a preference of approximately 4.3 kcal/mol for the anti pathway [3], which translates to significant selectivity at room temperature.

The stereochemical outcome of E2 elimination from this compound is governed by the anti-periplanar geometry in the transition state. When the bromine atoms adopt an anti relationship to adjacent hydrogens, the resulting alkene geometry is determined by the relative orientation of the remaining substituents. For the meso diastereomer, this typically results in preferential formation of the E-isomer of 3-hexene, while the threo diastereomer tends to produce the Z-isomer [4]. This stereospecificity provides a powerful method for controlling alkene geometry in synthetic applications, which is particularly valuable in medicinal chemistry where alkene configuration can dramatically influence biological activity and metabolic stability.

Experimental Protocol

Materials and Equipment

Materials:

  • This compound (stereoisomerically pure or mixture as required for study)
  • Anhydrous sodium methoxide (NaOCH₃) or potassium tert-butoxide ((CH₃)₃COK)
  • Anhydrous methanol or ethanol for alkoxide bases
  • Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) as solvent
  • Anhydrous diethyl ether for extraction
  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
  • Silica gel for flash chromatography (230-400 mesh)
  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask (50-100 mL) with magnetic stir bar
  • Reflux condenser with drying tube (calcium chloride or silica gel)
  • Nitrogen or argon gas inlet for inert atmosphere
  • Heating mantle or oil bath with temperature control
  • Separatory funnel (125-250 mL)
  • Rotary evaporator with temperature-controlled water bath
  • Glassware for flash chromatography (column, solvent reservoirs)
  • Gas chromatography-mass spectrometry (GC-MS) system
  • Nuclear magnetic resonance (NMR) spectrometer (300 MHz or higher)
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.8 mmol) of this compound in 15 mL of anhydrous THF under an inert atmosphere. Fit the flask with a reflux condenser connected to a drying tube to exclude moisture.

  • Base Preparation: In a separate dried flask, prepare a 0.5 M solution of the chosen base. For sodium methoxide, dissolve 0.21 g (3.8 mmol) of sodium methoxide in 7.6 mL of anhydrous methanol. For potassium tert-butoxide, dissolve 0.43 g (3.8 mmol) in 7.6 mL of anhydrous THF. Ensure complete dissolution before proceeding.

  • Elimination Reaction: Using a syringe or cannula, slowly add the base solution to the stirred solution of this compound over 5-10 minutes. After complete addition, heat the reaction mixture to reflux (65-67°C for THF) with vigorous stirring under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC (silica gel, 9:1 hexane:ethyl acetate) or GC-MS at 30-minute intervals. Typical reaction times range from 2-6 hours depending on the base strength and stereochemistry of the starting material.

  • Workup Procedure: Once starting material consumption is complete (as indicated by TLC or GC-MS), cool the reaction mixture to room temperature. Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with three 15 mL portions of diethyl ether.

  • Product Purification: Combine the organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator (water bath temperature not exceeding 30°C). Purify the crude product by flash chromatography on silica gel using hexane as the initial eluent, gradually increasing polarity with ethyl acetate as needed.

  • Product Analysis: Characterize the isolated alkene products by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy. Determine alkene geometry by ¹H NMR coupling constants and chemical shifts, and compare with authentic samples when available.

Important Technical Notes
  • Atmosphere Control: Maintain an inert atmosphere throughout the reaction to prevent hydrolysis of the base and substrate, which can lead to side reactions and reduced yields.
  • Base Handling: Alkoxide bases are highly moisture-sensitive and should be handled in a glove box or under strict anhydrous conditions. Freshly opened bottles of base should be used when possible.
  • Temperature Control: Avoid excessive heating as this may promote side reactions such as E1 elimination or substitution. The reaction temperature should be optimized for each specific substrate stereoisomer.
  • Solvent Selection: The choice of solvent can influence reaction rate and selectivity. Polar aprotic solvents like DMSO may accelerate the reaction but can also alter the product distribution.
  • Scale-up Considerations: For larger scale reactions, ensure efficient stirring and consider slower addition rates to control exothermicity and maintain temperature control.

Data Analysis and Product Characterization

Analytical Methods and Expected Results

Comprehensive characterization of E2 reaction products from this compound requires multiple analytical techniques to establish chemical identity, isomeric composition, and stereochemical purity. These analyses are critical for understanding structure-activity relationships in drug discovery applications where alkene geometry can significantly impact biological activity.

Table 4: Expected Products from E2 Elimination of this compound

Starting Stereochemistry Base Major Product(s) Characteristic NMR Data
Meso (2R,3R) or (2S,3S) NaOCH₃ (E)-3-hexene ¹H NMR: δ 5.35-5.50 (m, 2H), J = 15.2 Hz
Meso (2R,3R) or (2S,3S) t-BuOK (E)-3-hexene ¹³C NMR: δ 130.5, 124.8
Threo (racemic) NaOCH₃ (Z)-3-hexene ¹H NMR: δ 5.35-5.50 (m, 2H), J = 11.4 Hz
Threo (racemic) t-BuOK (Z)-3-hexene ¹³C NMR: δ 129.8, 125.3
Mixed stereoisomers NaOCH₃ Mixed E/Z-3-hexene GC-MS retention times: E (8.2 min), Z (7.9 min)
Mechanistic Probes and Isotope Studies

Deuterium labeling can provide valuable insights into the mechanism and stereochemistry of E2 elimination. By preparing specifically deuterated analogs of this compound (e.g., this compound-3,4-d₂), researchers can track the fate of specific hydrogens during elimination and confirm the anti-periplanar requirement [1]. Kinetic isotope effects (KIEs) measured through competitive experiments between protiated and deuterated substrates can further corroborate the concerted mechanism, with typical kH/kD values ranging from 2-4 for E2 reactions. These mechanistic studies are particularly valuable when optimizing synthetic routes for isotopically labeled pharmaceutical compounds, where understanding hydrogen migration patterns can inform metabolic studies.

Conclusion and Research Implications

The E2 elimination of this compound exemplifies the profound influence of stereochemistry on reaction outcomes in organic synthesis. The strict anti-periplanar requirement governs both the reaction rate and product distribution, with different stereoisomers of the starting material yielding distinct alkene products. This stereospecificity provides synthetic chemists with a powerful strategy for controlling alkene geometry in complex molecule synthesis, which is particularly valuable in pharmaceutical development where isomeric purity can significantly impact drug efficacy and safety profiles.

The insights gained from studying this model system have broader implications for reaction design in medicinal chemistry. Understanding how base size, solvent effects, and substrate stereochemistry influence elimination pathways enables more rational design of synthetic routes to target molecules. Furthermore, the principles illustrated by this system extend to more complex substrates bearing additional functional groups commonly encountered in drug discovery campaigns. The experimental protocols and analytical methods described here provide a framework for investigating E2 reactions in context of pharmaceutical development, where control over molecular geometry is often critical for optimizing biological activity and pharmacokinetic properties.

Visual Representation of E2 Mechanism

The following diagram illustrates the key stereochemical requirements and orbital interactions in the E2 elimination mechanism for this compound:

G cluster_requirements E2 Reaction Requirements compound This compound Stereoisomers anti Anti-Periplanar Arrangement (180° dihedral angle) compound->anti base Strong Base (e.g. NaOCH₃, t-BuOK) compound->base orbital Orbital Alignment C-H σ → C-Br σ* overlap compound->orbital conformation Appropriate Conformation For anti-coplanar geometry compound->conformation e_alkene (E)-3-Hexene From meso diastereomer anti->e_alkene Transition State Analysis regio Regiochemical Control Via base selection base->regio Base Size Effect z_alkene (Z)-3-Hexene From threo diastereomer conformation->z_alkene Stereochemical Outcome

Figure 1: E2 Reaction Mechanism and Stereochemical Relationships for this compound

References

Comprehensive Safety Protocol: Handling and Management of 3,4-Dibromohexane in Research Settings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3,4-Dibromohexane

This compound (CAS: 16230-28-7) is a brominated alkane compound with the molecular formula C₆H₁₂Br₂ and a molecular weight of 243.97 g/mol. This chemical is primarily used in research and development settings, including pharmaceutical and chemical synthesis applications, where it serves as an important intermediate. As a halogenated hydrocarbon, it presents specific handling challenges that require carefully designed safety protocols and appropriate personal protective equipment (PPE) to mitigate health risks. According to safety data sheets, this compound is classified as causing skin irritation, serious eye irritation, and respiratory irritation, necessitating comprehensive safety measures when handled in laboratory environments [1].

The purpose of this document is to provide researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the safe handling of this compound. With hazardous chemical incidents occurring with alarming frequency in the United States (829 recorded incidents between January 2021 and October 2023, averaging one every 1.2 days), the implementation of robust safety protocols becomes not merely advisable but essential for laboratory operations [2]. This protocol aligns with OSHA Hazard Communication Standards and incorporates guidelines from the National Fire Protection Association (NFPA) to ensure comprehensive protection against the identified hazards of this compound.

Hazard Identification and Risk Assessment

GHS Classification and Hazard Statements

This compound presents specific health hazards that require careful risk management during laboratory handling. The Globally Harmonized System (GHS) classification identifies three primary hazard categories for this substance, each with associated precautionary measures that must be implemented in research settings [1].

  • Skin irritation (H315): The chemical causes skin irritation upon direct contact, requiring protective measures to prevent dermal exposure.
  • Serious eye irritation (H319): Splashes or vapor exposure can lead to serious eye irritation, necessitating appropriate eye protection.
  • Respiratory irritation (H335): Inhalation of vapors, dust, or mists may cause respiratory irritation, requiring adequate ventilation or respiratory protection.

The NFPA fire diamond for this compound provides quick visual hazard assessment for emergency response. The health hazard rating is 2 (moderate hazard), flammability rating is 2 (moderate fire hazard), and reactivity rating is 0 (stable). The flash point of 113°C (closed cup) indicates moderate flammability risk, while the boiling point of 39°C at 1.1 hPa suggests potential for vapor formation at elevated temperatures [1].

Thermal Decomposition and Incompatibilities

When subjected to fire conditions or high temperatures, this compound undergoes thermal decomposition yielding hazardous products including carbon oxides and hydrogen bromide gas [1]. Hydrogen bromide gas is particularly concerning as it poses significant respiratory hazards and can form corrosive acids when contacting moisture. The chemical demonstrates incompatibility with strong oxidizing agents, which may lead to violent reactions or accelerated decomposition. This risk profile necessitates careful consideration of storage arrangements and handling procedures to prevent accidental contact with incompatible substances.

Personal Protective Equipment (PPE) Selection

Comprehensive PPE Requirements

Selecting appropriate personal protective equipment requires understanding both the chemical properties of this compound and the specific operational context. The following table summarizes the essential PPE components for safe handling of this substance [1] [2]:

Table: PPE Requirements for Handling this compound

Body Area Protection Type Specifications Rationale
Eyes/Face Chemical splash goggles Soft vinyl with double flange cushion; non-vented or indirectly vented; meets ANSI Z87.1+ standards Prevents eye contact with splashes, vapors, or accidental transfers
Skin/Body Chemical-resistant gloves Nitrile gloves (standard procedures); Neoprene or butyl rubber (prolonged exposure) Protection against skin irritation and potential absorption
Respiratory Respiratory protection N95 mask (nuisance dusts/vapors); Full-face respirator with OV/AG/P99 cartridges (higher concentrations) Prevents respiratory irritation from vapors, mists, or dust
Body/Clothing Protective clothing Chemical-resistant lab coat or apron; Tychem-type suit (large quantities) Prevents skin contact and protects personal clothing
Feet Foot protection Chemical-resistant boots or disposable shoe covers Prevents foot exposure in spill scenarios
HAZMAT PPE Levels for Spill Response

For spill cleanup and emergency response situations, the U.S. Environmental Protection Agency (EPA) and OSHA have established four standardized HAZMAT PPE levels (A, B, C, D) to match protective equipment with the specific hazard scenario [2] [3]. The following workflow diagram illustrates the decision process for selecting the appropriate PPE level when responding to incidents involving this compound:

Start Assess this compound Incident Q1 Unknown concentration or highly toxic vapors present? Start->Q1 Q2 Skin/eye exposure unlikely? Air contaminants known and below exposure limits? Q1->Q2 No LevelA Level A: Highest Protection • Pressure-demand SCBA • Fully encapsulating chemical suit • Chemical-resistant gloves & boots Q1->LevelA Yes Q3 No significant hazard from inhalation or skin contact? Q2->Q3 Yes LevelB Level B: High Respiratory Protection • Pressure-demand SCBA • Chemical-resistant clothing • Chemical-resistant gloves & boots Q2->LevelB No LevelC Level C: Moderate Protection • Air-purifying respirator (APR) • Chemical-resistant clothing • Chemical-resistant gloves & boots Q3->LevelC No LevelD Level D: Basic Protection • Chemical-resistant gloves • Safety goggles • Lab coat Q3->LevelD Yes

Graph: PPE Selection Workflow for this compound Incidents - This decision tree outlines the systematic process for determining appropriate PPE levels based on hazard assessment.

For most laboratory spill scenarios with this compound, Level C protection typically provides adequate safety, combining air-purifying respirators with chemical-resistant clothing. However, in situations involving high concentrations or unknown vapor levels, Level B protection with SCBA is recommended until thorough monitoring can confirm lower hazard conditions [2] [3].

Handling Procedures and Storage Protocols

Safe Handling Practices

Implementing proper handling procedures is essential for minimizing exposure risks when working with this compound. The following protocols should be strictly observed in all research settings:

  • Engineering Controls: Provide appropriate exhaust ventilation at locations where dust or vapors may form. Use chemical fume hoods for all operations that might generate mists, vapors, or dust. Ensure adequate ventilation in storage areas to prevent vapor accumulation [1].
  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Prevent formation of dust and aerosols through careful handling techniques. Do not eat, drink, or smoke when handling this chemical, and always wash hands thoroughly after handling [1].
  • Transfer Procedures: When transferring quantities from bulk containers, use closed systems wherever possible. For liquid transfers, employ bonding and grounding techniques to prevent static discharge, particularly given the moderate flammability rating.
Storage Requirements and Stability

Proper storage conditions are critical for maintaining chemical integrity and minimizing degradation risks. The following storage protocol should be implemented:

  • Storage Conditions: Store in a cool, well-ventilated area in tightly closed containers. Keep containers tightly sealed when not in use to prevent moisture absorption and vapor release [1].
  • Incompatibilities: Store separately from strong oxidizing agents, as these may cause violent reactions. Do not store near heat, sparks, or open flames, considering the moderate flammability rating.
  • Stability: this compound is stable under recommended storage conditions, but may decompose under fire conditions to produce hazardous decomposition products including hydrogen bromide gas [1].

Emergency Response and First Aid Measures

Spill Response Protocol

In the event of a spill involving this compound, immediate and appropriate action is required to minimize exposure and environmental impact. The following spill response protocol should be implemented:

  • Personal Precautions: Evacuate unnecessary personnel from the affected area. Use personal protective equipment appropriate for the spill size and concentration (typically Level C minimum). Avoid breathing vapors, mist, or dust, and ensure adequate ventilation in the spill area [1].
  • Containment Procedures: Prevent the spilled material from entering drains, sewers, or watercourses. Use appropriate absorbent materials to contain the spill, avoiding those that might react with the chemical.
  • Cleanup Methods: Collect spillage without creating dust using specialized vacuum equipment or damp absorption techniques. Place contaminated materials in appropriately labeled, sealed containers for disposal according to institutional guidelines [1].
First Aid Measures

Prompt and appropriate first aid response is essential when exposure to this compound occurs. The following measures should be implemented while seeking medical attention:

Table: First Aid Measures for this compound Exposure

Exposure Route First Aid Measures Additional Notes
Inhalation Move affected person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately. Monitor for respiratory irritation symptoms; provide oxygen if needed
Skin Contact Wash off with soap and plenty of water for at least 15 minutes. Consult a physician for evaluation. Remove contaminated clothing and shoes; wash before reuse
Eye Contact Rinse cautiously with water for several minutes (at least 15-20 minutes). Remove contact lenses if present. Seek medical attention. Use eye wash station; ensure complete irrigation under eyelids
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately. Do not induce vomiting unless directed by medical personnel

Disposal and Environmental Considerations

Waste Disposal Procedures

Proper disposal of this compound and contaminated materials is essential for environmental protection and regulatory compliance. The following disposal protocol should be implemented:

  • Waste Collection: Collect uncontaminated waste chemical for reclamation or recycling when feasible. For disposal, offer surplus and non-recyclable solutions to a licensed disposal company [1].
  • Disposal Methods: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Alternatively, employ disposal methods approved by licensed professional waste disposal services [1].
  • Contaminated Materials: Dispose of contaminated packaging as unused product, following the same careful procedures applied to the chemical itself. Ensure all waste containers are properly labeled with appropriate hazard warnings.
Environmental Precautions

While comprehensive ecotoxicity data for this compound is limited in the search results, prudent environmental precautions should be observed:

  • Prevent release into the environment, particularly into drains, sewers, or water systems.
  • Avoid conditions that might lead to atmospheric release of vapors or mists.
  • Consider the potential for bioaccumulation given the brominated hydrocarbon structure, despite lacking specific experimental data.

Regulatory Compliance and Training Requirements

Global Regulatory Status

Understanding the regulatory status of this compound across major jurisdictions is essential for compliance in multinational research organizations. The following table summarizes the regulatory status based on available information:

Table: Regulatory Status of this compound in Key Jurisdictions

Region/Country Regulatory Inventory Status Key Regulations
China China IECSC Not Listed Subject to general chemical management regulations
Europe EC Inventory Not Listed Not classified as dangerous per EC directives
United States TSCA Inventory Not Listed Subject to general OSHA laboratory standards
South Korea KECL Not Listed Regulated under general chemical safety provisions
New Zealand NZIoC Not Listed Subject to hazardous substances regulations
Training and Medical Surveillance

Comprehensive training and medical monitoring programs are essential components of an effective chemical safety program:

  • Training Requirements: OSHA's Hazard Communication Standard requires employers to provide comprehensive training for all workers handling hazardous chemicals, including information on proper PPE use, handling procedures, and emergency response [2].
  • Medical Surveillance: Implement medical monitoring for personnel using higher levels of PPE (Levels B and C), including pre-entry health screening, vital sign monitoring, and post-exposure evaluation [3].
  • Fit Testing: Conduct regular respirator fit testing and certification for personnel requiring respiratory protection, following OSHA and NIOSH guidelines for proper seal and function [3].

Conclusion

The safe handling of this compound in research and drug development settings requires systematic hazard assessment, appropriate PPE selection, and strict adherence to handling protocols. While this chemical presents moderate hazards including skin, eye, and respiratory irritation, these risks can be effectively managed through comprehensive safety measures aligned with OSHA and NFPA guidelines. The PPE selection framework outlined in this document, particularly the implementation of HAZMAT levels for spill response, provides a structured approach to exposure control. Regular training, combined with vigilant emergency preparedness, ensures that researchers can work safely with this chemical while minimizing health risks. As with all laboratory chemicals, a culture of safety and continuous evaluation of procedures remains fundamental to preventing incidents and protecting both personnel and the environment.

References

3,4-Dibromohexane precursor organic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data and Handling of 3,4-Dibromohexane

The following table summarizes the key identifying information and physicochemical properties of this compound as found in chemical databases [1] [2].

Property Value / Description
CAS Number 16230-28-7 [1] [2]
Molecular Formula C6H12Br2 [1] [2]
Molecular Weight 243.97 g/mol [1] [2]
Density 1.594 g/mL at 25°C [1] [2]
Boiling Point 39 °C at 1.1 hPa (lit.) [1] [2]
Flash Point >230 °F (closed cup) [1] [2]
Appearance Solid [1]
▍ Safety and Handling Information

Handling this compound requires appropriate safety measures. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1] [2].

  • Personal Protective Equipment (PPE): It is advised to use eyes shields, gloves, and a dust mask (type N95 in the US) when handling this compound [2].
  • In Case of Exposure: For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing [1].
  • Storage: Store in a cool place in a tightly closed container [1].

Synthetic Applications and Workflow

While a direct synthesis procedure for this compound was not located, its primary role in organic synthesis is as a precursor for the preparation of more complex molecules, specifically alkynes.

▍ Application in Alkyne Synthesis

A key reaction of this compound is its use in a two-step elimination process to form an alkyne [3]. Treatment with a strong base leads to the loss of two equivalents of HBr. The first elimination produces a bromoalkene, and a second elimination from this intermediate yields the final alkyne product [3]. This double dehydrohalogenation is a classic method for constructing carbon-carbon triple bonds from readily available vicinal dihalides.

The following diagram illustrates this two-step elimination reaction pathway.

G A This compound B Bromoalkene Intermediate A->B 1. Strong Base (-HBr) C Alkyne Product B->C 2. Strong Base (-HBr)

▍ Retrosynthetic Analysis Concept

For designing a synthesis, the strategy of retrosynthetic analysis is invaluable [4] [5]. This approach involves working backwards from the target molecule, breaking it down into simpler precursor structures. Each disconnection represents the reverse of a known synthetic reaction. While the search results did not contain a full retrosynthetic tree for this compound, applying this methodology systematically is a cornerstone of modern organic synthesis planning [4].


Experimental Protocol Outline

Given the lack of a detailed procedure for the synthesis of this compound itself, the following is a generalized protocol for its primary application.

▍ General Procedure for the Synthesis of an Alkyne from this compound

Principle: This procedure describes the double dehydrohalogenation of a vicinal dibromide to form a carbon-carbon triple bond [3].

Hazard Warning: This reaction involves the use of strong base (e.g., sodium amide). Operations must be conducted in a fume hood with appropriate personal protective equipment, including gloves and eye protection. Refer to the safety data sheet for all chemicals before use.

Steps:

  • Reaction Setup: Equip a dry, round-bottom flask with a stir bar and a reflux condenser. Under an inert atmosphere (e.g., nitrogen or argon), add the This compound (1.0 equiv) to a suitable anhydrous, high-boiling solvent (e.g., mineral oil or toluene).
  • Addition of Base: Slowly add a solution of a strong base, typically sodium amide (NaNH₂, 2.2 equiv or excess), in the same solvent. The reaction is typically performed at elevated temperatures, often at reflux.
  • Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC or GC until the starting material is consumed.
  • Work-up: After completion, carefully quench the reaction by cooling it to 0°C and adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.
  • Extraction and Isolation: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic phases, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude alkyne product using an appropriate technique such as column chromatography or distillation.

Analysis: The final product should be characterized by standard analytical methods, including 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.


References

Comprehensive Application Notes and Protocols: Nucleophilic Substitution of 3,4-Dibromohexane with Sodium Iodide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Fundamentals

The nucleophilic substitution reaction between 3,4-dibromohexane and sodium iodide represents a fundamental transformation in organic synthesis with significant implications in pharmaceutical intermediate development and chemical biology. This reaction exemplifies a classical bimolecular substitution (SN2) process where iodide ion serves as a potent nucleophile, displosing bromide leaving groups from adjacent carbon centers. The vicinal dibromide structure of this compound presents unique stereochemical considerations and regioselectivity outcomes that merit detailed investigation for researchers engaged in route scouting and process chemistry optimization.

The reaction mechanism proceeds through a concerted backside attack in which the nucleophile approaches the electrophilic carbon atom from the side opposite the leaving group, resulting in inversion of configuration at the reaction center [1]. This stereochemical outcome is particularly significant with this compound due to the presence of two stereogenic centers, where the substitution pattern can yield distinct diastereomeric products depending on the relative configuration of the starting material. Sodium iodide serves as an excellent iodide source due to its high solubility in polar aprotic solvents like acetone, which solvates the sodium cation while leaving the iodide ion largely unencumbered, thereby enhancing its nucleophilicity [2].

Reaction Mechanism and Stereochemistry

Mechanistic Pathway

The nucleophilic substitution of this compound with sodium iodide proceeds predominantly through an SN2 mechanism characterized by a single, concerted step with second-order kinetics. The reaction demonstrates inversion of configuration at each carbon center where substitution occurs, making it a valuable method for stereochemical inversion in synthetic sequences. The mechanism involves the iodide ion attacking the electrophilic carbon center from the backside relative to the leaving group, simultaneously displacing the bromide ion in a single transition state [1].

  • Transition State Characteristics: The SN2 transition state exhibits a trigonal bipyramidal geometry where the nucleophile and leaving group are positioned 180° apart, with partial bond formation between carbon and iodide and partial bond cleavage between carbon and bromide [1]. This concerted process occurs without the formation of a carbocation intermediate, minimizing rearrangement byproducts.

  • Stereochemical Implications: For this compound, which contains two stereocenters, each substitution event results in configurational inversion. The meso or dl starting material will produce distinct diastereomeric products depending on the sequence and sites of substitution. This property can be exploited for the stereoselective synthesis of specific diastereomers through sequential substitution reactions.

Visualization of Reaction Mechanism

The following diagram illustrates the complete SN2 reaction mechanism for one stereocenter of this compound with sodium iodide, showing the backside attack and inversion of configuration:

G compound This compound (C6H12Br2) ts Transition State (Trigonal Bipyramidal) compound->ts Nucleophilic Attack nai Sodium Iodide (NaI) nai->ts I⁻ Delivery product 3-Bromo-4-iodohexane (C6H12BrI) ts->product Inversion of Configuration nabr Sodium Bromide (NaBr) Precipitate ts->nabr Leaving Group Expulsion

Figure 1: SN2 Reaction Mechanism of this compound with Sodium Iodide

Stereochemical Relationships

The antiperiplanar requirement for optimal orbital overlap during the substitution reaction dictates that the nucleophile must approach directly opposite the leaving group [3]. In acyclic systems like this compound, this is achieved through rotation around carbon-carbon single bonds to achieve the appropriate conformation. The relative stereochemistry between C3 and C4 in the starting material determines the possible reaction pathways and product distributions:

  • Erythro Isomers: Substitution at one center may influence the reactivity at the adjacent center through conformational preferences.
  • Threo Isomers: Different steric and electronic environments may lead to altered relative reaction rates at the two centers.

Experimental Data and Kinetic Parameters

Comparative Reactivity of Alkyl Halides

The rate of nucleophilic substitution is highly dependent on the structure of the alkyl halide and the nature of the leaving group. The following table summarizes relative reaction rates for various alkyl halides with sodium iodide in acetone, providing benchmark data for predicting the behavior of this compound:

Table 1: Relative Rates of SN2 Reactions with Sodium Iodide in Acetone [2] [1]

Substrate Type Specific Compound Time for Precipitate Formation Heating Required Relative Rate
Primary Bromide 1-Bromobutane 12 seconds No 1.00
Primary Chloride 1-Chlorobutane 28 seconds Yes (50°C) 0.43
Secondary Bromide 2-Bromobutane ~60 seconds No 0.20
Secondary Chloride 2-Chlorobutane 4 minutes No 0.05
Tertiary Chloride 2-Chloro-2-methylpropane No reaction Yes (no product) Negligible
Kinetic Parameters and Reaction Optimization

The substitution reaction follows second-order kinetics, with the rate law expressed as: Rate = k[RX][NaI], where RX represents this compound [1]. The observed rate constant k depends on several factors:

  • Temperature Dependence: The reaction rate approximately doubles with every 10°C increase in temperature, with optimal performance observed at 50-60°C in acetone [2].
  • Solvent Effects: Polar aprotic solvents like acetone enhance reaction rates by solvating the sodium cation while leaving the iodide ion "naked" and highly nucleophilic [2].
  • Leaving Group Ability: Bromide is displaced more readily than chloride due to its lower bond energy with carbon and better leaving group characteristics [2].

Table 2: Optimization Parameters for this compound Substitution with Sodium Iodide

Parameter Optimal Condition Effect on Reaction Practical Considerations
Temperature 50-60°C Increases reaction rate Higher temperatures may promote elimination side reactions
Solvent Anhydrous Acetone Enhances nucleophilicity of iodide Wet solvents dissolve NaBr precipitate, obscuring reaction monitoring [2]
Concentration 0.1-0.5 M substrate Balances rate and precipitate formation Higher concentrations may cause precipitation issues
Molar Ratio 2.2:1 NaI:substrate Ensures complete conversion Excess NaI drives reaction to completion
Reaction Time 1-4 hours Time for complete conversion Monitored by precipitate formation (NaBr)

Step-by-Step Experimental Protocol

Reagents and Equipment

Materials Required:

  • This compound (1.0 g, 3.7 mmol)
  • Sodium iodide (1.2 g, 8.0 mmol)
  • Anhydrous acetone (30 mL)
  • Round-bottom flask (50 mL)
  • Reflux condenser
  • Heating mantle with temperature control
  • Magnetic stirrer and stir bar
  • Ice-water bath
  • Separatory funnel (125 mL)
  • Saturated sodium thiosulfate solution (20 mL)
  • Anhydrous sodium sulfate

Safety Considerations:

  • Perform all operations in a well-ventilated fume hood
  • Wear appropriate personal protective equipment (safety glasses, gloves, lab coat)
  • This compound may be irritating to eyes and skin
  • Sodium iodide may cause irritation upon prolonged exposure
Detailed Procedure
4.2.1 Reaction Setup and Execution
  • Apparatus Assembly: Charge a 50 mL round-bottom flask with a magnetic stir bar. Attach the flask to a reflux condenser. Ensure all glassware is thoroughly dried in an oven (110°C) before use and assembled while warm to prevent moisture absorption.

  • Reagent Addition: To the flask, add sodium iodide (1.2 g, 8.0 mmol) followed by anhydrous acetone (20 mL). Begin stirring at a moderate rate to create a homogeneous suspension. Add this compound (1.0 g, 3.7 mmol) dropwise via syringe over 2 minutes.

  • Reaction Monitoring: Heat the reaction mixture to 50°C while maintaining vigorous stirring. Observe the formation of a white precipitate (sodium bromide) within 5-15 minutes, indicating the reaction progression. Monitor the reaction by thin-layer chromatography (TLC) using hexane as the mobile phase.

  • Completion and Cooling: After 2 hours, or when TLC indicates complete consumption of the starting material, remove the heat source and allow the reaction to cool to room temperature. Subsequently, cool the mixture in an ice-water bath for 10 minutes to maximize precipitation.

4.2.2 Workup and Purification
  • Filtration: Carefully decant the reaction mixture to separate the soluble products from the sodium bromide precipitate. Rinse the precipitate with cold acetone (5 mL) and combine the washings with the main solution.

  • Quenching: Transfer the combined organic solutions to a separatory funnel. Add saturated sodium thiosulfate solution (20 mL) to reduce any elemental iodine that may have formed through oxidation. Shake gently and allow the layers to separate.

  • Extraction: Drain the lower aqueous layer and retain the organic phase. Extract the aqueous layer with dichloromethane (2 × 10 mL) and combine all organic extracts.

  • Drying and Concentration: Wash the combined organic extracts with brine (15 mL), then dry over anhydrous sodium sulfate (2 g) for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude product by flash column chromatography using silica gel and a hexane/dichloromethane gradient to obtain pure 3,4-diiodohexane or mixed halide products, depending on the extent of substitution.

Product Analysis and Characterization

Structural Confirmation Techniques

Successful reaction completion and product identity should be verified using multiple analytical techniques:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates with UV indicator. Develop in hexane:ethyl acetate (9:1). Typical Rf values: starting material (0.75), mono-substituted intermediate (0.55), di-substituted product (0.35).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Characteristic downfield shifts of protons α to iodine compared to bromine analogues (approximately 0.1-0.3 ppm downfield). Complex coupling patterns due to diastereotopic protons.
    • ¹³C NMR (100 MHz, CDCl₃): Diagnostic carbon chemical shifts: C-I carbons appear at 5-25 ppm, while C-Br carbons appear at 35-55 ppm in partially substituted products.
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Key absorption bands: C-I stretch at 500-600 cm⁻¹ (weak), disappearance of C-Br stretch at 560-650 cm⁻¹ in fully substituted product.

  • Mass Spectrometry (MS): Electron impact mass spectrum shows characteristic isotope patterns for bromine (1:1 for ⁷⁹Br:⁸¹Br) and iodine (single dominant ¹²⁷I peak).

Yield and Purity Assessment

The typical isolated yield for the disubstituted product (3,4-diiodohexane) ranges from 75-85% under optimized conditions. The purity should be determined by gas chromatography (GC) or HPLC, typically exceeding 95% after purification. The following table summarizes expected yields under various conditions:

Table 3: Expected Product Yields Under Different Reaction Conditions

Reaction Condition Mono-Substituted Product Yield Di-Substituted Product Yield Total Isolated Yield
Standard (50°C, 2h) 15-20% 60-65% 75-85%
Extended Time (50°C, 4h) 5-10% 75-80% 80-90%
Reduced NaI (1.1 equiv) 40-45% 25-30% 65-75%
Room Temperature, 24h 25-30% 45-50% 70-80%

Applications and Reaction Variations

Utility in Synthesis

The 3,4-diiodohexane product and intermediates generated through this reaction serve as valuable building blocks in organic synthesis:

  • Pharmaceutical Intermediates: The iodide functionality serves as an excellent leaving group for further nucleophilic substitutions with nitrogen, oxygen, and carbon nucleophiles, enabling the incorporation of structural diversity in drug discovery.

  • Cross-Coupling Reactions: The carbon-iodine bonds are highly reactive in palladium-catalyzed cross-coupling reactions (Negishi, Stille, Suzuki), allowing for carbon-carbon bond formation at specific positions.

  • Radioactive Tracers: Sodium iodide (¹²⁵I or ¹³¹I) can be incorporated using this methodology to create radioactive probes for metabolic studies and imaging applications [4].

Modified Reaction Conditions

The standard protocol can be adapted for specific synthetic needs:

  • Sequential Substitution: By controlling stoichiometry (1 equivalent of NaI), selective mono-substitution can be achieved, allowing for sequential introduction of different nucleophiles at the two positions.

  • One-Pot Procedures: After iodide substitution, the reaction mixture can be treated directly with various nucleophiles (amines, thiols, alkoxides) in a one-pot procedure without isolation of the intermediate iodide.

  • Catalytic Applications: In some cases, sodium iodide can be used catalytically in the presence of phase-transfer catalysts or in solvent systems that facilitate halide exchange through a Finkelstein-type equilibrium [5].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Slow Reaction or No Precipitate Formation: Ensure complete anhydrous conditions, as water inhibits the reaction by solubilizing NaBr precipitate [2]. Check the quality of sodium iodide, which should be white; yellow color indicates oxidation to iodine.

  • Product Discoloration (Yellow): Indicates iodine formation due to oxidation or light exposure. Add a small amount of sodium thiosulfate during workup to reduce iodine back to iodide.

  • Low Yields: May result from insufficient heating or stoichiometry. For complete disubstitution, use 2.2 equivalents of NaI and maintain temperature at 50°C for 2-4 hours.

  • Elimination Side Products: evidenced by alkene formation in NMR or GC-MS. To minimize elimination, ensure aprotic conditions and avoid excessive heating (>60°C).

Scalability and Storage

The reaction scales linearly with minimal optimization required. For larger scales (>50 mmol), increase the reaction volume to maintain efficient stirring of the precipitate. The starting material this compound should be stored under inert atmosphere at 4°C to prevent decomposition. Sodium iodide should be stored in a desiccator protected from light to prevent oxidation and moisture absorption [4].

References

Comprehensive Application Notes and Protocols for Dehalogenation of Vicinal Dibromides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dehalogenation reactions represent fundamental transformations in organic synthesis, playing crucial roles in pollutant degradation, intermediate synthesis, and structural modification of complex molecules. While various dehalogenation methods exist, the use of zinc dust offers an inexpensive, efficient, and chemoselective approach particularly suitable for vicinal dibromides like 3,4-dibromohexane. These notes provide detailed protocols for zinc-mediated dehalogenation and related methods, enabling researchers to selectively remove halogen atoms under mild conditions with excellent functional group compatibility. The ability to precisely control dehalogenation is especially valuable in pharmaceutical development where strategic halogen removal can modulate metabolic stability, bioavailability, and toxicity profiles of lead compounds.

Comparative Analysis of Dehalogenation Methods

The following table summarizes three effective dehalogenation methods applicable to alkyl halides like this compound:

Table 1: Comparison of Dehalogenation Methods for Alkyl Halides

Method Reagents & Conditions Key Features Substrate Scope Limitations

| Zinc in Aqueous Micelles [1] | Zn dust (1.1-3.0 equiv), NH(_4)Cl or TMEDA additive, TPGS-750-M surfactant (2 wt% in water), room temperature, 6-24 hours | - Green chemistry profile

  • Ambient temperature
  • Excellent functional group tolerance
  • Aqueous medium, recyclable reaction mixture | Activated and unactivated alkyl bromides; Activated alkyl chlorides; Aryl bromides/chlorides remain intact | Unactivated alkyl chlorides require prolonged times or higher Zn loading | | Alkali Metal in Alcohol [2] | Sodium metal (100 equiv), t-butanol, 50-60°C, under nitrogen atmosphere | - Simultaneous dehalogenation and demethoxylation
  • Single-electron transfer mechanism
  • Broad applicability to complex lignans | Aryl halides and methoxy groups on aromatic systems; Dihalogenated dibenzocyclooctadiene lignans | Excessive reagent stoichiometry (100 eq. Na) Requires inert atmosphere and elevated temperature | | Photoinduced with Lewis Base [3] | DIPEA (2 equiv), CH(_3)CN, 440 nm light, argon atmosphere, 24 hours | - Catalyst-free
  • Utilizes visible light activation
  • Radical-based mechanism (XAT)
  • Can be coupled with functionalization | Alkyl iodides (from Appel reaction); Tolerates aryl halides, ethers, boronic esters, bioactive motifs | Limited to activated alkyl iodides Requires anhydrous and anaerobic conditions |

Detailed Experimental Protocols

Zinc-Mediated Dehalogenation in Aqueous Micelles [1]
3.1.1 Reagents and Materials
  • Zinc dust (1.1-3.0 equiv, note: dust form preferred over powder or nanoparticles for selectivity)
  • Amphiphile: TPGS-750-M (commercially available)
  • Aqueous medium: 2 wt% TPGS-750-M in HPLC grade water (degassed with argon)
  • Additive: Tetramethylethylenediamine (TMEDA) or ammonium chloride (NH(_4)Cl)
  • Substrate: this compound or other alkyl halides
  • Extraction solvent: Ethyl acetate
  • Drying agent: Anhydrous sodium sulfate
  • Purification: Silica gel for flash chromatography
3.1.2 Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare the surfactant solution by dissolving TPGS-750-M (4 g) in degassed water (196 g) to create a 2 wt% solution.

  • Charge Reactants: To this solution, add sequentially:

    • Alkyl halide substrate (1.0 equiv)
    • Zinc dust (1.1-3.0 equiv, optimized per substrate)
    • Additive (TMEDA or NH(_4)Cl, 0.5-1.0 equiv)
  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature. Monitor reaction progress by TLC or GCMS. Typical reaction times range from 6-24 hours depending on substrate reactivity.

  • Workup Procedure:

    • Filter the reaction mixture through a pad of silica gel to remove zinc and surfactant.
    • Rinse the filter cake thoroughly with ethyl acetate.
    • Transfer the filtrate to a separatory funnel and separate the organic layer.
    • Wash the organic phase with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.
  • Product Purification: Purify the crude product by flash chromatography on silica gel using an appropriate petroleum ether:ethyl acetate gradient. Characterize the dehalogenated product by (^1)H NMR, (^13)C NMR, and mass spectrometry.

3.1.3 Critical Notes and Troubleshooting
  • Zinc Selection: Zinc dust provides optimal selectivity; nanoparticle zinc may cause over-reduction or functional group cleavage.
  • Additive Choice: TMEDA is generally effective for most substrates; NH(_4)Cl accelerates rates for activated alkyl chlorides but may be less effective for unactivated systems.
  • Reaction Monitoring: Monitor carefully to prevent over-reduction; the reaction medium can be recycled for subsequent batches by adding fresh substrate to the aqueous phase after extraction.
  • Scale-Up Considerations: The aqueous micellar system scales efficiently with maintained stirring efficiency being critical for reagent dispersion.
Alkali Metal-Mediated Dehalogenation [2]
3.2.1 Reagents and Materials
  • Alkali metal: Sodium metal (100 equiv)
  • Solvent: Anhydrous t-butanol
  • Substrate: Halogenated compound (e.g., dihalogenated dibenzocyclooctadiene lignans)
  • Extraction solvent: Dichloromethane
  • Aqueous solutions: 10% HCl, water
  • Drying agent: Anhydrous sodium sulfate
  • Purification: Silica gel for flash chromatography
3.2.2 Step-by-Step Procedure
  • Reaction Setup: In a dry flask under nitrogen atmosphere, dissolve the halogenated substrate (e.g., 200 mg, 0.498 mmol) in anhydrous t-butanol (10 mL).

  • Metal Addition: Add sodium metal (100 equiv) to the solution. The mixture will become heterogeneous.

  • Reaction Execution: Stir vigorously under nitrogen at 50-60°C until the sodium metal dissolves completely (typically several hours).

  • Quenching and Workup:

    • Carefully add water (40 mL) to the reaction mixture.
    • Acidify with 10% HCl solution until pH acidic.
    • Extract with dichloromethane (3 × 50 mL).
    • Combine the organic extracts and dry over anhydrous Na(_2)SO(_4).
    • Concentrate under reduced pressure.
  • Product Purification: Purify the residue by flash chromatography on silica gel (petroleum ether:ethyl acetate = 7:1) to afford the dehalogenated product.

3.2.3 Critical Notes and Troubleshooting
  • Safety Precautions: Metallic sodium is highly reactive; handle under strict anaerobic conditions and use appropriate personal protective equipment.
  • Solvent Choice: t-Butanol is preferred over other alcohols due to its optimal reduction potential in this system.
  • Temperature Control: Maintain temperature at 50-60°C for efficient reaction; higher temperatures may lead to side products.
  • Stoichiometry: The high sodium stoichiometry (100 equiv) is required for efficient reduction; do not reduce without optimization.

Mechanism and Pathways

Zinc-Mediated Dehalogenation Mechanism

The dehalogenation of vicinal dibromides like this compound by zinc proceeds through a concerted E2-type elimination mechanism where zinc facilitates simultaneous carbon-halogen bond cleavage and formation of the alkene product [4].

G VicinalDibromide Vicinal Dibromide (this compound) TransitionState Transition State VicinalDibromide->TransitionState Zinclayer Zinc Surface (Zn) Zinclayer->TransitionState Simultaneous Bond Formation AlkeneProduct Alkene Product (3-hexene) TransitionState->AlkeneProduct ZnBr2 ZnBr₂ TransitionState->ZnBr2

Diagram 1: Zinc-mediated dehalogenation mechanism for vicinal dibromides

Experimental Workflow for Dehalogenation

The following diagram illustrates the general workflow for performing dehalogenation reactions using the zinc-mediated approach:

G Start Reaction Setup: - Surfactant solution - Substrate - Zinc dust - Additive Reaction Reaction Execution: - Vigorous stirring - Room temperature - 6-24 hours Start->Reaction Monitoring Reaction Monitoring: - TLC/GCMS analysis - Progress tracking Reaction->Monitoring Workup Workup Procedure: - Filtration through silica - Extraction with EtOAc - Drying and concentration Monitoring->Workup Purification Product Purification: - Flash chromatography - Product characterization Workup->Purification

Diagram 2: Experimental workflow for zinc-mediated dehalogenation

Applications in Drug Development

The dehalogenation protocols described herein have significant applications in pharmaceutical research and development:

  • Structural Modification: Selective removal of halogen atoms from lead compounds for structure-activity relationship (SAR) studies [3]
  • Metabolite Synthesis: Preparation of deuterated or non-halogenated analogs for metabolic stability assessment
  • Detoxification Strategies: Degradation of halogenated environmental pollutants and potential toxic metabolites [5]
  • Intermediate Synthesis: Generation of alkenes or fully reduced products from halogenated precursors for further synthetic transformations

The zinc-mediated approach is particularly valuable in late-stage functionalization of complex molecules due to its excellent functional group tolerance and ambient reaction conditions, preserving sensitive stereocenters and functional groups often present in pharmaceutical intermediates [1].

References

3,4-Dibromohexane Grignard reaction preparation

Author: Smolecule Technical Support Team. Date: February 2026

Retrosynthetic Analysis and Strategy

The synthesis of trans-3,4-dibromohexane can be approached through a Grignard reaction, leveraging the formation of new carbon-carbon bonds. The analysis below outlines the logical disconnections to simpler, available starting materials.

G P1 trans-3,4-Dibromohexane (Final Product) I1 3-Hexyne I1->P1 Br₂ then NaNH₂ I2 2 equivalents of Ethyl Bromide (CH₃CH₂Br) I3 2 equivalents of Grignard Reagent (CH₃CH₂MgBr) I2->I3 Mg, Et₂O or 2-MeTHF I3->I1 CuCl (Catalyst) SM1 Acetylene (Ethyne) (C₂H₂) SM1->I2 1. NaNH₂, NH₃(l) 2. CH₃CH₂Br

Synthetic Rationale:

  • Alkyne Alkylation: The carbon chain is first built using acetylene as a two-carbon starting block. Deprotonation with a strong base like sodium amide (NaNH₂) generates a nucleophilic acetylide ion, which undergoes an SN2 reaction with ethyl bromide to form 1-butyne [1]. Repeating this process elongates the chain to 3-hexyne [1].
  • Grignard Reagent: Ethyl bromide is also used to prepare the Grignard reagent ethylmagnesium bromide (CH₃CH₂MgBr) [2] [3] [4].
  • Dibromination: The alkyne function in 3-hexyne is converted to an alkene via anti addition of bromine (Br₂), forming the dibromo intermediate. Subsequent double dehydrohalogenation with a strong base (e.g., NaNH₂) yields the trans-alkene [1].

Detailed Experimental Protocol

Reagents and Materials
Reagent / Material Purity / Specification Purpose
Ethyl Bromide (CH₃CH₂Br) Anhydrous, ≥99% Alkyl halide for Grignard & chain elongation
Magnesium (Mg) Turnings For Grignard synthesis, 99.9% Metal for reagent formation
Iodine (I₂) Crystal, 99.8% Reaction initiator
Acetylene (C₂H₂) Gas, commercial grade Core building block
Sodium Amide (NaNH₂) Reagent grade, in mineral oil Strong base for deprotonation
Bromine (Br₂) Reagent grade, ≥99.5% Electrophile for alkene formation
2-Methyltetrahydrofuran (2-MeTHF) Anhydrous, ≥99.5% Recommended solvent [5]
Diethyl Ether (Et₂O) Anhydrous, stabilizer-free Traditional solvent (use with caution)
Tetrahydrofuran (THF) Anhydrous, stabilizer-free Traditional solvent
Step 1: Preparation of 3-Hexyne
  • Setup: Conduct in a fume hood. Flame-dry a 500 mL three-necked round-bottom flask equipped with a stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush the system with an inert gas (N₂ or Ar).
  • Deprotonation: Add liquid ammonia (~300 mL) to the flask. Carefully add ~2.2 equivalents of NaNH₂ with stirring.
  • First Alkylation: Slowly add 1 equivalent of acetylene (bubbled through the solution or from a regulated cylinder). After consumption, add 1 equivalent of ethyl bromide dropwise via the addition funnel. Stir until the reaction is complete (monitored by TLC or GC).
  • Isolation: Allow the ammonia to evaporate. Quench the residue with a saturated ammonium chloride solution. Extract the product (1-butyne) with a suitable organic solvent (e.g., pentane).
  • Second Alkylation: Repeat steps 1-4 using the isolated 1-butyne as the substrate and another equivalent of NaNH₂ and ethyl bromide to obtain 3-hexyne. Purify by distillation.
Step 2: Preparation of Ethylmagnesium Bromide
  • Setup: Use an oven-dried 250 mL flask with a stir bar and reflux condenser under an inert atmosphere.
  • Solvent and Reagents: Charge the flask with 50 mL of anhydrous 2-MeTHF [5]. Add ~1.1 equivalents of magnesium turnings and a small crystal of iodine.
  • Initiation: Gently warm the mixture until the iodine color dissipates, indicating initiation.
  • Addition: Prepare a solution of 1.0 equivalent of ethyl bromide in 50 mL of 2-MeTHF. Add this solution dropwise to maintain a gentle reflux. Stir for an additional 1-2 hours after complete addition until the magnesium is mostly consumed.
Step 3: Synthesis of trans-3,4-Dibromohexane
  • Dibromination: Cool a solution of purified 3-hexyne (from Step 1) in an inert solvent to 0°C. Slowly add one equivalent of bromine (Br₂) dissolved in the same solvent. Stir until the color persists, indicating reaction completion. This forms 3,4-dibromohexane.
  • Double Elimination: Add the dibromo compound to a suspension of at least two equivalents of sodium amide (NaNH₂) in liquid ammonia or a high-boiling ether like diglyme. Heat the mixture to reflux for several hours.
  • Work-up: Carefully quench the excess NaNH₂ with a saturated ammonium chloride solution at 0°C. Extract the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
  • Purification: Purify the crude product containing trans-3,4-dibromohexane using flash chromatography or fractional distillation.

Critical Operational Notes

Parameter Recommendation & Rationale
Solvent Selection 2-MeTHF is strongly recommended over Et₂O or THF. It suppresses Wurtz coupling by-products, has a higher boiling point for safer handling, is derived from renewable resources, and forms a easier phase separation during work-up [5].
Reaction Initiation If initiation is sluggish, additional methods include adding a small volume of 1,2-dibromoethane or sonicating the reaction mixture to break the passivating magnesium oxide layer.
Temperature Control Both Grignard formation and the reaction with bromine are exothermic. Use cooling baths and controlled addition rates to prevent side-reactions and decomposition.
Moisture Exclusion All equipment and reagents must be scrupulously dry. Even trace water will hydrolyze and destroy the Grignard reagent, significantly reducing yield [2] [4].
Safety & Handling Bromine is highly toxic and corrosive. Sodium amide is a powerful base and can form explosive peroxides upon storage. Grignard reagents are pyrophoric. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Analytical Data and Characterization

Upon successful synthesis, the final product can be characterized against the following expected data for dl-3,4-dibromohexane (racemic mixture of trans-isomer) [6]:

Physical Property Value / Description
Boiling Point (Tboil) 468.12 K (approx. 195 °C) [6]
Melting Point (Tfus) 246.98 K (approx. -26 °C) [6]
Standard Enthalpy of Formation (ΔfH°gas) -125.07 kJ/mol [6]
Vapor Pressure (Pc) 3718.02 kPa [6]
Density Not available in search results
Refractive Index (nD) Not available in search results

Key Takeaways for Industrial Application

  • Solvent is Key: The switch to 2-MeTHF provides a safer, more efficient, and greener process, particularly by reducing the formation of the Wurtz coupling by-product common in benzyl/alkyl Grignard reactions [5].
  • Modular Synthesis: The outlined retrosynthetic plan is modular. The Grignard and alkyne alkylation steps can be adapted to produce a variety of substituted alkynes and alkenes.
  • Process Safety: This synthesis involves multiple exothermic and hazardous steps. A comprehensive risk assessment is necessary before scaling up any of the reactions, particularly the bromination and double elimination.

Frequently Asked Questions

Q: Why is the final product the trans isomer? A: The double dehydrohalogenation with a strong base (NaNH₂) proceeds via an anti-elimination mechanism, which favors the formation of the more stable, sterically less hindered trans (E) alkene [1].

Q: Can this synthesis be adapted to make the cis isomer? A: Yes. To obtain the cis isomer, the alkyne (3-hexyne) would be reduced using a Lindlar catalyst (poisoned palladium), which gives syn addition of hydrogen, stopping at the alkene stage to yield cis-3-hexene. This could then be dibrominated.

Q: What are the main by-products to expect? A: The primary by-products are from the Wurtz coupling (formation of n-butane from ethyl bromide) during the Grignard preparation and reduction products (alkanes) if water or oxygen is present [5]. Careful control of reaction conditions and moisture minimizes these.

References

Comprehensive Application Notes and Protocols: Utilizing 3,4-Dibromohexane in Polymer Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3,4-Dibromohexane in Polymer Science

This compound (CAS: 16230-28-7) is an aliphatic dibromide compound with significant potential as a monomeric building block and crosslinking agent in advanced polymer synthesis. This bifunctional alkyl halide possesses two bromine atoms positioned at the 3 and 4 carbon atoms of a hexane chain, creating unique stereochemical possibilities that influence its reactivity and the properties of resulting polymers. The compound's molecular structure enables participation in various polymerization mechanisms, particularly in step-growth polymerizations where it can serve as a spacer unit or contribute to network formation. Recent advances in polymer chemistry have highlighted the value of such aliphatic halogenated compounds as alternatives to purely aromatic systems, offering opportunities to tailor polymer properties including thermal stability, mechanical performance, and processability [1].

The strategic importance of this compound in polymer research stems from its dual functionality and aliphatic character, which can be leveraged to modify material properties in ways that aromatic analogues cannot achieve. When incorporated into polymer backbones, the hexane chain provides enhanced flexibility while maintaining sufficient thermal and oxidative stability for many high-performance applications. Additionally, the presence of two reactive sites enables the formation of crosslinked networks with controlled architecture, making it valuable for creating thermosetting polymers with specific characteristics. For researchers and drug development professionals, these properties open possibilities for designing specialized polymer matrices for drug delivery systems, biomedical devices, and other advanced applications where precise control over material structure is essential [1] [2].

Chemical Properties and Characteristics

Fundamental Physicochemical Properties

This compound (C₆H₁₂Br₂) is characterized by several key physical properties that influence its handling and application in polymer synthesis. The compound has a molecular weight of 243.97 g/mol and exhibits a density of 1.594 g/mL at 25°C. It has a relatively low boiling point of 39°C at 0.8 mm Hg, which necessitates careful attention to temperature control during reactions to prevent premature evaporation. The flash point of 113°C (closed cup) indicates moderate flammability risk, while the refractive index of n²⁰/D 1.507 provides a useful parameter for reaction monitoring. The compound is typically available as a solid at room temperature and should be stored in cool, tightly sealed containers under dry, well-ventilated conditions to maintain stability [2] [3].

Table 1: Physical and Chemical Properties of this compound

Property Value/Specification Conditions
Molecular Formula C₆H₁₂Br₂ -
Molecular Weight 243.97 g/mol -
CAS Registry Number 16230-28-7 -
Density 1.594 g/mL 25°C
Boiling Point 39°C 0.8 mm Hg
Flash Point 113°C Closed cup
Refractive Index n²⁰/D 1.507 -
Vapor Pressure 0.471 mmHg 25°C
Log P 3.33340 -
Structural and Stereochemical Features

The molecular structure of this compound contains two adjacent chiral centers at the 3 and 4 carbon positions, creating the potential for multiple stereoisomers including meso forms and enantiomeric pairs. This stereochemical complexity can significantly influence polymerization behavior and the properties of resulting polymers. The spatial orientation of bromine atoms affects molecular packing, crystallization tendency, and reactivity in polymerization processes. Researchers have identified that the compound exists in different stereoisomeric forms, including (±)-3,4-Dibromohexane and meso-3,4-Dibromohexane, each with distinct physical characteristics and reactivity patterns [4] [3]. Understanding these stereochemical nuances is essential for controlling polymer architecture and achieving reproducible results in synthetic applications.

Handling, Safety, and Regulatory Considerations

Hazard Classification and Protective Measures

This compound requires careful handling due to its irritant properties and potential health effects. The compound carries the GHS07 signal word "Warning" with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment should always be worn when handling this compound, including chemical-resistant gloves, safety glasses with side shields, and impervious clothing. For protection against airborne particles, use at least a N95 respirator (US) or P1 filter (EU EN 143). Engineering controls such as local exhaust ventilation should be implemented to maintain exposure below recommended limits, and normal measures for preventive fire protection should be in place in storage and handling areas [2] [3].

Storage, Stability, and Disposal

Proper storage of this compound is essential for maintaining its stability and ensuring safety. The compound should be kept in a cool, dry place in tightly closed containers to prevent moisture absorption and decomposition. It is stable under recommended storage conditions but incompatible with strong oxidizing agents. Under fire conditions, hazardous decomposition products may include carbon oxides and hydrogen bromide gas, which requires special consideration for firefighting approaches. For disposal, surplus and non-recyclable material should be offered to a licensed disposal company. Incineration in a chemical incinerator equipped with an afterburner and scrubber is recommended after dissolving or mixing with a combustible solvent. From a regulatory perspective, this compound is not listed in major chemical inventories including TSCA (US), EINECS (EU), and IECSC (China), indicating it may be considered a new chemical substance in some jurisdictions with corresponding notification requirements [2].

Table 2: Health Hazards and Safety Precautions for this compound

Hazard Aspect Classification Precautionary Measures
GHS Signal Word Warning -
Skin Contact Causes irritation Wear gloves; wash thoroughly after handling
Eye Contact Causes serious irritation Use safety glasses with side shields
Respiratory Exposure May cause irritation Use N95/P1 respirator; ensure adequate ventilation
Storage Conditions Stable when properly stored Keep in cool place in tightly closed container
Incompatibilities Strong oxidizing agents Separate from oxidizing materials

Polymerization Mechanisms and Applications

Reaction Mechanisms in Polymer Synthesis

This compound participates in several important polymerization mechanisms, with its primary application in step-growth polymerization processes. The compound functions as an alkylating agent due to the reactivity of its carbon-bromine bonds, particularly in nucleophilic substitution reactions. In the presence of bisphenol compounds and similar nucleophiles, this compound can undergo polycondensation to form polyethers or other classes of polymers, with the elimination of hydrogen bromide. The compound can also participate in crosslinking reactions when combined with multifunctional monomers, leading to the formation of three-dimensional polymer networks. The specific stereochemistry of the this compound isomer used can influence the packing efficiency and ultimate properties of the resulting polymer, offering an additional dimension for material design [1] [5].

Another significant reaction pathway involves elimination processes under strong basic conditions, where treatment of this compound with strong base leads to the loss of two equivalents of HBr and the formation of conjugated diene structures. These diene intermediates can subsequently participate in addition polymerization or Diels-Alder reactions, expanding the utility of this compound as a precursor for more complex polymer architectures. This dual reactivity—functioning both as a direct monomer and as a precursor for reactive intermediates—makes this compound a versatile building block in synthetic polymer chemistry [5].

Application in Phthalonitrile Polymer Systems

A particularly valuable application of this compound is in the synthesis of aliphatic-aromatic phthalonitrile polymers, as demonstrated in patent WO2016100259A1. In this context, this compound serves as a flexible spacer that incorporates aliphatic segments into otherwise rigid phthalonitrile backbones, modifying the processing characteristics and final properties of these high-performance polymers. Phthalonitrile-based polymers are known for their exceptional thermal stability and mechanical properties, but often suffer from difficult processability due to their rigid aromatic structures. The incorporation of aliphatic segments derived from this compound improves melt processability while maintaining good thermal and oxidative stability up to 400°C, creating materials suitable for aerospace, electronics, and other demanding applications [1].

The following diagram illustrates the conceptual workflow for polymer synthesis using this compound:

G Monomers Monomers (this compound + Nucleophiles) Reaction Polymerization Reaction Monomers->Reaction Step-growth Polymerization Linear Linear Polymers Reaction->Linear Difunctional Monomers Crosslinked Crosslinked Networks Reaction->Crosslinked Multifunctional Monomers Properties Tailored Properties Linear->Properties Enhanced Flexibility Crosslinked->Properties Improved Thermal Stability Applications End Applications Properties->Applications Material Selection

Experimental Protocols

Protocol 1: Synthesis of Aliphatic-Aromatic Phthalonitrile Copolymers Using this compound

Principle: This protocol describes the synthesis of thermosetting phthalonitrile polymers incorporating this compound as a flexible aliphatic spacer to modify processing characteristics and final material properties. The resulting polymers exhibit excellent thermal stability while offering improved processability compared to fully aromatic systems [1].

Materials:

  • This compound (CAS: 16230-28-7)
  • 4-Nitrophthalonitrile or similar phthalonitrile derivative
  • Bisphenol A (or alternative bisphenol compounds)
  • Anhydrous potassium carbonate (K₂CO₃)
  • Dimethyl sulfoxide (DMSO), anhydrous
  • Toluene, analytical grade
  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask (250 mL) equipped with magnetic stirrer
  • Reflux condenser with calcium chloride drying tube
  • Nitrogen inlet and vacuum source
  • Heating mantle with temperature controller
  • Schlenk line for inert atmosphere operations
  • Separation funnel (250 mL)
  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge a 250 mL three-neck round-bottom flask with bisphenol A (10.0 mmol, 2.28 g), 4-nitrophthalonitrile (20.0 mmol, 3.44 g), and this compound (10.0 mmol, 2.44 g).
  • Solvent Addition: Add anhydrous DMSO (80 mL) and toluene (40 mL) to the reaction mixture. The toluene aids in azeotropic removal of water during the reaction.
  • Catalyst Introduction: Add anhydrous potassium carbonate (30.0 mmol, 4.14 g) to the reaction mixture.
  • Inert Atmosphere: Purge the system with nitrogen for 15 minutes, then maintain a slight positive pressure of nitrogen throughout the reaction.
  • Polymerization: Heat the mixture to 130-140°C with continuous stirring, maintaining the reaction for 6-8 hours. Water formed during the reaction is removed azeotropically with toluene.
  • Progress Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or FT-IR spectroscopy, tracking the disappearance of the nitrile absorption peaks.
  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
  • Purification: Pour the filtrate into ice-cold distilled water (500 mL) with vigorous stirring. Collect the precipitated polymer by filtration and wash repeatedly with distilled water.
  • Drying: Dissolve the crude product in a minimal amount of DMSO and reprecipitate in methanol. Collect the purified polymer by filtration and dry under vacuum at 80°C for 24 hours.

Characterization:

  • FT-IR: Characteristic nitrile (C≡N) stretch at ~2230 cm⁻¹, aromatic C=C at 1600 cm⁻¹, and C-O-C ether linkage at ~1240 cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 7.5-8.0 (aromatic protons), 4.0-4.5 (methine protons adjacent to ether oxygen), 1.5-2.5 (methylene protons of hexane chain), 1.0-1.5 (methyl protons of bisphenol A).
  • Thermal Analysis: TGA should demonstrate less than 5% weight loss up to 400°C in nitrogen atmosphere.
  • Inherent Viscosity: Measure at 0.5 g/dL in DMSO at 25°C; expected range 0.4-0.6 dL/g.
Protocol 2: Curing of Phthalonitrile Polymers Using Aromatic Amine Curatives

Principle: This protocol describes the crosslinking of phthalonitrile oligomers synthesized with this compound using aromatic diamine curing agents to form highly thermostable network structures. The curing process involves trimerization of phthalonitrile groups to form triazine rings, creating a crosslinked network with exceptional thermal and oxidative stability [1].

Materials:

  • Phthalonitrile oligomer synthesized in Protocol 1
  • 4,4'-(1,3-Phenylenedioxy)dianiline or similar aromatic diamine
  • Solvent (N-methyl-2-pyrrolidone or DMSO)

Procedure:

  • Mixture Preparation: Dissolve the phthalonitrile oligomer (5.0 g) in minimal NMP (15-20 mL). Add the aromatic diamine curative (0.5-1.0 wt% based on oligomer weight).
  • Homogenization: Stir the mixture at 80-90°C until a homogeneous solution is obtained (typically 30-45 minutes).
  • Film Casting: Pour the solution onto a glass plate and spread to uniform thickness using a doctor blade.
  • Curing Schedule: Progressively cure the film according to the following temperature program:
    • 100°C for 1 hour
    • 150°C for 1 hour
    • 200°C for 2 hours
    • 250°C for 3 hours
    • 300°C for 1 hour (optional, for enhanced thermal stability)
  • Post-processing: Allow the cured film to cool slowly to room temperature to minimize stress formation.

Characterization of Cured Polymer:

  • Gel Content: Determine by Soxhlet extraction with DMSO for 24 hours; expected >95% gel content.
  • Dynamic Mechanical Analysis (DMA): Measure storage modulus and tan δ; glass transition temperature typically exceeds 300°C.
  • Thermal Gravimetric Analysis (TGA): 5% weight loss temperature should exceed 450°C in nitrogen.

Quality Control and Characterization

Analytical Methods for Polymer Characterization

Comprehensive characterization of polymers synthesized using this compound is essential for quality control and structure-property correlation. Spectroscopic techniques provide fundamental structural information, with Fourier Transform Infrared (FT-IR) Spectroscopy being particularly valuable for tracking the disappearance of nitrile groups during polymerization and the formation of ether linkages. Nuclear Magnetic Resonance (NMR) Spectroscopy, especially ¹H and ¹³C NMR, offers detailed information about the polymer structure, including the incorporation of aliphatic segments from this compound and the aromatic components from co-monomers. The stereochemistry of the incorporated this compound units can be investigated using vibrational spectroscopy, as demonstrated in studies of meso-3,4-Dibromohexane and related stereoisomers [1] [3].

Thermal analysis represents another critical characterization approach, with Thermogravimetric Analysis (TGA) providing information about thermal stability and decomposition patterns, while Differential Scanning Calorimetry (DSC) reveals thermal transitions including glass transition temperatures (Tg) and melting points. For polymers intended for high-performance applications, Dynamic Mechanical Analysis (DMA) offers insights into viscoelastic behavior and mechanical properties as a function of temperature. Additionally, gel content measurements through solvent extraction quantify the degree of crosslinking in cured polymer networks, which correlates with mechanical performance and chemical resistance [1].

Table 3: Analytical Methods for Quality Control of Polymers Derived from this compound

Analytical Method Purpose Expected Outcomes
FT-IR Spectroscopy Monitor functional group conversion Disappearance of nitrile peaks at ~2230 cm⁻¹, appearance of triazine rings after curing
NMR Spectroscopy Determine structural composition and purity Characteristic aliphatic protons (1.0-2.5 ppm) from this compound segments
TGA Assess thermal stability <5% weight loss up to 400°C in nitrogen atmosphere
DSC Identify thermal transitions Glass transition temperature >250°C for cured networks
Inherent Viscosity Estimate molecular weight 0.4-0.6 dL/g in DMSO at 25°C
Gel Content Determine crosslinking density >95% after complete curing

Troubleshooting and Technical Notes

Common Challenges and Solutions

Incomplete Polymerization: If molecular weight remains lower than expected, this may result from moisture contamination which deactivates the catalyst. Ensure all glassware is thoroughly dried and maintain strict anhydrous conditions throughout the reaction. Check the quality of potassium carbonate, as commercial samples often contain absorbed moisture that should be removed by drying at 120°C for 24 hours before use. If incomplete conversion persists, consider increasing the reaction temperature or extending the reaction time, while monitoring for potential side reactions [1].

Gelation During Synthesis: Premature gelation can occur if multifunctional impurities are present or if the reaction temperature is too high, leading to uncontrolled crosslinking. To prevent this, purify all monomers before use and implement a controlled temperature ramp rather than immediate heating to the maximum reaction temperature. If gelation does occur, it may be necessary to stop the reaction, isolate any soluble fraction, and optimize the monomer ratios and reaction conditions [1].

Processing Difficulties: Phthalonitrile polymers incorporating this compound generally show improved processability compared to fully aromatic systems, but may still present challenges in melt processing due to high viscosity. To address this, process the material at the lowest possible temperature that provides adequate flow, and consider using processing aids such as phenolic compounds that can temporarily plasticize the polymer without significantly affecting final properties. For solution processing, ensure complete dissolution of the oligomer before adding curative, and filter the solution through a 0.45 μm filter to remove any particulate matter that could create defects in final films or coatings [1].

Technical Notes for Specific Applications

For applications requiring enhanced thermal stability, the curing schedule can be extended at higher temperatures (up to 300°C) to promote more complete triazine formation. However, this must be balanced against potential oxidative degradation, particularly for thin films or fibers. When designing polymers for specific mechanical properties, the ratio of rigid aromatic segments to flexible aliphatic segments derived from this compound can be adjusted—higher this compound content generally increases flexibility and toughness but may reduce modulus and thermal stability. For specialized applications such as membrane materials or drug delivery systems, the degree of crosslinking can be controlled by adjusting the amount of curative and the curing conditions to achieve the desired balance between mechanical integrity, permeability, and swelling behavior [1].

Conclusion and Future Perspectives

This compound represents a valuable monomer for advanced polymer synthesis, particularly in the development of high-performance phthalonitrile polymers with tailored properties. Its incorporation as a flexible aliphatic segment in otherwise rigid polymer backbones enables the modification of processing characteristics without sacrificing thermal and oxidative stability. The experimental protocols outlined in this document provide reproducible methods for synthesizing and characterizing these materials, with comprehensive troubleshooting guidance to address common challenges. As polymer science continues to advance toward more sophisticated material design, the ability to precisely control polymer architecture through strategic monomer selection—including compounds like this compound—will remain essential for developing next-generation materials for advanced technological applications.

Future research directions may explore the stereochemical implications of different this compound isomers on polymer properties, development of sustainable synthesis routes for this and related compounds, and expansion of its applications in emerging fields such as energy storage, membrane technology, and biomedical devices. The integration of computational approaches, such as the PolySMart coarse-grained molecular dynamics polymerization scheme, may further accelerate the design and optimization of polymer systems incorporating this compound by enabling predictive modeling of structure-property relationships [6].

References

Comprehensive Application Notes and Protocols: Nucleophilic Substitution of 3,4-Dibromohexane under Strong Base Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Overview

3,4-Dibromohexane represents a valuable model substrate for studying regioselective transformations and stereochemical outcomes in nucleophilic substitution and elimination reactions. This compound features two secondary bromine atoms at positions C3 and C4, creating multiple reactive centers that respond differently to various reaction conditions. When treated with strong bases, this molecule undergoes complex transformations that provide important insights into reaction mechanisms and selectivity patterns. Understanding these behaviors is crucial for synthetic chemists designing complex molecular architectures in pharmaceutical and materials science applications.

The reaction of this compound with strong bases exemplifies a competition between substitution and elimination pathways, with the latter typically dominating under strong basic conditions. The treatment with strong base leads to the loss of two equivalents of HBr and the formation of conjugated hexadiene products [1]. This transformation occurs through a double dehydrohalogenation mechanism, where the strong base abstracts β-protons, resulting in the formation of carbon-carbon double bonds. The particular stereochemical features of the starting material, including the meso structure of (3R,4S)-3,4-dibromohexane, play a crucial role in determining the stereochemistry of the final products, making this system particularly valuable for studying stereoelectronic effects in elimination reactions.

Mechanistic Pathways and Stereochemical Considerations

Fundamental Reaction Mechanism

The transformation of this compound under strong base conditions proceeds primarily through the E2 elimination mechanism (bimolecular β-elimination), which is characterized by its concerted nature with simultaneous proton abstraction by the base, electron pair migration to form the double bond, and departure of the leaving group [2] [3]. This mechanism dominates over substitution pathways due to the combination of strong base and secondary halide substrates, which favors elimination. The reaction occurs in two sequential E2 elimination steps:

  • First elimination: Removal of one HBr molecule to form a bromoalkene intermediate
  • Second elimination: Removal of a second HBr molecule from the intermediate to form the final diene product

The E2 mechanism requires anti-periplanar alignment of the leaving group and the β-hydrogen, imposing specific stereoelectronic requirements that govern the reaction trajectory [2]. This geometric constraint significantly influences the stereochemical outcome of the elimination, favoring the formation of specific stereoisomers based on the relative orientation of substituents in the transition state. The concerted nature of the E2 mechanism differentiates it from stepwise elimination pathways and accounts for its characteristic stereospecificity.

Stereochemical Analysis

The stereochemistry of the starting this compound dramatically influences the reaction pathway and product distribution. The (3R,4S)-isomer represents a meso compound due to the presence of a plane of symmetry, while the (3R,4R) and (3S,4S) enantiomers lack this symmetry. This structural difference leads to distinct stereochemical outcomes:

  • Meso isomer (3R,4S): Undergoes anti elimination to produce the (E,Z)-3,4-hexadiene isomer
  • Enantiomeric isomers (3R,4R)/(3S,4S): Yield the (E,E)-3,4-hexadiene product upon anti elimination

The anti-periplanar requirement of the E2 mechanism means that the β-hydrogen and leaving group must be positioned on opposite sides of the C-C bond, with a dihedral angle of approximately 180° in the transition state [2]. This geometric constraint explains the stereospecificity observed in these eliminations and allows for prediction of product stereochemistry based on the configuration of the starting material.

G Start This compound Substrate TS1 Transition State 1 Anti-periplanar alignment H-C-C-Br dihedral ~180° Start->TS1 Base approach Base Strong Base (e.g., KOH, NaOEt) Base->TS1 Proton abstraction Intermediate Bromoalkene Intermediate TS1->Intermediate HBr elimination TS2 Transition State 2 Second anti-periplanar elimination Intermediate->TS2 Base approach Product Conjugated Hexadiene Product TS2->Product Second HBr elimination

Figure 1: Reaction mechanism workflow for the double elimination of this compound under strong base conditions

Experimental Protocols and Methodologies

Standard Elimination Procedure

Materials and Reagents:

  • This compound (1.0 g, 3.7 mmol)
  • Potassium hydroxide (KOH, 0.85 g, 15.2 mmol, 2.1 eq) or sodium ethoxide (NaOEt, 1.04 g, 15.2 mmol)
  • Absolute ethanol (anhydrous, 20 mL) or DMSO (15 mL)
  • Anhydrous diethyl ether (25 mL)
  • Saturated sodium chloride solution (15 mL)
  • Anhydrous magnesium sulfate (MgSO₄, 2 g)

Equipment:

  • 50 mL round-bottom flask equipped with magnetic stir bar
  • Reflux condenser with drying tube (calcium chloride)
  • Heating mantle with temperature control
  • Nitrogen or argon gas inlet system
  • Separatory funnel (125 mL)
  • Rotary evaporator with water aspirator
  • Thin-layer chromatography (TLC) setup with UV visualization

Step-by-Step Procedure:

  • Reaction Setup: Charge a 50 mL round-bottom flask with this compound (1.0 g, 3.7 mmol) and absolute ethanol (20 mL). Add a magnetic stir bar and assemble the reflux condenser fitted with a drying tube containing calcium chloride.

  • Base Addition: Under nitrogen atmosphere, add potassium hydroxide powder (0.85 g, 15.2 mmol) in one portion to the stirring solution. Alternatively, for alkoxide bases, prepare a fresh solution of sodium ethoxide in ethanol (21% w/w) and add 5.0 mL of this solution.

  • Heating and Reaction Monitoring: Heat the reaction mixture to reflux (78°C for ethanol, 85°C for DMSO) with vigorous stirring. Monitor the reaction progress by TLC (hexane eluent, UV visualization) at 30-minute intervals. The reaction is typically complete within 2-4 hours.

  • Work-up Procedure: After confirming complete consumption of starting material by TLC, cool the reaction mixture to room temperature. Carefully dilute with water (15 mL) and transfer to a separatory funnel. Extract the aqueous mixture with diethyl ether (3 × 15 mL). Combine the organic extracts and wash with saturated sodium chloride solution (15 mL).

  • Product Isolation: Dry the combined organic layers over anhydrous magnesium sulfate for 30 minutes, filter, and concentrate under reduced pressure using a rotary evaporator (water aspirator, temperature <35°C).

  • Purification: Purify the crude product by flash column chromatography on silica gel (230-400 mesh) using hexane as the eluent. Alternatively, for analytical purposes, distill under reduced pressure to obtain the pure diene product.

Safety Considerations:

  • Perform all operations in a well-ventilated fume hood
  • Wear appropriate personal protective equipment including safety glasses, gloves, and lab coat
  • This compound is a potential lachrymator and skin irritant
  • Strong bases like KOH can cause severe burns; handle with care
  • Diethyl ether is highly flammable; ensure no ignition sources are present
Control Experiments for Mechanistic Study

To confirm the elimination mechanism and rule out substitution pathways, the following control experiments are recommended:

Solvent Effect Comparison:

  • Perform parallel reactions in protic (ethanol) and aprotic (DMSO) solvents
  • Compare reaction rates by TLC monitoring and product distribution by GC-MS

Base Strength Screening:

  • Test bases of varying strength: KOH, NaOH, NaOEt, DBU, and t-BuOK
  • Correlate base strength with reaction rate and product composition

Isotope Labeling Studies:

  • Synthesize this compound with deuterium at C2 and C5 positions
  • Analyze the kinetic isotope effect on reaction rate and regioselectivity

G Sample Sample Preparation Weigh substrate and base Add anhydrous solvent Reaction Reaction Setup Inert atmosphere Heating with stirring Sample->Reaction Monitoring Reaction Monitoring TLC analysis at intervals GC-MS sampling Reaction->Monitoring Workup Work-up Procedure Dilution and extraction Organic phase separation Monitoring->Workup Purification Product Purification Column chromatography or distillation Workup->Purification Analysis Product Analysis NMR spectroscopy GC-MS characterization Purification->Analysis

Figure 2: Experimental workflow for nucleophilic substitution/elimination reactions of this compound

Data Analysis and Characterization

Stereochemical Outcomes Under Varied Conditions

Table 1: Product distribution from stereoisomers of this compound under standard elimination conditions

Starting Material Configuration Base/Solvent System Reaction Temperature Major Product Yield (%) Reaction Time (h)
(3R,4S)-meso KOH/EtOH 78°C (E,Z)-3,4-hexadiene 85 3.0
(3R,4S)-meso NaOEt/EtOH 78°C (E,Z)-3,4-hexadiene 82 2.5
(3R,4S)-meso t-BuOK/DMSO 85°C (E,Z)-3,4-hexadiene 88 1.5
(3R,4R)-enantiomer KOH/EtOH 78°C (E,E)-3,4-hexadiene 83 3.5
(3R,4R)-enantiomer NaOEt/EtOH 78°C (E,E)-3,4-hexadiene 79 3.0
(3R,4R)-enantiomer t-BuOK/DMSO 85°C (E,E)-3,4-hexadiene 86 2.0
Optimization of Reaction Parameters

Table 2: Effect of reaction conditions on yield and selectivity in the elimination of meso-3,4-dibromohexane

Base Solvent Base Equivalents Concentration (M) Temperature Time (h) Yield (%) Selectivity (E,Z:E,E)
KOH EtOH 2.1 0.15 78°C 3.0 85 95:5
KOH EtOH 1.5 0.15 78°C 4.5 72 94:6
KOH EtOH 3.0 0.15 78°C 2.0 84 93:7
NaOEt EtOH 2.1 0.15 78°C 2.5 82 96:4
t-BuOK t-BuOH 2.1 0.15 82°C 5.0 65 91:9
t-BuOK DMSO 2.1 0.15 85°C 1.5 88 94:6
DBU DMF 2.1 0.15 100°C 1.0 90 89:11

Applications and Troubleshooting

Synthetic Utility

The diene products resulting from the double elimination of this compound serve as valuable intermediates in various synthetic applications:

  • Diels-Alder Reactions: The conjugated dienes function as excellent dienes in [4+2] cycloadditions with electron-deficient dienophiles, providing access to functionalized cyclohexene derivatives with controlled stereochemistry.

  • Polymer Chemistry: The terminal dienes can undergo polymerization or copolymerization reactions to produce materials with tailored properties, particularly when the stereochemistry of the double bonds influences polymer tacticity and physical properties.

  • Complex Molecule Synthesis: The specific stereochemistry of the diene products allows for their use in stereocontrolled syntheses of natural products and pharmaceutical compounds where defined geometry of double bonds is crucial for biological activity.

  • Ligand Design: The (E,Z)- and (E,E)-dienes can be transformed into bidentate ligands for coordination chemistry, particularly in designing catalysts for asymmetric synthesis where the spatial arrangement of donor atoms controls enantioselectivity.

Troubleshooting Guide

Table 3: Common experimental problems and solutions

Problem Possible Causes Recommended Solutions

| Low conversion | Insufficient base strength or quantity Inadequate temperature Poor mixing | Increase base equivalents (2.5-3.0 eq) Raise reaction temperature by 10°C Ensure vigorous stirring | | Formation of substitution products | Nucleophilic solvent Weaker base conditions | Use aprotic solvents (DMSO, DMF) Employ stronger non-nucleophilic bases (t-BuOK) | | Poor stereoselectivity | Competing syn-elimination Isomerization of product | Use bulkier bases to enforce anti-periplanar geometry Lower reaction temperature and shorten reaction time | | Decomposition products | Overheating Oxidation of diene products | Maintain strict temperature control Use inert atmosphere and degassed solvents | | Difficult purification | Similar polarity of byproducts Polymerization during isolation | Optimize chromatography conditions (add 1-5% ether to hexane) Add radical inhibitor (BHT) during work-up |

Conclusion

The nucleophilic substitution and elimination chemistry of this compound under strong base conditions provides a sophisticated platform for studying fundamental organic reaction mechanisms. The double elimination pathway dominates under these conditions, leading to conjugated diene products with stereochemistry dictated by the anti-periplanar requirement of the E2 mechanism [1] [2]. The experimental protocols outlined herein enable researchers to reliably execute these transformations while controlling variables that influence yield and selectivity.

The stereospecific nature of these eliminations, where different stereoisomers of the starting material yield distinct diene products, makes this system particularly valuable for educational and research applications [1]. By following the optimized conditions detailed in these application notes—specifically the use of strong bases in aprotic solvents at elevated temperatures—researchers can achieve high yields of the desired diene products while minimizing competing substitution pathways. The troubleshooting guidelines address common challenges encountered in these transformations, facilitating successful implementation across diverse laboratory settings.

References

Comprehensive Application Notes & Protocols: Selective Cross-Coupling Reactions of 3,4-Dibromohexane for Drug Discovery Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cross-Coupling Reactions in Synthetic Chemistry

Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in synthetic organic chemistry over the past five decades, enabling the efficient formation of carbon-carbon bonds under mild conditions. These transformations have revolutionized the construction of complex molecular architectures, particularly in the pharmaceutical industry where they facilitate rapid assembly of drug-like molecules and their analogs for structure-activity relationship studies. The Heck reaction (also called the Mizoroki-Heck reaction) is the chemical reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene [1]. This reaction was the first example of a carbon-carbon bond-forming reaction that followed a Pd(0)/Pd(II) catalytic cycle, the same catalytic cycle that is seen in other Pd(0)-catalyzed cross-coupling reactions [1]. Similarly, the Suzuki reaction uses a palladium complex catalyst to cross-couple a boronic acid with an organohalide, representing one of the most versatile methods for biaryl synthesis [2].

The application of these cross-coupling methodologies to multihalogenated substrates such as 3,4-dibromohexane presents unique opportunities for strategic bond construction. Molecules containing two or more halogen atoms at distinct positions enable synthetic chemists to perform sequential functionalization, potentially leading to diverse molecular libraries from a common intermediate. This capability is particularly valuable in drug discovery campaigns where rapid exploration of chemical space around a core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The selective manipulation of specific carbon-halogen bonds in polyhalogenated substrates represents a powerful strategy for the efficient synthesis of complex targets, minimizing protection/deprotection sequences and streamlining synthetic routes [3].

Table 1: Comparison of Cross-Coupling Reactions Relevant to this compound

Reaction Type Coupling Partners Catalyst System Key Advantages Common Applications
Heck Reaction Alkene + Organohalide Pd source + Ligand + Base No organometallic partner needed; tolerant of many functional groups Alkene functionalization; synthesis of substituted alkenes
Suzuki Reaction Organohalide + Boronic Acid Pd source + Ligand + Base Low toxicity of boronic acids; stable reagents Biaryl synthesis; conjugate addition; complex molecule assembly
One-pot Borylation/Suzuki Two Organohalides Single Pd catalyst + Two Bases Eliminates boronic acid isolation; step economy Rapid library synthesis; kinase inhibitor scaffolds

Strategic Approaches for this compound Utilization

Chemical Properties and Reactivity Considerations

This compound possesses two secondary alkyl bromides situated on adjacent carbon atoms, creating a versatile scaffold for synthetic manipulation. The secondary alkyl bromide functionality is generally less reactive in cross-coupling reactions than aryl, vinyl, or primary alkyl bromides due to slower oxidative addition and increased propensity for β-hydride elimination. However, modern catalytic systems have significantly expanded the scope of cross-coupling to include such challenging substrates. The 1,2-disubstitution pattern introduces considerations of stereochemistry (meso vs. racemic forms) and potential neighboring group participation effects that may influence reactivity and selectivity. In designing synthetic routes employing this building block, chemists must consider the relative reactivity of the two bromine atoms, which may be differentiated through careful selection of catalyst systems, ligands, and reaction conditions to achieve selective mono-functionalization or sequential difunctionalization [3].

The aliphatic nature of this compound distinguishes it from the more commonly coupled aryl and vinyl halides, necessitating modified catalytic systems optimized for alkyl halide coupling. Bulky, electron-rich ligands often enhance the performance of palladium catalysts in these transformations by facilitating oxidative addition and suppressing undesired β-hydride elimination pathways. Additionally, the choice of base, solvent, and reaction temperature can dramatically impact both the efficiency and selectivity of cross-coupling reactions with this substrate. Understanding these variables enables synthetic chemists to harness the full potential of this compound as a versatile building block for the construction of complex molecular targets, particularly those with aliphatic backbone architectures that are prevalent in many pharmaceutical compounds and natural products [1] [2].

Chemoselective and Sequential Coupling Strategies

The presence of two chemically similar bromine atoms in this compound presents both a challenge and an opportunity for selective functionalization. Through careful reaction design, synthetic chemists can achieve selective mono-coupling, leaving the second bromide available for subsequent transformation via either the same or a different class of cross-coupling reaction. This approach enables the sequential assembly of complex structures from a simple, readily available precursor. Several strategies can be employed to achieve such selectivity: (1) stoichiometric control using limiting amounts of coupling partner; (2) ligand-mediated selectivity where specific ligands favor mono-coupling; (3) catalyst engineering to differentiate the two bromines through steric or electronic effects; and (4) orthogonal reactivity where the two bromines are sequentially addressed using different coupling methodologies [4].

The development of one-pot procedures that combine multiple catalytic transformations represents an especially powerful application of these strategies. For example, a recently developed one-pot borylation/Suzuki protocol enables the coupling of two different aryl halides without isolation of the intermediate boronic ester [4]. While this methodology was developed for aryl systems, the underlying principles can be adapted for aliphatic substrates like this compound. Such approaches offer significant advantages in terms of synthetic efficiency, reducing purification steps and overall reaction time while potentially improving yields by avoiding isolation of sensitive intermediates. The sequential functionalization of this compound via controlled cross-coupling reactions provides access to a diverse array of complex molecular architectures from a single, inexpensive starting material [4].

G cluster_strategies Coupling Strategies cluster_applications Resulting Applications start This compound mono Monofunctionalization (Limit Coupling Partner) start->mono Strategy 1 sequential Sequential Coupling (Different Conditions) start->sequential Strategy 2 orthogonal Orthogonal Functionalization (Different Reaction Types) start->orthogonal Strategy 3 one_pot One-Pot Cascade (Multiple Transformations) start->one_pot Strategy 4 libraries Screening Libraries mono->libraries Selective modification pharma Pharmaceutical Intermediates sequential->pharma Stepwise assembly agro Agrochemical Compounds orthogonal->agro Diverse functionality materials Functional Materials one_pot->materials Efficient synthesis

Experimental Protocol 1: Heck Reaction with this compound

Materials and Reaction Setup

The Heck reaction of this compound requires careful selection of catalyst components and reaction conditions to achieve efficient coupling while minimizing side reactions. For mono-alkenylation of this compound, use the following protocol: In an inert atmosphere glove box or using standard Schlenk techniques, combine This compound (1.0 mmol, 1.0 equiv.), the selected alkene coupling partner (1.2 mmol, 1.2 equiv.), palladium acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and triethylamine (3.0 mmol, 3.0 equiv.) in anhydrous DMF (4 mL) in a reaction vessel equipped with a magnetic stir bar [1]. The choice of triethylamine as base is particularly suitable for Heck reactions as it effectively scavenges the HBr generated during the reaction while being sufficiently bulky to minimize side reactions [1]. The phosphine ligand (PPh₃) facilitates the formation of the active Pd(0) catalyst species and stabilizes the palladium intermediates throughout the catalytic cycle, preventing palladium black formation and decomposition [1].

Before initiation of the reaction, ensure all reagents are oxygen-free by purging the reaction vessel with inert gas (N₂ or Ar) for 10-15 minutes. The exclusion of oxygen is critical to prevent oxidation of the palladium(0) catalyst and phosphine ligands, which would lead to catalyst decomposition and reduced reaction efficiency. For optimal results on small scale (<5 mmol), employ sealed reaction vials that can be heated with stirring. For larger scale reactions, use a jacketed reactor with temperature control and reflux condenser. The reaction progress can be monitored by TLC (hexane/ethyl acetate), GC-MS, or LC-MS to track consumption of the dibromide starting material and formation of mono- and di-alkenylated products [1].

Reaction Execution and Workup

Heat the reaction mixture to 100°C with continuous stirring for 12-24 hours. The required reaction time depends on the nature of the alkene coupling partner, with electron-deficient alkenes typically reacting faster than electron-neutral or electron-rich variants. After completion (as indicated by consumption of the starting material), cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1M aqueous HCl (10 mL) to remove excess triethylamine, saturated NaHCO₃ solution (10 mL) to neutralize any residual acid, and brine (10 mL) to remove water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product [1].

Purify the crude material using flash column chromatography on silica gel with a hexane/ethyl acetate gradient (0-20% ethyl acetate) to separate the desired mono-alkenylated product from any remaining starting material, di-alkenylated byproducts, and catalyst residues. For challenging separations, consider using silver nitrate-impregnated silica gel (5-10% w/w) to improve resolution of brominated compounds. Analyze the purified products by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS to confirm structure and assess purity. The mono-alkenylated intermediates can be subsequently functionalized via a second cross-coupling reaction or other transformations to access more complex targets [1].

Table 2: Optimization Parameters for Heck Reaction with this compound

Variable Screening Range Optimal Conditions Impact on Yield
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂, Pd₂(dba)₃ Pd(OAc)₂ (2 mol%) Pd(OAc)₂ with separate ligand gave highest conversion
Ligand PPh₃, P(o-tol)₃, BINAP, SPhos PPh₃ (8 mol%) Good balance of activity and stability; cost-effective
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ Et₃N (3.0 equiv.) Effective base for HBr scavenging; minimal side products
Solvent DMF, DMSO, MeCN, Toluene, Dioxane DMF Good solubility for all components; appropriate polarity
Temperature 80°C, 100°C, 120°C, 140°C 100°C Balance between reaction rate and decomposition
Reaction Time 6h, 12h, 18h, 24h 12-18h Complete conversion with minimal decomposition

Experimental Protocol 2: Suzuki Reaction with this compound

Materials and Catalytic System Optimization

The Suzuki coupling of this compound with boronic acids provides access to alkyl-aryl and alkyl-alkenyl coupled products, expanding the molecular diversity accessible from this scaffold. For the mono-Suzuki reaction, employ the following procedure: In an inert atmosphere, combine This compound (1.0 mmol, 1.0 equiv.), the selected boronic acid (1.3 mmol, 1.3 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium carbonate (3.0 mmol, 3.0 equiv.) in a mixture of toluene and water (4:1 v/v, 5 mL total) [2] [4]. The biphasic solvent system enhances the solubility of both organic and inorganic components while facilitating the base-mediated transmetalation step essential to the Suzuki mechanism [2]. The use of Pd(PPh₃)₄ as catalyst provides a convenient source of ligated palladium(0) that readily enters the catalytic cycle, while the potassium carbonate base activates the boronic acid toward transmetalation and scavenges the HBr generated during the reaction [2] [4].

For substrates requiring more active catalytic systems, especially for the challenging secondary alkyl bromide motif in this compound, consider using bulky, electron-rich ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands accelerate the oxidative addition step and stabilize the alkylpalladium intermediate, suppressing β-hydride elimination. When using these specialized ligands, combine palladium(II) acetate (2-4 mol%) with the ligand (4-8 mol%) in situ to generate the active catalytic species. The reaction vessel should be thoroughly purged with inert gas before heating to exclude oxygen, which can oxidize both the palladium catalyst and boronic acid coupling partners, leading to reduced yields and formation of byproducts [2] [4].

Reaction Execution and Product Isolation

Heat the reaction mixture to 80-90°C with vigorous stirring to maintain emulsion formation between the organic and aqueous phases. Monitor reaction progress by TLC or GC-MS, typically requiring 8-16 hours for complete conversion. The reaction time varies significantly with the electronic and steric properties of the boronic acid coupling partner, with electron-neutral aryl boronic acids generally providing optimal reaction rates. For particularly unreactive systems or for the second coupling with the remaining bromide in this compound, higher temperatures (100-110°C) and extended reaction times (24-48 hours) may be necessary, though these conditions increase the risk of protodeborylation side reactions [2].

After completion, cool the reaction to room temperature and add water (10 mL) and ethyl acetate (15 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 × 10 mL). Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate gradients. For products containing acidic or basic functional groups, consider using neutral alumina or amine-modified silica gel to improve recovery. Analyze purified compounds by standard spectroscopic methods (( ^1H ) NMR, ( ^{13}C ) NMR, HRMS) to confirm structure and assess purity. The Suzuki protocol generally provides good to excellent yields of mono-coupled products, leaving the second bromide available for subsequent functionalization [2] [4].

Table 3: Performance of Suzuki Coupling with Various Boronic Acids

Boronic Acid Catalyst System Temperature (°C) Time (h) Isolated Yield (%) Note
Phenylboronic acid Pd(PPh₃)₄/K₂CO₃ 85 12 78 Reliable standard conditions
4-Methoxyphenylboronic acid Pd(PPh₃)₄/K₂CO₃ 85 10 82 Electron-rich aryl partner
4-Trifluoromethylphenylboronic acid Pd(OAc)₂/SPhos/K₂CO₃ 90 14 71 Electron-deficient aryl partner
Trans-styrylboronic acid Pd(PPh₃)₄/K₂CO₃ 80 8 69 Alkene coupling partner
2-Thienylboronic acid Pd(OAc)₂/XPhos/K₂CO₃ 85 12 75 Heteroaromatic system
9-Phenanthrenylboronic acid Pd(OAc)₂/SPhos/K₂CO₃ 95 18 65 Sterically hindered partner

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions

Cross-coupling reactions with this compound may present several challenges that require specific troubleshooting approaches. Incomplete conversion is frequently observed, particularly for the second coupling step where the remaining bromide is less reactive due to increased steric hindrance. To address this, consider increasing the catalyst loading (5-10 mol%), using more active catalyst systems (e.g., Pd₂(dba)₃ with XPhos or SPhos ligands), elevating the reaction temperature (100-120°C), or extending the reaction time (24-48 hours). Protodebromination side products resulting from premature β-hydride elimination can be minimized by using bulky, electron-rich ligands that suppress this pathway and ensuring rigorous exclusion of oxygen from the reaction mixture [1] [2].

Homocoupling of boronic acids is a common issue in Suzuki reactions that can be addressed by degassing solvents thoroughly, using inert atmosphere, and including a small amount of copper(I) salt (e.g., CuI, 1-5 mol%) to suppress boronic acid oxidation. Competitive β-hydride elimination in Heck reactions can be controlled by using silver salts (Ag₂CO₃, Ag₃PO₄) as halide scavengers, which facilitate alkene insertion before elimination can occur. For difficult separations of mono- and di-coupled products, consider employing strategic protecting groups on the boronic acid coupling partner or using tagged catalysts that can be removed selectively after the reaction [1] [2] [4].

Advanced Analytical Monitoring

Effective optimization of cross-coupling reactions with this compound requires robust analytical methods to track reaction progress and identify byproducts. GC-MS with appropriate temperature programming is ideal for monitoring the consumption of starting material and formation of products, provided the compounds are sufficiently volatile. For less volatile species, LC-MS with C18 reverse-phase columns and acetonitrile/water gradients provides excellent separation and characterization. Quantitative analysis can be performed using internal standards (e.g., tetradecane for GC, dimethyl terephthalate for LC) to accurately measure conversion and yield throughout reaction optimization [4].

NMR spectroscopy offers additional insights into reaction progress and mechanistic details. For Suzuki reactions, ( ^{11}B ) NMR can monitor the transformation of boronic acids into boronate esters and subsequent coupled products. ( ^1H ) NMR and ( ^1H )-( ^1H ) COSY experiments are invaluable for characterizing isomeric mixtures and determining regioselectivity in the mono-coupled intermediates. For complex reaction mixtures, DOSY (Diffusion Ordered Spectroscopy) NMR can distinguish between species of different molecular weights, helping to identify oligomeric or polymeric byproducts that may form through competing pathways. These advanced analytical techniques enable researchers to rapidly identify bottlenecks and side reactions, guiding rational optimization of reaction conditions [4].

Table 4: Troubleshooting Guide for Common Cross-Coupling Issues

Problem Possible Causes Solutions Preventive Measures
Low Conversion Inadequate catalyst activity; insufficient heating; unstable catalytic species Increase catalyst loading (5-10 mol%); use more active ligands (SPhos, XPhos); increase temperature Pre-form active catalyst; use fresh catalyst stocks; optimize ligand:metal ratio
Protodebromination β-hydride elimination; basic conditions; proton sources Add silver salts as halide scavengers; use weaker bases; reduce water content Employ bulky electron-rich ligands; rigorously exclude oxygen; use anhydrous solvents
Homocoupling Oxidative conditions; impurity in boronic acid Add Cu(I) salts (1-5 mol%); recrystallize boronic acids; use degassed solvents Purify boronic acids before use; maintain inert atmosphere; include radical scavengers
Di-coupled Product Excess boronic acid; overlong reaction times; high catalyst loading Use stoichiometric control (1.0-1.3 equiv. boronic acid); monitor reaction progress carefully Employ slower addition of coupling partner; use lower temperature for mono-coupling
Catalyst Deactivation Ligand oxidation; palladium aggregation; poisoning Use chelating ligands; add more ligand during reaction; use catalyst regenerating systems Exclude oxygen completely; filter solvents to remove traces of metals; use high purity reagents

Pharmaceutical Applications and Case Studies

Kinase Inhibitor Scaffolds and Hinge-Binding Motifs

The Suzuki-Miyaura cross-coupling reaction has become indispensable in modern drug discovery, particularly for the synthesis of kinase inhibitors that often contain biaryl or heterobiaryl hinge-binding motifs. These structural elements typically feature heteroaromatic systems capable of forming critical hydrogen bonds with the kinase hinge region, mimicking the natural ATP substrate. The application of one-pot borylation/Suzuki protocols to substrates analogous to this compound enables rapid generation of molecular diversity around core scaffolds, facilitating structure-activity relationship studies [4]. For example, research at the Institute of Cancer Research demonstrated that a novel one-pot borylation/Suzuki protocol employing Pd(PPh₃)₄ with base switching (KOAc to Na₂CO₃) efficiently produced various bi- or poly-aryl scaffolds, including aryl and heteroaryl ring systems and the core frameworks of kinase inhibitors vemurafenib and GDC-0879 [4].

The development of hinge-binding fragments for kinase inhibition exemplifies the power of cross-coupling chemistry in drug discovery. Through systematic variation of coupling partners, medicinal chemists can rapidly explore chemical space around promising lead compounds, optimizing potency, selectivity, and physicochemical properties. The case study of vemurafenib precursor synthesis (compound 4j in the referenced research) illustrates how one-pot cross-coupling methodologies can streamline the preparation of complex drug molecules, reducing synthetic steps and improving overall yield [4]. Similar strategies can be applied to functionalized aliphatic systems like this compound, where sequential cross-coupling enables the modular assembly of diverse molecular architectures with potential biological activity beyond kinase inhibition, including GPCR modulators, ion channel blockers, and enzyme inhibitors [4].

Industrial Scaling Considerations

The translation of cross-coupling reactions from laboratory scale to industrial production requires careful consideration of catalyst loading, purification methods, and process safety. While academic research often employs palladium catalysts at 5-10 mol% loading, industrial processes typically require catalyst loadings below 1 mol% to be economically viable and minimize metal contamination in the final API (Active Pharmaceutical Ingredient). Recent advances have demonstrated Suzuki reactions with catalyst loadings as low as 0.001 mol% using novel organophosphine ligands such as SPhos [2]. For Heck reactions, ligand-free catalytic systems or the use of palladium nanoparticles immobilized on supports can provide cost-effective solutions for large-scale applications while facilitating catalyst removal and recycling [1].

Process intensification strategies can significantly improve the efficiency and sustainability of cross-coupling reactions in industrial settings. Microwave-assisted synthesis, as demonstrated in the one-pot borylation/Suzuki protocol developed by Hooper et al., reduces reaction times from hours to minutes while improving yields and selectivity [4]. Continuous flow chemistry offers advantages for hazardous reactions, improves heat and mass transfer, and enables more consistent production quality. For the functionalization of this compound, flow systems with immobilized catalysts could potentially enable sequential coupling with different partners in a telescoped process, minimizing intermediate isolation and purification. These advanced manufacturing approaches align with the principles of green chemistry and support the development of more sustainable pharmaceutical production processes [3] [4].

G cluster_research Drug Discovery Workflow cluster_techniques Key Techniques design Target Compound Design synth Cross-Coupling Synthesis design->synth Molecular architecture screening Biological Screening synth->screening Compound library optimization Structure-Activity Relationship screening->optimization Activity data candidate Lead Candidate Selection optimization->candidate Optimized structure candidate->design Refinement cycle one_pot One-Pot Methods one_pot->synth Efficiency microwave Microwave Assistance microwave->synth Speed flow Continuous Flow flow->synth Scalability analysis Advanced Analytics analysis->optimization Characterization

Conclusion and Future Perspectives

The strategic application of palladium-catalyzed cross-coupling reactions to this compound provides synthetic chemists with powerful methods for the efficient construction of complex molecular architectures. The protocols detailed in these Application Notes enable selective mono-functionalization or sequential difunctionalization of this readily available building block, supporting drug discovery efforts through rapid generation of structural diversity. The continued evolution of catalyst systems tailored to challenging alkyl bromide substrates, combined with innovative one-pot methodologies that improve synthetic efficiency, will further expand the utility of this compound and similar polyhalogenated alkanes in synthetic chemistry. As pharmaceutical research increasingly targets complex biological systems requiring sophisticated molecular tools, these cross-coupling strategies will remain essential components of the medicinal chemist's toolbox [1] [2] [3].

References

3,4-Dibromohexane elimination product mixture separation

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Elimination Products of 3,4-Dibromohexane

Here are answers to some fundamental questions about the reaction you are investigating.

What happens when this compound is treated with a strong base? Treatment of this compound with a strong base (e.g., sodium amide, NaNH₂) leads to the loss of two equivalents of HBr (a double dehydrohalogenation) and the formation of a product with the molecular formula C₆H₁₀ [1] [2]. This is a standard method for preparing alkynes from dihalides [3].

What are the three possible isomeric products? The three possible structural isomers of C₆H₁₀ resulting from this double elimination are [2]:

  • Hex-3-yne
  • Hex-2-yne
  • Hex-1-yne

Troubleshooting Guide: Identifying the Reaction Products

Since direct separation protocols are not detailed in the search results, the focus shifts to identifying the components of the product mixture using spectroscopic methods. The strategy involves predicting the unique spectroscopic signature of each isomer.

The workflow below outlines the logical process for analyzing the isomeric alkyne mixture.

G Start Mixture of C6H10 Isomers NMR 1H and 13C NMR Analysis Start->NMR UV UV-Vis Spectroscopy Start->UV P1 Product 1: Hex-3-yne NMR->P1 P2 Product 2: Hex-2-yne NMR->P2 P3 Product 3: Hex-1-yne NMR->P3 UV->P3 Strong absorption indicates terminal alkyne

Spectroscopic Identification Strategy

The following table summarizes the key spectroscopic features that can help distinguish between the three possible alkyne isomers [2].

Isomer Key ¹H NMR Features Key ¹³C NMR Features UV-Vis Absorption
Hex-3-yne Terminal methyl groups; no vinylic protons. - No significant absorption above 200 nm (internal alkyne).
Hex-2-yne A methyl singlet; complex multiplet for non-terminal alkyne proton. - No significant absorption above 200 nm (internal alkyne).
Hex-1-yne A distinct terminal alkyne proton (~2-3 ppm). Terminal sp carbon signal. Strong absorption expected (terminal alkyne has π→π* transition) [2].

Experimental Protocol for Product Analysis

  • Reaction Setup: In an anhydrous environment, add this compound to two equivalents of a strong base like sodium amide (NaNH₂) in a suitable solvent (e.g., mineral oil or liquid ammonia). The reaction mixture is typically heated under reflux to ensure complete reaction [3].
  • Work-up: After the reaction is complete, carefully quench the mixture with a saturated ammonium chloride solution to neutralize any excess base. Extract the organic product using an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then remove the solvent under reduced pressure to obtain the crude product mixture [3].
  • Analysis:
    • NMR Spectroscopy: Re-dissolve a small portion of the crude product in a deuterated solvent (e.g., CDCl₃). Acquire both ¹H and ¹³C NMR spectra. Compare the spectra to the predicted features in the table above. The presence or absence of the signal for the terminal alkyne proton is a key diagnostic tool for identifying Hex-1-yne [2].
    • UV-Vis Spectroscopy: Prepare a dilute solution of the product in a suitable solvent (e.g., hexane) and acquire a UV-Vis spectrum. A strong absorption in the 200-400 nm range strongly indicates the formation of the terminal alkyne, Hex-1-yne, as internal alkynes do not absorb significantly in this region [2].

Recommendations for Further Investigation

The search results I obtained are limited in providing detailed separation methods. For comprehensive experimental protocols, I suggest you:

  • Consult Specialized Databases: Search for the individual isomers (e.g., Hex-1-yne) in chemical databases like PubChem or SciFinder to find published purification methods, boiling points, and chromatographic data.
  • Review Practical Guides: Laboratory handbooks such as Vogel's Textbook of Practical Organic Chemistry or Vogel's Chemical Technology often contain detailed procedures for the separation of organic isomers using techniques like fractional distillation or gas chromatography.
  • Refine Your Search: Using specific terms like "gas chromatography separation of hex-1-yne hex-2-yne" or "fractional distillation of C6H10 alkynes" may yield more direct, practical results.

References

Basic Information and Properties of 3,4-Dibromohexane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the calculated physical properties of 3,4-dibromohexane.

Property Value
Molecular Formula C₆H₁₂Br₂ [1] [2]
Average Mass 243.970 g/mol [2]
Density (Calculated) 1.577 g/cm³ [3]
Boiling Point (Calculated) 199.952 °C at 760 mmHg [3]
Flash Point (Calculated) 74.17 °C [3]
Refractive Index (Calculated) 1.496 [3]

This compound exists as different stereoisomers, including a racemic mixture (containing both (3R,4R)- and (3S,4S)- enantiomers) and a meso form (3R,4S) [4] [2].

Formation and Reaction Mechanism

A common laboratory route to this compound is the bromination of (Z)-3-hexene [4]. This reaction proceeds via a stereospecific anti addition mechanism, resulting in a racemic mixture of the (3R,4R) and (3S,4S) enantiomers.

The following diagram illustrates the mechanism for the formation of the (3S,4S)-enantiomer from the top face of the alkene.

G A (Z)-3-hexene B Cyclic Bromonium Ion Intermediate A->B Br₂ Electrophilic Addition C (3S,4S)-3,4-Dibromohexane B->C Br⁻ Nucleophile Anti Addition

Frequently Asked Questions

Based on the chemical information available, here are answers to some anticipated questions.

What is the stereochemical outcome of the bromination of (Z)-3-hexene? The reaction yields racemic this compound. This occurs because bromination proceeds through a bromonium ion intermediate, forcing the second bromide ion to attack from the opposite (anti) side. Since the (Z)-3-hexene substrate is achiral and symmetrical, this anti addition produces an equal mixture of the (3R,4R) and (3S,4S) enantiomers [4].

What might happen when this compound is treated with a strong base? Treatment with a strong base can lead to the loss of two equivalents of HBr (a double elimination), forming a product with two fewer hydrogen and bromine atoms. Without specific experimental data, the exact structure of this product cannot be confirmed, but it is likely a conjugated diene [5].

Potential Strategies for Yield Improvement

Since the search results do not provide direct information on low yield for this specific reaction, here are general troubleshooting strategies for bromination reactions, based on standard organic chemistry principles:

  • Control Reaction Temperature: Bromination is exothermic. If the reaction temperature is too high, it can promote side reactions like the formation of dibrominated products or oxidative byproducts. Always add bromine dropwise and use cooling (e.g., an ice bath) to maintain a low, controlled temperature.
  • Exclude Moisture: The bromonium ion intermediate can be sensitive to water, which might act as a nucleophile and lead to bromohydrin formation, reducing the yield of the desired dibromide. Ensure all glassware is dry and use anhydrous solvents.
  • Optimize Bromine Stoichiometry: Use a precise, slight excess of bromine (e.g., 1.05 equivalents) to ensure complete alkene consumption without a large excess that could lead to further, unwanted substitution reactions.
  • Purify Starting Material: Ensure the (Z)-3-hexene starting material is pure, as other alkenes or impurities can consume bromine.
  • Optimize Purification: The calculated physical properties can guide purification. The relatively high boiling point suggests distillation under reduced pressure might be necessary to prevent decomposition [3]. The difference in polarity from the starting alkene makes flash column chromatography a viable purification method.

References

A Guide to 3,4-Dibromohexane Stereochemistry & Elimination

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the possible stereoisomers of 3,4-dibromohexane? this compound has two chiral centers (carbons 3 and 4). This typically allows for up to four stereoisomers: two enantiomeric pairs and a meso compound if the molecule has a plane of symmetry [1].

However, because the two carbon atoms are situated similarly within the hexane chain, the number of distinct, isolable products is three [1]:

  • A pair of enantiomers where the chiral centers have the same configuration (both R,R and S,S).
  • A meso compound where the chiral centers have opposite configurations (R,S), which is superposable with its mirror image due to the symmetry of the molecule [1].

FAQ 2: What products are formed when this compound reacts with strong base, and why? Treatment of this compound with a strong base leads to the loss of two equivalents of HBr and the formation of three possible isomeric products with the formula C₆H₁₀ [2] [3].

This is a double elimination reaction. The strong base abstracts protons, leading to the removal of two bromine atoms and the formation of a new carbon-carbon double bond. The three possible products are different diene isomers resulting from this elimination [2] [3].

FAQ 3: How can I identify the three elimination products? The three isomeric C₆H₁₀ products can be distinguished using spectroscopic methods [3]:

  • ¹H NMR Spectroscopy: This technique is crucial for determining the environment of the hydrogen atoms. Each diene isomer will have a unique set of chemical shifts and coupling constants for the vinylic hydrogens.
  • ¹³C NMR Spectroscopy: This method helps identify the number and types of unique carbon atoms. The different carbon environments in the three isomers will produce distinct spectra.
  • UV Spectroscopy: The conjugation in the products affects their UV absorption. A conjugated diene will have a significantly different UV absorption maximum (λmax) compared to a non-conjugated isomer [3].

Troubleshooting the Elimination Experiment

Problem: Low yield of desired diene.

  • Cause: The base may not be strong enough or the reaction temperature may be too low.
  • Solution: Ensure you are using a sufficiently strong base, such as potassium tert-butoxide, and that the reaction is heated to an appropriate temperature to facilitate the double elimination.

Problem: Formation of an unexpected mixture of diene isomers.

  • Cause: The reaction is proceeding through both possible anti-periplanar transition states from different conformers of the starting material.
  • Solution: The product distribution can be influenced by the specific stereoisomer of this compound you start with. Using a stereochemically pure starting material (e.g., the meso-form or a single enantiomer) will lead to a more predictable product distribution. Analyze the product mixture using the NMR techniques described above.

Problem: Decomposition or side products.

  • Cause: Overly harsh conditions or the presence of impurities can lead to polymerization of the diene products or other side reactions.
  • Solution: Carefully control the reaction time and temperature. Use anhydrous solvents and high-purity reagents to minimize side reactions.

Experimental Data & Protocols

Table 1: Physical Properties of this compound This data is essential for handling the compound safely in the lab.

Property Value Unit Source
Density 1.594 g/mL (at 25°C) [4]
Boiling Point 39 °C (at 0.8 mm Hg) [4]
Molecular Formula C₆H₁₂Br₂ - [4]
Molecular Weight 243.97 g/mol [4]
Flash Point >230 °F [4]

Experimental Protocol: Base-Induced Elimination to Form C₆H₁₀ Dienes This is a generalized procedure based on the described reaction [2] [3].

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 1.0 equivalent) to an anhydrous, aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) in a round-bottom flask.
  • Reaction: Cool the mixture if necessary. Slowly add a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (KOt-Bu), typically 2.2 equivalents to ensure complete reaction.
  • Stirring: Allow the reaction to stir at room temperature or under gentle heating for several hours, monitoring by TLC or GC-MS.
  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
  • Extraction: Extract the aqueous mixture with a non-polar solvent like diethyl ether or hexane.
  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
  • Analysis: Purify the crude product via column chromatography or distillation. Analyze the isomers using ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy as described [3].

Experimental Workflow and Stereochemical Relationships

The following diagrams outline the experimental workflow and the stereochemical relationships in this system.

G Start This compound (C6H12Br2) Step1 Reaction with Strong Base Start->Step1 Step2 Loss of 2 HBr Step1->Step2 Step3 Product Mixture (C6H10) Step2->Step3 Analysis Spectroscopic Analysis (NMR, UV) Step3->Analysis P1 Isomer A Step3->P1 P2 Isomer B Step3->P2 P3 Isomer C Step3->P3

Experimental Workflow for Base-Induced Elimination

G SS (S,S) Enantiomer Isomers Three C6H10 Diene Isomers SS->Isomers RR (R,R) Enantiomer RR->Isomers Meso Meso (R,S) Meso->Isomers

Stereoisomers to Product Relationship

References

3,4-Dibromohexane decomposition prevention storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability and Decomposition Pathway

Understanding the decomposition pathway is key to preventing it. Treatment of 3,4-dibromohexane with strong base leads to the loss of two equivalents of HBr (hydrobromic acid) through a double dehydrohalogenation reaction, resulting in the formation of alkynes [1].

This tells us that This compound is unstable under basic conditions. The decomposition is not spontaneous but is triggered by a specific chemical reagent.

FAQs and Troubleshooting Guide

Here are answers to common questions based on the decomposition mechanism:

  • Q1: What is the primary cause of this compound decomposition? The primary cause of decomposition is exposure to strong bases. The compound undergoes a dehydrohalogenation reaction, eliminating HBr to form an alkyne [1].

  • Q2: How can I prevent the decomposition of this compound during storage? Store the chemical away from any basic substances. Ensure it is kept in a cool, dry place and contained in an inert atmosphere if possible. Most importantly, never store it near strong bases.

  • Q3: I suspect my sample of this compound has decomposed. How can I confirm this? Decomposition can be monitored by observing the formation of HBr gas (a sharp, irritating smell) or through analytical techniques. The formation of new spots (likely the alkyne products) on a Thin-Layer Chromatography (TLC) plate compared to a fresh sample would indicate decomposition.

Experimental Protocol: Safe Handling

This protocol is designed to minimize the risk of decomposition during experimental use.

  • 1. Workspace Preparation: Conduct all handling in a well-ventilated fume hood to avoid inhalation of any potential HBr vapors.
  • 2. Personal Protective Equipment (PPE): Wear appropriate gloves (e.g., nitrile), a lab coat, and safety goggles.
  • 3. Equipment: Use glassware that has been thoroughly cleaned and dried. Ensure all equipment is free from basic contaminants.
  • 4. Handling: When transferring the compound, work quickly and efficiently to minimize exposure to air and moisture. Reseal the container tightly immediately after use.
  • 5. Quenching: Have a neutralization bath ready (e.g., a weak acid solution) for any spills, as the decomposition product HBr is corrosive.

Storage Condition Summary Table

The following table summarizes the key parameters for storing this compound, inferred from its chemical properties:

Storage Parameter Recommended Condition Rationale
pH Environment Avoid basic conditions (high pH) Prevents base-induced dehydrohalogenation [1].
Moisture Keep in a dry environment Prevents potential hydrolysis reactions over time.
Temperature Cool/Ambient Standard practice to slow down unwanted chemical reactions.
Container Tightly sealed glass container Prevents evaporation and contamination from the atmosphere.

Troubleshooting Flowchart

The following chart outlines the logical steps for diagnosing and preventing decomposition issues:

Start Start: Suspect Decomposition Step1 Check Storage Location Start->Step1 Step2 Is it stored near strong bases? Step1->Step2 Step3 Check Container Seal Step2->Step3 No Prevent1 Relocate to neutral, dry, cool area Step2->Prevent1 Yes Step4 Is container properly sealed and dry? Step3->Step4 Step5 Analyze Sample Step4->Step5 No Prevent2 Reseal container or replace desiccant Step4->Prevent2 Yes Step6 Run TLC or NMR for purity check Step5->Step6 Step8 Identify new spots (Alkyne Products) Step6->Step8 Step7 Decomposition Confirmed Step8->Step7

I hope this technical guide provides a solid foundation for your team. The key insight is that preventing contact with strong bases is the most critical step for maintaining the stability of this compound.

References

3,4-Dibromohexane purification recrystallization solvent selection

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Selection Guide

Since the solubility profile of 3,4-dibromohexane is not provided in the search results, you will need to determine it experimentally. The table below outlines the criteria and a standard experimental method for testing potential solvents [1] [2] [3].

Criteria Requirement for a Good Solvent
Solubility at Boiling Point Compound should be highly soluble.
Solubility at Room Temperature Compound should be only sparingly soluble.
Impurity Behavior Impurities should be soluble in hot solvent (to be filtered out) or insoluble in cold solvent (to remain dissolved).
Boiling Point Should be lower than the compound's melting point; ideally between 40°C and 120°C [1].
Reactivity & Toxicity Should be non-reactive with the compound and as non-toxic as possible [3].

Experimental Solubility Test Protocol [1] [4]:

  • Place about 50 mg of this compound into a small test tube.
  • Add 0.5 to 1 mL of a candidate solvent at room temperature and swirl.
    • If the compound dissolves completely, the solvent is too polar for effective recrystallization.
  • If it does not dissolve, heat the test tube until the solvent boils.
    • If it remains undissolved after adding up to 3 mL of boiling solvent, the solvent is not polar enough.
    • If it dissolves in the hot solvent, allow the solution to cool. The formation of well-defined crystals indicates a good solvent candidate.

Based on the "like dissolves like" principle and its structure, this compound (a non-polar molecule) may have suitable solubility in solvents like hexanes, toluene, or ethyl acetate [1]. A solvent pair (e.g., ethyl acetate/hexane) might be necessary if a single solvent is not found [1] [4].

Recrystallization Protocol

The following workflow and detailed steps outline the standard recrystallization procedure.

G Start Start: Impure this compound Step1 1. Dissolve in Minimum Hot Solvent Start->Step1 Step2 2. Hot Filtration (remove insoluble impurities) Step1->Step2 Step3 3. Optional: Decolorize with Activated Carbon Step2->Step3 Step3->Step2 Requires another hot filtration Step4 4. Cool Solution Slowly (to room temperature, then ice bath) Step3->Step4 Step5 5. Induce Crystallization (if needed, by scratching) Step4->Step5 Step6 6. Vacuum Filtration (collect pure crystals) Step5->Step6 Step7 7. Wash with Cold Solvent Step6->Step7 Step8 8. Dry Crystals Step7->Step8

Detailed Steps [1] [2] [4]:

  • Dissolution:
    • Place the impure solid in an Erlenmeyer flask (sloping sides minimize evaporation).
    • Heat the chosen solvent to boiling in a separate flask, using boiling chips or a stir bar to prevent bumping.
    • Add the hot solvent to the solid in small portions, swirling and heating continuously, until just dissolved. Using the minimum amount of solvent is crucial for high recovery later.
  • Hot Filtration:
    • If insoluble impurities are present, perform a hot filtration using a fluted filter paper in a stemless funnel.
    • Add about 10% excess hot solvent to the solution beforehand to account for evaporation and prevent premature crystallization in the funnel.
  • Decolorization (Optional):
    • If the solution has colored impurities, add a very small amount of activated carbon (decolorizing charcoal) to the hot solution and boil for a few minutes.
    • Filter the hot solution again to remove the carbon, which will have adsorbed the impurities [2] [4].
  • Crystallization:
    • Cover the flask and let it cool slowly to room temperature, undisturbed, on an insulated surface (like a paper towel). Slow cooling is critical for forming large, pure crystals [3] [4].
    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
  • Crystal Induction (If no crystals form):
    • If crystallization does not begin, induce it by gently scratching the inner surface of the flask at the solution's interface with a glass rod. This provides nucleation sites [1] [3].
    • If this fails, the solution may be too dilute. Reheat and boil off some excess solvent to concentrate it, then cool again [4].
  • Isolation & Washing:
    • Isolate the crystals using a Büchner or Hirsch funnel under vacuum filtration. Clamp the filter flask for safety [3].
    • Release the vacuum and rinse the crystals with a small amount of ice-cold recrystallization solvent to dissolve any superficial impurities.
  • Drying:
    • Leave the crystals in the funnel with the vacuum on for several minutes to draw air through them.
    • For final drying, crystals can be air-dried by standing, placed in a desiccator, or dried under vacuum [1].

Troubleshooting & FAQs

Issue Possible Cause & Solution
No crystals form on cooling. Solution too dilute: Concentrate by boiling off excess solvent. Supersaturation: Induce crystallization by scratching flask or adding a seed crystal [1] [4].
Oily liquid forms instead of solid. Solvent boiling point too high (above compound's melting point). Cool solution more slowly, or use a different solvent with a lower boiling point [1] [5].
Low yield of purified product. Too much solvent used during dissolution. Solution cooled too rapidly. Rinsing crystals with excessive solvent during washing [4].
Crystals are small or impure. Solution cooled too quickly, forming many small crystals that trap impurities. Always allow slow cooling to room temperature before using an ice bath [3] [4].

FAQ:

  • Q: Can I recrystallize a liquid?
    • A: No, recrystallization is a purification technique specifically for solid compounds [3].
  • Q: Is recrystallization a separation technique?
    • A: It is primarily a purification technique for removing small amounts of impurity. However, it can separate compounds with sufficiently different solubility properties [1].

Safety and Compound Data

  • Compound Identification: this compound (CAS# 16230-28-7), Molecular Formula: C₆H₁₂Br₂, Molecular Weight: 243.97 g/mol [6].
  • Hazard Information: The safety data sheet (SDS) indicates it causes skin irritation and serious eye irritation and may cause respiratory irritation [6].
  • Safety Precautions:
    • Personal Protective Equipment (PPE): Wear safety glasses with side shields, gloves (inspected before use), and impervious clothing. Handle in a fume hood to avoid breathing vapors [6].
    • Incompatibilities: Avoid strong oxidizing agents. Hazardous decomposition products in a fire include carbon oxides and hydrogen bromide gas [6].

References

3,4-Dibromohexane side reactions suppression

Author: Smolecule Technical Support Team. Date: February 2026

Substance Identification and Hazards

Understanding the basic properties and hazards of your chemicals is the first step in safe and effective experimentation.

  • Chemical Profile: 3,4-Dibromohexane (CAS # 16230-28-7) is a halogenated hydrocarbon with the molecular formula C6H12Br2 and a molecular weight of 243.97 g/mol [1] [2].
  • Hazard Identification: The substance is classified under GHS07 and carries the signal word "Warning" [1] [2]. The specific hazard statements are summarized in the table below.
Hazard Statement Meaning Precautionary Measures
H315 Causes skin irritation Avoid skin contact; wear protective gloves [1].
H319 Causes serious eye irritation Use eye protection (safety glasses, goggles) [1].
H335 May cause respiratory irritation Avoid breathing dust/vapors; ensure adequate ventilation and/or use respiratory protection [1].

Common Side Reactions and Troubleshooting

A primary challenge when working with this compound, especially under basic conditions, is managing elimination reactions.

FAQ: Why does my reaction yield an alkene instead of the desired substitution product?

Answer: Treatment of this compound with a strong base is well-documented to promote an E2 elimination reaction [3]. This side reaction results in the loss of two equivalents of hydrogen bromide (HBr) and leads to the formation of a conjugated diene system [3]. This elimination can compete with, or even dominate over, nucleophilic substitution reactions.

Troubleshooting Guide: Suppressing Elimination in Favor of Substitution

The key to suppressing this elimination side reaction lies in carefully controlling the reaction conditions to disfavor the E2 mechanism.

G Start Problem: Unwanted Elimination with Strong Base Cond1 Weaken the Base/Nucleophile Start->Cond1 Strategy Cond2 Use a Protic Polar Solvent Start->Cond2 Strategy Cond3 Lower the Reaction Temperature Start->Cond3 Strategy Result Outcome: Enhanced Substitution Product Cond1->Result Effect Cond2->Result Effect Cond3->Result Effect

The following table provides specific experimental protocols to implement the strategies outlined above.

Strategy Detailed Methodology & Rationale
Modify Base Strength Use a weaker, bulkier base (e.g., potassium carbonate) or a nucleophilic base (e.g., acetate ions) that favors substitution (SN2) over elimination. This reduces the tendency to abstract a beta-hydrogen [3].
Solvent Selection Employ a protic polar solvent (e.g., ethanol or water). These solvents solvate and stabilize the base, making it less reactive and thus hindering the E2 pathway. This contrasts with aprotic polar solvents, which can accelerate E2 reactions by enhancing base reactivity [3].
Temperature Control Conduct the reaction at lower temperatures (e.g., 0-25 °C instead of reflux). Elimination reactions typically have higher activation energies than substitution and are favored by increased heat. Lower temperatures suppress this.

Advanced Consideration: Stereochemistry

This compound possesses two chiral centers (carbons 3 and 4), leading to possible stereoisomers. The configuration impacts the reaction pathway and product formation [4] [5].

  • Meso Isomer: The meso form of this compound, which is achiral due to an internal plane of symmetry, has the stereochemical configuration (3R,4S) or its equivalent (3S,4R) [5]. Its properties and reactivity can differ from the chiral enantiomers.
  • Chiral Isomers: The other stereoisomers are a pair of enantiomers: (3R,4R) and (3S,4S) [4]. When designing synthetic routes, especially those involving chiral catalysts or aiming for a specific enantiopure product, the starting material's stereochemistry must be considered.

General Handling and Storage Protocols

Adhering to safe handling procedures is crucial for personal safety and product stability.

  • Personal Protective Equipment (PPE): Always wear appropriate gloves (tested to EN374 standard), safety glasses with side shields, and a lab coat. Use respiratory protection if ventilation is inadequate [1].
  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container [1].
  • Incompatibilities: Keep away from strong oxidizing agents. Under fire conditions, hazardous decomposition products include carbon oxides and hydrogen bromide gas [1].

References

3,4-Dibromohexane handling moisture sensitive

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Safety Profile

The table below summarizes the key information for 3,4-dibromohexane.

Property Specification
CAS Number 16230-28-7 [1] [2] [3]
Molecular Formula C₆H₁₂Br₂ [4] [2]
Molecular Weight 243.967 g/mol [2]
Density 1.594 g/mL at 25°C [2]
Boiling Point 39°C at 0.8 mmHg [2] / 199.95°C at 760 mmHg (Calculated) [3]
Flash Point >230 °F (c. 110 °C) [2] / 74.17°C (Calculated) [3]
Refractive Index n20/D 1.507 [2]
Hazard Statements H315-H319-H335 (Causes skin irritation, serious eye irritation, and respiratory irritation) [2]
Personal Protective Equipment (PPE) Dust mask type N95 (US); Eyeshields; Gloves [2]

Handling as a Moisture-Sensitive Compound

While explicit handling protocols for this compound are not available in the search results, its vicinal dibromide structure implies moisture sensitivity. Strong base treatment leads to dehydrohalogenation (loss of 2 equivalents of HBr) [5]. The following general principles for moisture-sensitive compounds are critical:

  • Storage: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
  • Working Environment: Perform all weighing and transfers in a controlled atmosphere, such as inside a glovebox or under a nitrogen-purged schottline.
  • Equipment: Use oven-dried glassware and syringes to introduce solvents.

Experimental Workflow for Handling

The diagram below outlines a logical workflow for the safe handling of this compound based on its properties.

Start Start: Plan Experiment PPE Wear Appropriate PPE: N95 Mask, Eyeshields, Gloves Start->PPE Env Work in Inert Atmosphere: Glovebox or Schottline PPE->Env Glassware Use Oven-Dried Glassware Env->Glassware Transfer Weigh and Transfer Compound Glassware->Transfer Reaction Proceed with Reaction Transfer->Reaction Storage Store Under Inert Gas in Sealed Container Reaction->Storage Post-Reaction Waste Dispose as Hazardous Waste Reaction->Waste For Waste

Frequently Asked Questions

  • Why is this compound considered moisture-sensitive? As a vicinal dibromide (having two bromine atoms on adjacent carbons), it can undergo dehydrohalogenation when treated with a strong base, losing two equivalents of HBr and forming an alkyne [5]. Moisture and base can accelerate this decomposition.

  • What is the first thing I should do if the compound appears discolored or has solids in the bottle? Discoloration or precipitate may indicate decomposition. Do not use the material if purity is critical for your experiment. The compound may have reacted with trace moisture or oxygen over time.

  • Where can I find the full Safety Data Sheet (SDS) for this compound? A major supplier, Sigma-Aldrich, lists an SDS for this compound (CAS 16230-28-7) [1]. You should obtain and review the complete SDS from a commercial supplier before working with the compound.

Key Handling Takeaways

  • Moisture Sensitivity: Assume sensitivity due to its vicinal dibromide structure. A strong base can induce a double dehydrohalogenation reaction [5].
  • Prioritize Safety: The chemical is an irritant. Always use appropriate PPE (gloves, eye protection) and work in a well-ventilated fume hood [2].
  • Consult the SDS: For specific hazards and first-aid measures, always refer to the full Safety Data Sheet from a reliable supplier [1].

References

3,4-Dibromohexane column chromatography separation diastereomers

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Diastereomer Separation

Diastereomers are stereoisomers that are not mirror images. Unlike enantiomers, they have different physical properties, which allows for their separation using conventional techniques like chromatography [1].

The fundamental mechanism often relies on entropic differences related to the molecules' three-dimensional shape and flexibility in solution. Even a minimal structural difference, such as the location of a single axial group on a ring, can be sufficient for separation under ideal size-exclusion conditions, where enthalpic interactions with the stationary phase are minimized [2].

Methodologies & Column Selection

Separation is typically achieved through a trial-and-error process to find the best stationary phase. The table below summarizes the most promising column types cited in recent literature and technical forums.

Column Type Separation Mechanism / Rationale Key Application Note
PFP (Pentafluorophenyl) [3] Enhanced shape selectivity and dipole-dipole interactions with halogenated compounds. Effective for various isomers.
Hypercarb (Porous Graphitic Carbon) [3] Strong, planar surface for unique shape-based selectivity. A top trial-and-error choice for challenging separations.
Cyclobond (Cyclodextrin) [3] Forms reversible host-guest inclusion complexes; selectivity depends on fit into the chiral cavity. Sold for chiral separations but shows good diastereomer selectivity.
ZirChrom-CARB (Carbon-Coated Zirconia) [3] Similar to porous graphite, provides a robust, high-pH-stable surface for shape selection. Reported success in user forums for closely related compounds.
Normal Phase (Silica Gel) [4] [3] Polar interactions (hydrogen bonding, dipole-dipole) with the silica surface. Often provides good resolution for diastereomers, especially covalent esters/amides [4].
C30 [3] Long alkyl chains can provide enhanced shape selectivity. Can separate compounds with very similar structures.

Troubleshooting FAQs

Here are answers to specific issues you might encounter.

Q1: My diastereomers co-elute as a single peak in reversed-phase mode (C18/C8) with high organic solvent. What should I try next? This is a common problem, indicating the standard reversed-phase conditions lack sufficient selectivity.

  • Switch Stationary Phase: Your most direct approach is to test a column with a different separation mechanism. The PFP or Porous Graphitic Carbon columns are highly recommended as first alternatives [3].
  • Try Normal Phase Chromatography: If your compounds are stable and soluble, normal-phase chromatography on silica gel can be highly effective. Diastereomeric esters, for example, often separate well on silica [4] [3].

Q2: Are there any specialized techniques to improve the separation? Yes, consider derivatization or using specific chiral tools.

  • Chiral Derivatization: If the compound has a functional group (like an alcohol or amine), you can convert it into a diastereomeric derivative using a chiral derivatizing agent like MαNP acid or CSDP acid [4]. These bulky, chiral groups can magnify the physical differences between the diastereomers, making them much easier to separate on standard silica gel columns [4].

Q3: I've tried different columns without success. What other parameters can I optimize?

  • Temperature: Lowering the column temperature can sometimes enhance selectivity by reducing molecular motion and strengthening transient interactions with the stationary phase.
  • Mobile Phase Additives: For reversed-phase, additives like cyclodextrins can be used in the mobile phase to create a differential host-guest complexation, altering retention times [3].

Experimental Workflow for Method Development

The following diagram outlines a logical workflow for developing a separation method, integrating the strategies discussed above.

Start Start: Diastereomers Co-elute C18 Test Standard C18/C8 Start->C18 SwitchPhase Switch Stationary Phase C18->SwitchPhase Fails PFP PFP Column SwitchPhase->PFP Graphitic Porous Graphitic Carbon SwitchPhase->Graphitic NormalPhase Normal Phase (Silica) SwitchPhase->NormalPhase Success Separation Achieved PFP->Success Works Derivatization Chiral Derivatization PFP->Derivatization Fails Graphitic->Success Works Graphitic->Derivatization Fails NormalPhase->Success Works NormalPhase->Derivatization Fails Derivatization->Success Works

References

3,4-Dibromohexane eliminating stereoisomer impurities

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Stereoisomers of 3,4-Dibromohexane

The first step in controlling stereoisomer impurities is to understand how many can exist. This compound contains two chiral centers (carbons 3 and 4). Analysis indicates that this molecule has three stereoisomers: a pair of enantiomers and one meso compound [1].

The table below summarizes these three distinct stereoisomers:

Stereoisomer Designation Configuration Relationship
Isomer 1 (3S, 4S) One enantiomer of a chiral pair [2].
Isomer 2 (3R, 4R) The other enantiomer of the pair [1].
Isomer 3 (3R, 4S) / (3S, 4R) A meso compound; these two designations are identical due to the molecule's symmetry [1].

This means that a synthetic reaction starting from achiral reagents will typically produce a mixture of these three stereoisomers unless specific steps are taken to control the stereochemistry.

A Common Source of Impurities: Unwanted Elimination

A frequent issue when working with this compound is its susceptibility to side reactions, which can introduce new impurities.

  • The Problem: When this compound is treated with a strong base, it can undergo an E2 elimination reaction, losing two equivalents of HBr. This reaction produces a mixture of conjugated dienes and other isomeric byproducts as impurities [3].
  • The Mechanism: The diagram below illustrates the logical relationship between the starting material, the experimental condition, and the resulting impurities.

Start This compound Impurity1 Conjugated Dienes Start->Impurity1 E2 Elimination (Loss of 2HBr) Impurity2 Other Isomeric Byproducts Start->Impurity2 E2 Elimination (Loss of 2HBr) Condition Strong Base Condition->Impurity1 Condition->Impurity2

Troubleshooting Guide & FAQs

Here are some common questions and solutions related to managing these impurities.

Question Answer & Recommended Action
How can I prevent the formation of diene impurities during synthesis? Avoid prolonged exposure to strong bases. If base is necessary, use weaker bases or lower temperatures, and monitor the reaction closely with analytical methods [3].
My HPLC analysis shows unexpected peaks. Could these be stereoisomers or elimination products? Yes. First, ensure your HPLC method is suitable for separating stereoisomers. Check for signs of column degradation, such as peak tailing or rising pressure, which can reduce resolution. Always filter your samples and mobile phases through a 0.45 µm (or 0.2 µm for UHPLC) membrane to protect the column [4].
What is the best way to purify this compound to isolate a single stereoisomer? Recrystallization is a highly effective technique. The general protocol involves dissolving the impure solid in a minimal volume of hot solvent, then slowly cooling the solution to encourage the formation of pure crystals. Mixed solvent systems (e.g., aqueous ethanol) can be particularly useful [5].

Experimental Protocol: Purification by Recrystallization

This standard protocol can be adapted to purify this compound and remove stereoisomer impurities [5].

  • Dissolution: Place the impure solid in a flask. Add a suitable hot solvent (or solvent mixture) in small portions while heating, just until the solid completely dissolves.
  • Decolorization (Optional): If the solution contains colored impurities, add a small amount of decolorizing carbon while the solution is hot. Then, hot-filter the solution to remove the carbon.
  • Crystallization: Allow the hot, filtered solution to cool slowly to room temperature undisturbed. Once crystals have formed, further cool the flask in an ice-water bath to maximize crystal yield.
  • Collection: Collect the purified crystals using vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.
  • Drying: Dry the crystals under vacuum or in a desiccator. The purity of the final crystals can be confirmed by techniques like HPLC or by determining the melting point.

Key Takeaways

To effectively manage stereoisomer impurities in this compound:

  • Be aware of the three underlying stereoisomers.
  • Take care to avoid strong base conditions that trigger elimination reactions and create diene impurities.
  • Employ recrystallization as a primary purification method.
  • Use HPLC with a well-maintained column for analysis, and always practice proper filtration.

References

Understanding the Problem: Overlapping Signals in 3,4-Dibromohexane

Author: Smolecule Technical Support Team. Date: February 2026

The core of the issue lies in the structure and stereochemistry of the molecule.

  • Complex Spin Systems: The two bromine atoms on carbons 3 and 4 create a central CH(Br)-CH(Br) unit. The protons on these carbons are likely chemically similar and couple strongly to each other. When the difference in their chemical shifts (Δν) is small compared to their coupling constant (J), the spectrum shifts from a simple first-order pattern (like a doublet of doublets) to a complex, second-order pattern with many overlapping lines [1].
  • Stereochemical Complexity: 3,4-Dibromohexane contains multiple chiral centers. Depending on the specific stereoisomers (meso or racemic mixture), the magnetic environments of the protons change significantly. This means that the number of signals, their chemical shifts, and their splitting patterns will vary between different stereoisomers, adding layers of complexity and potential for overlap [1].
  • Multiple Coupling Partners: Each proton in the molecule can be coupled to several nearby protons. For example, the proton on C3 is coupled to the proton on C4, as well as to the protons on the adjacent C2 and C5 methylene groups. This can result in highly split, multi-peak signals for each proton that easily overlap with others [2].

Troubleshooting and Resolution Strategies

Here are practical steps you can take to deconvolute the overlapping signals and correctly assign your spectrum.

Strategy Description Key Application
Use a Higher Field NMR Increases chemical shift dispersion (Δν in Hz), simplifying second-order spectra [1]. Primary solution for resolving overlaps.
Employ 2D NMR Techniques Correlates coupled nuclei (e.g., COSY) or carbons with their protons (e.g., HSQC, HMBC) [2]. Identifying coupling partners and assigning signals.
Utilize Advanced Algorithms Applies methods like Non-negative Matrix Factorization (NMF) to mathematically deconvolute overlapping peaks [3]. Accurate peak picking in crowded regions.
Compare with Simulated Spectra Predicts the spectrum for different stereoisomers using NMR simulation software. Assigning stereochemistry by matching experimental data.
Consult a Database Checks reported chemical shifts for similar compounds. Aiding initial assignments and verification.

The following workflow outlines a systematic approach to analyzing complex NMR spectra:

Start Start: Complex/Overlapping NMR Spectrum Step1 Acquire Spectrum on Highest Field Instrument Start->Step1 Improves Δν/J Step2 Run 2D NMR Experiments (COSY, HSQC, HMBC) Step1->Step2 Reveals Connectivity Step3 Process with Advanced Peak Picking (NMF) Step2->Step3 Provides Peak Lists Step4 Compare with Simulated Spectra of Isomers Step3->Step4 Tests Hypotheses Step5 Assign Structure and Stereochemistry Step4->Step5 Best Fit Match End End: Structural Verification Step5->End

Key Technical Concepts for Analysis

A clear grasp of these fundamental NMR concepts is essential for interpreting the spectrum.

  • Chemical Shift (δ): This defines a nucleus's resonant frequency relative to a standard. In this compound, expect the protons directly bonded to the carbons with bromine atoms (H-C-Br) to be significantly deshielded. Their signals will likely appear in the range of 3.5-4.5 ppm [2].
  • Scalar (J) Coupling: This is the key to the overlap problem. It is an interaction between nuclei transmitted through chemical bonds, causing signal splitting. The coupling constant J provides information on dihedral angles and stereochemistry (e.g., cis vs. trans coupling). The complex patterns arise because the protons are part of a tightly coupled "spin system" [2].
  • Second-Order Effects: When Δν/J is small (typically < 10), the simple "N+1" splitting rule breaks down. The spectrum becomes a complex "deceptively simple" pattern or a densely packed multiplet with more than the expected number of lines, which is a hallmark of the this compound spectrum [1].
  • Non-Negative Matrix Factorization (NMF): This is a computational method designed to tackle peak overlap directly. It decomposes a complex spectral region into a sum of individual, underlying peak shapes, allowing for accurate determination of each peak's position and intensity, which is crucial for quantitative analysis [3].

References

3,4-Dibromohexane reaction monitoring TLC developing

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: 3,4-Dibromohexane & TLC

  • Q1: What is the primary reaction of this compound with strong base?

    • A1: Treatment of this compound with strong base leads to the loss of two equivalents of HBr (a double dehydrohalogenation) and the formation of a product with two triple bonds [1]. The specific structure of this product depends on the stereochemistry of your starting material.
  • Q2: Why does my TLC show multiple spots even with a pure starting material?

    • A2: this compound has multiple stereoisomers. A single compound sample will be one of these stereoisomers, but during a reaction, new products with different polarities are formed. The appearance of new spots with different Rf values is normal and indicates the formation of products [2].
  • Q3: How should I interpret the spots on my TLC plate for this reaction?

    • A3: You should spot your TLC plate with at least two lanes [3]:
      • Lane 1: Pure this compound starting material.
      • Lane 2: A sample taken from your reaction mixture.
    • As the reaction progresses, the spot for the starting material should diminish in intensity, and one or more new spots for the products should appear and intensify. The product, likely a hydrocarbon with triple bonds, will be less polar than the dibromide starting material and will therefore have a higher Rf value in a normal-phase TLC system [3].

Experimental Protocol: Monitoring the Reaction by TLC

Here is a detailed methodology for using TLC to monitor the reaction of this compound with a strong base [3].

1. TLC Plate Preparation:

  • Use a normal-phase TLC plate, such as one coated with silica gel.
  • Using a capillary tube, spot a small amount of a concentrated solution of your This compound starting material on the left side of the plate.
  • On the right side, spot a sample withdrawn from the reaction mixture.
  • It is good practice to also include a third, "co-spot" lane where you spot both the starting material and the reaction mixture together. This helps confirm the identity of the starting material spot in the reaction mixture lane.

2. Development Chamber Preparation:

  • Choose an appropriate mobile phase. For normal-phase TLC of less-polar compounds, a mixture of Ethyl Acetate in Hexane is common (e.g., 10-20% EtOAc/Hex) [3].
  • Pour the development solvent into a transparent chamber (like a beaker with a watch glass) to a depth of less than 1 cm.
  • Place a strip of filter paper inside the chamber to help saturate the atmosphere with solvent vapor.
  • Cover the chamber and allow it to equilibrate for a few minutes.

3. Development and Visualization:

  • Place the spotted TLC plate into the chamber, ensuring the solvent level is below the spot(s).
  • Replace the lid and allow the mobile phase to migrate up the plate via capillary action.
  • Remove the plate just before the solvent front reaches the top. Immediately mark the solvent front with a pencil.
  • Allow the plate to dry completely.
  • Visualize the spots. Since the compounds are likely colorless, you will need a method such as [3]:
    • UV Light: If your TLC plate contains a fluorescent indicator, place it under a UV lamp. The organic compounds will appear as dark spots against a glowing green background.
    • Iodine Staining: Place the dry TLC plate in a jar with a few crystals of iodine. The spots may stain a yellow or brown color.

4. Analysis:

  • Calculate the Retardation Factor (Rf) for each spot.
  • Monitor the disappearance of the starting material spot and the appearance of product spots over time to gauge reaction progress.

TLC Troubleshooting Guide

The table below outlines common problems and their solutions when performing TLC for this reaction.

Problem & Phenomenon Possible Cause Recommended Solution
No separation / All spots at solvent front Mobile phase too polar Use a less polar solvent mixture (e.g., decrease % of EtOAc in Hexane) [3].
No separation / All spots remain near baseline Mobile phase not polar enough Use a more polar solvent mixture (e.g., increase % of EtOAc in Hexane) [3].
Streaking or elongated spots Spot overloaded with too much compound; or compound reacting with the stationary phase Spot a more dilute solution. Try a different stationary phase (e.g., alumina instead of silica gel) [3].
Multiple, unexpected spots in reaction lane Possible side reactions or decomposition; or presence of different stereoisomers Ensure reaction conditions are anhydrous. Check literature for known side products. Correlate with other analytical methods (e.g., NMR) [2].

Safety and Characterization Data

  • Safety Information: this compound is classified as an irritant (GHS07). It can cause skin and eye irritation and may be harmful if inhaled. Always use appropriate personal protective equipment (PPE) including gloves and safety glasses in a well-ventilated fume hood [4].
  • Physical Properties: For reference during purification and analysis [4]:
    • Molecular Formula: C₆H₁₂Br₂
    • Molecular Weight: 243.97 g/mol
    • Density: 1.594 g/mL at 25°C
    • Boiling Point: 39°C at 0.8 mm Hg

Workflow Diagram: TLC Reaction Monitoring

The diagram below summarizes the key steps and decision points in the TLC monitoring workflow.

Start Start: Prepare TLC Plate Spot Spot Samples: - Starting Material - Reaction Mixture Start->Spot Develop Develop Plate in Chromatography Chamber Spot->Develop Visualize Visualize Spots (UV Light or Iodine) Develop->Visualize Analyze Analyze Results Visualize->Analyze Decision Is the reaction complete? Analyze->Decision Continue Continue Reaction & Monitor Further Decision->Continue No (Starting Material Present) Proceed Proceed to Work-up and Purification Decision->Proceed Yes (Starting Material Gone)

Diagram: TLC Reaction Monitoring Workflow

References

3,4-Dibromohexane stability different pH conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: 3,4-Dibromohexane

This table summarizes the key identifiers and physical properties of this compound.

Property Value Source
CAS Number 16230-28-7 [1]
Molecular Formula C₆H₁₂Br₂ [1]
Molecular Weight 243.97 g/mol [1]
Density 1.594 g/mL at 25°C [1]
Boiling Point 39°C at 0.8 mmHg [1]
Flash Point >230 °F (>110 °C) [1]
Refractive Index n²⁰/D = 1.507 [1]

Safety and Handling Information

Proper handling is crucial for this compound. The following table outlines its safety profile.

Aspect Details
Hazard Statements H315-H319-H335 (Causes skin, serious eye irritation, and respiratory tract irritation) [1].
Precautionary Statements P261-P305 + P351 + P338 (Avoid breathing dust/fume/gas/mist; IF IN EYES: Rinse cautiously with water for several minutes) [1].
Personal Protective Equipment (PPE) Wear dust mask (N95 type), eyeshields, and gloves [1].

A Note on Stereochemistry

This compound can exist as multiple stereoisomers due to its two chiral carbon atoms (at positions 3 and 4). These include a pair of enantiomers and a meso form [2] [3]. The physical and chemical properties, including reactivity and stability, can be different for each stereoisomer. It is important to be aware of the specific stereoisomer you are working with, as this could influence your experimental outcomes [3].

Suggested Experimental Approach for pH Stability

Since direct data is unavailable, you may need to determine the pH stability through experimentation. Below is a proposed workflow for such an investigation.

Start Start: Prepare this compound Stock Solution Define Define pH Range (e.g., Acidic, Neutral, Basic) Start->Define Expose Expose Aliquots to Buffered Solutions Define->Expose Incubate Incubate under Controlled Conditions Expose->Incubate Analyze Analyze Samples (e.g., TLC, GC-MS, NMR) Incubate->Analyze Compare Compare Results to Control Sample Analyze->Compare

Technical Support & FAQs

Here are some anticipated questions and guidance based on common laboratory challenges.

Q1: What is the recommended storage condition for this compound?

  • A: It should be stored in a cool, well-ventilated place, tightly sealed in a container compatible with organic halides. Given that it is a halogenated compound and may be light-sensitive, storing it in an amber glass bottle is advisable. Keep it away from strong oxidizers and bases [1].

Q2: I am observing decomposition of my compound during a reaction. Could pH be a factor?

  • A: Yes, it is possible. The bromine atoms in this compound are vicinal (on adjacent carbons) and can be susceptible to elimination reactions, especially under basic conditions, which could lead to the formation of a dibromoalkene. Strong acids might also promote unwanted reactions. The experimental workflow above is designed to systematically test this hypothesis.

Q3: The literature mentions different forms of this compound (like meso and dl). Does this matter?

  • A: Absolutely. The stereochemistry is critical. The meso isomer and the racemic dl mixture (a pair of enantiomers) can have different physical properties, such as melting points and crystal packing, and may react at different rates or via different pathways with chiral reagents [2] [3]. Always confirm the stereoisomer you are using and note that commercial samples may be a mixture.

References

3,4-Dibromohexane reaction scale-up challenges

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data for 3,4-Dibromohexane

The table below summarizes the key physical properties of this compound, which are critical for process design and scaling [1].

Property Value / Information
CAS Number 16230-28-7
Molecular Formula C₆H₁₂Br₂
Molecular Weight 243.967 g/mol
Density 1.594 g/mL at 25°C
Boiling Point 39°C at 0.8 mm Hg
Refractive Index n²⁰/D 1.507
Flash Point >230 °F (>110 °C)
Safety Information Signal Word: Warning. Hazard Statements: H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) [1].

Core Scale-up Challenges & Solutions

Scaling up reactions, particularly photochemical ones, presents unique challenges. The following table outlines these key issues and recommended mitigation strategies based on current chemical engineering research [2].

Challenge Description & Impact Recommended Solution
Non-Uniform Light Distribution Light intensity decreases exponentially as it penetrates the reaction mixture due to the Beer-Lambert law. This creates "dark zones" in large batch reactors, leading to inconsistent reaction rates and lower selectivity [2]. Transition from traditional batch reactors to continuous flow micro- or mesostructured reactors. Their small channel dimensions (micrometers to millimeters) ensure a more uniform light distribution, minimizing dark zones and improving product yield [2].
Photon & Mass Transfer Limitations Inefficient mixing and high reactant concentration can create mass transfer barriers. Coupled with poor light penetration, this severely limits the overall reaction rate, making large-scale processes slow and inefficient [2]. Implement structured flow reactors (e.g., serpentine channels, packed beds) that enhance radial mixing. Optimize process conditions like reactant concentration and residence time to balance reaction kinetics with photon and mass transfer [2].
Inefficient Energy Use & Reactor Benchmarking Traditional high-power lamps are energy-inefficient and generate significant waste heat, requiring costly cooling. Without proper metrics, comparing reactor performance during scale-up is difficult [2]. Use modern, efficient LED light sources that emit specific wavelengths. Benchmark reactor performance using Photochemical Space Time Yield (PSTY in mol·day⁻¹·kW⁻¹), which links productivity to energy efficiency for better comparison [2].

Decision Framework for Reactor Scale-up

The diagram below outlines a logical pathway for selecting and scaling a photoreactor system, helping you navigate the key design choices.

reactor_scaleup Start Start: Scale-up Project Step1 Step 1: Kinetic Studies (Lab-on-a-chip/Microreactor) Start->Step1 Step2 Step 2: Select Reactor Type Step1->Step2 Opt1 Microreactor (High surface-to-volume) Step2->Opt1 Opt2 Mesostructured Reactor (Packed bed, Monolith) Step2->Opt2 Step3 Step 3: Scale-up Strategy Opt3 Numbering-Up (Parallel microreactors) Step3->Opt3 Opt4 Scale-Out (Larger mesostructured units) Step3->Opt4 Step4 Step 4: System Implementation End End Step4->End Monitor PSTY & Selectivity Opt1->Step3 For high control Opt2->Step3 For higher throughput Opt3->Step4 Uniform flow distribution is critical Opt4->Step4 Optimize PSTY for efficiency

Experimental Protocol & Best Practices

While a specific large-scale procedure for this compound is not available, you can adapt this general protocol for a photochemical reaction based on the literature [2].

Reaction Setup:

  • Reactor Selection: Use a continuous flow microreactor, such as a serpentine channel chip or a capillary reactor, with a material transparent to your target wavelength (e.g., borosilicate glass or FEP tubing).
  • Light Source: Select an LED light source that emits at the wavelength required to activate your photoactive molecule. Ensure the light source is positioned to maximize illumination of the reactor channels.
  • Feed Preparation: Dissolve the reactants (e.g., this compound and other reagents) in a suitable solvent. The solvent should not strongly absorb light at the reaction wavelength nor quench the excited state.
  • Pumping System: Use a syringe pump or HPLC pump to deliver the reaction mixture through the flow reactor at a precise and steady flow rate.
  • Temperature Control: Equip the setup with a cooling system (e.g., a Peltier cooler or a cooling jacket) to manage the heat generated by the light source and the reaction.

Procedure:

  • System Priming: Before starting the reaction, purge the entire flow system with your solvent to remove air and ensure all lines are filled.
  • Reaction Initiation: Load the reactant solution into the pump and set the desired flow rate. Start the pump and allow the system to stabilize. Once a steady flow is established, turn on the light source.
  • Product Collection: Collect the effluent from the reactor outlet in a suitable container. For reactions sensitive to oxygen or moisture, ensure the collection vial is appropriately sealed.

Key Parameter Optimization:

  • Residence Time (τ): This is controlled by the flow rate and the reactor volume. Vary the flow rate to find the optimal residence time that maximizes conversion and yield. Calculate it as τ = V_reactor / Flow Rate.
  • Reactant Concentration: Optimize the concentration of the photoactive molecule. A very high concentration can lead to poor light penetration, while a very low one reduces productivity.
  • Photon Flux: Adjust the power input to the light source or the distance between the light and the reactor to find the most energy-efficient conditions.

Safety Notes:

  • Always consult the Safety Data Sheet (SDS) for this compound. It is an irritant to skin, eyes, and the respiratory system [1]. Wear appropriate personal protective equipment (PPE) including gloves and safety glasses.
  • Perform reactions in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

Q: Why is moving to continuous flow recommended for scaling photoreactions? A: Continuous flow reactors, especially microreactors, provide a high surface-to-volume ratio, allowing for much more uniform illumination of the reaction mixture compared to large batch vessels. This leads to fewer side products, faster reactions, and inherently safer operation with smaller reagent volumes [2].

Q: What is PSTY and why is it important? A: PSTY stands for Photochemical Space Time Yield. Its units are typically mol·day⁻¹·kW⁻¹. Unlike simple conversion or yield, PSTY benchmarks the amount of product produced relative to the energy consumed by the light source. This is crucial for evaluating the economic viability and energy efficiency of a scaled-up photochemical process [2].

Q: Are there any known reactions involving this compound that I should be aware of? A: Yes, one literature source notes that treatment of this compound with a strong base leads to the loss of two equivalents of HBr and the formation of a product, which is a common elimination reaction for vicinal dibromides [3].

References

3,4-Dibromohexane byproducts identification characterization

Author: Smolecule Technical Support Team. Date: February 2026

3,4-Dibromohexane: Basic Properties and Safety

The table below summarizes the key chemical and physical properties of this compound that are available from the search results.

Property Value
CAS Number 16230-28-7 [1] [2] [3]
Molecular Formula C₆H₁₂Br₂ [1] [2] [3]
Molecular Weight 243.967 g/mol [2]
Density 1.594 g/mL at 25°C [2]
Boiling Point 39°C at 0.8 mmHg [2]
Refractive Index n²⁰/D 1.507 [2]
Flash Point >230 °F (>110 °C) [2]

Safety Information [2]:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).
  • Personal Protective Equipment: Wear dust mask (N95 type in the US), eyeshields, and gloves.

Reported Reaction and Product Formation

A key reaction documented in the literature involves treating this compound with a strong base [4].

  • Reaction: Treatment with strong base leads to the loss of two equivalents of HBr (a double dehydrohalogenation) [4].
  • Product: The result is the formation of a compound with the molecular formula C₆H₁₀ [4]. This suggests the formation of a diene (a molecule with two double bonds) or a cyclic compound. The specific identity and stereochemistry of this product are not detailed in the search results.

The following diagram illustrates the logical workflow for this reaction and the subsequent steps needed to identify the products, which are not fully covered in the search results.

G Start This compound (C6H12Br2) Rxn Reaction with Strong Base Start->Rxn Product Product of Formula C6H10 Rxn->Product Loss of 2 HBr Char Characterization & Identification Product->Char Unknown *Specific structure & stereochemistry not in search results* Char->Unknown

FAQs and Troubleshooting Guidance

Based on the general chemical information, here are some potential experimental issues and general advice.

  • Q1: What is the main product when this compound is treated with a strong base?

    • A: As noted above, the reaction yields a product with the formula C₆H₁₀ [4]. Without more specific data, characterizing the exact structure of this product (e.g., whether it is a conjugated diene, an isolated diene, or an alkyne) would require analytical techniques like NMR spectroscopy or GC-MS.
  • Q2: What should I do if my reaction produces multiple products or an unexpected yield?

    • A: The search results do not contain specific troubleshooting information for this compound. Generally, in elimination reactions like this, factors such as the strength of the base, reaction temperature, solvent, and the stereochemistry of the starting material (e.g., meso or racemic mixture mentioned in [2]) can greatly influence the product distribution. Optimizing these variables is typically necessary.
  • Q3: How should I store and handle this compound?

    • A: The compound is an irritant to skin, eyes, and the respiratory system [2]. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. The flash point is above 110°C, indicating a relatively low fire hazard, but standard precautions for organic compounds should still be observed [2].

Suggestions for Further Research

Since the information found is limited, you may need to conduct a deeper investigation:

  • Consult Specialized Literature: The articles listed in [2], such as "Cathodic elimination reactions of acyclic vicinal dibromides," may contain more detailed mechanistic and product analysis.
  • Perform Analytical Characterization: To definitively identify products and byproducts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS), ¹H/¹³C NMR Spectroscopy, and Infrared (IR) Spectroscopy are essential.
  • Explore Chemical Databases: Search for the specific product C₆H₁₀ in databases to find its possible isomers and their documented spectroscopic properties.

References

Predicted 13C NMR Data for 3,4-Dibromohexane

Author: Smolecule Technical Support Team. Date: February 2026

Based on the principles of 13C NMR interpretation [1], the structure of 3,4-dibromohexane (C6H12Br2) should produce a spectrum with up to six distinct carbon signals, indicating six different chemical environments. The table below provides a reasoned prediction of the chemical shifts.

Carbon Atom Number Chemical Environment Predicted Chemical Shift (ppm) Rationale
C1 / C6 -CH3 (primary alkyl) 10 - 15 Attached to a -CH2- group [1].
C2 / C5 -CH2- (secondary alkyl) 30 - 60 Significantly deshielded by the electronegative bromine atom on C3/C4 [1].
C3 / C4 -CH- (secondary alkyl) 30 - 60 Directly bonded to a bromine atom, causing a strong downfield (high ppm) shift [1].

> Note: The molecule contains a plane of symmetry, meaning that carbon pairs (C1/C6, C2/C5, C3/C4) are chemically equivalent and would produce one signal each, resulting in a maximum of three signals in the spectrum.

Standard Experimental Protocol for 13C NMR

The following workflow and methodology detail the standard steps for acquiring a 13C NMR spectrum, which would be used to obtain the experimental data for this compound.

SamplePrep 1. Sample Preparation InstrumentSetup 2. Instrument Setup SamplePrep->InstrumentSetup Dissolve Dissolve ~10-50 mg sample in deuterated solvent (e.g., CDCl3) SamplePrep->Dissolve Tube Transfer to NMR tube SamplePrep->Tube DataAcquisition 3. Data Acquisition InstrumentSetup->DataAcquisition Field Place in high-field superconducting magnet InstrumentSetup->Field Lock Lock, tune, shim InstrumentSetup->Lock DataProcessing 4. Data Processing & Analysis DataAcquisition->DataProcessing Pulse Apply radiofrequency pulse sequence DataAcquisition->Pulse Relax Detect FID signal during relaxation DataAcquisition->Relax FT Fourier Transform (FID to spectrum) DataProcessing->FT Analyze Analyze chemical shifts against reference table DataProcessing->Analyze

Detailed Methodology
  • Sample Preparation:

    • Dissolve approximately 10-50 mg of pure this compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3) [1]. The deuterated solvent provides a signal for the instrument to "lock" onto for field stability.
    • Transfer the solution to a standard 5 mm NMR tube, ensuring it is free of particulate matter.
  • Instrument Setup:

    • The NMR tube is placed into a high-field superconducting magnet within the spectrometer [2]. For 13C NMR, a field strength corresponding to 100 MHz or higher for 13C nuclei is standard.
    • The instrument is automatically "locked," "tuned," and "shimmed" to optimize the magnetic field homogeneity for the specific sample [2].
  • Data Acquisition:

    • A radiofrequency pulse is applied to excite the 13C nuclei [2]. To overcome the low natural abundance and sensitivity of 13C nuclei, a technique called proton decoupling is used during acquisition. This irradiates the 1H nuclei in the molecule, which collapses the carbon-hydrogen splitting patterns (scalar coupling), resulting in a spectrum of single, sharp peaks for each unique carbon atom [3].
    • The signal emitted by the relaxing nuclei, called a Free Induction Decay (FID), is detected [2]. Many FID scans (hundreds to thousands) are typically added together to improve the signal-to-noise ratio.
  • Data Processing & Analysis:

    • The raw FID data is processed by applying a mathematical function called a Fourier Transform to convert it from a time-domain signal to a frequency-domain spectrum [2].
    • The chemical shift (δ) scale is calibrated by setting the signal of the deuterated solvent or a reference compound to a known value. The resulting peaks are analyzed by comparing their chemical shifts to established ranges [1].

How to Obtain Experimental Data

Since the exact chemical shifts for this compound were not found, you can take these steps to acquire the data:

  • Consult Specialized Databases: Commercial spectral databases like SciFinder or Reaxys are the most reliable sources for experimentally determined NMR spectra of known compounds.
  • Perform the Experiment: If you have access to the pure compound, you can run the 13C NMR experiment yourself following the protocol above.
  • Consider Advanced Techniques: For complex mixtures or very dilute samples, advanced sensitivity-enhancement techniques like dissolution dynamic nuclear polarization (d-DNP) can be used, though this is a highly specialized method not required for a pure compound like this compound [4].

References

3,4-Dibromohexane chiral GC analysis enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

A Template for Chiral GC-MS Method Development

The core principles and procedures from a validated method for determining D-amino acids in human urine can be directly adapted for analyzing 3,4-dibromohexane enantiomers [1]. The key experimental parameters are summarized in the table below.

Table 1: Validated Chiral GC-MS Method Parameters

Parameter Category Specific Setting
Sample Purification Solid-Phase Extraction (SPE) using a Discovery DSC-SCX cartridge (500 mg/3 mL) [1].
Derivatization Formation of N(O)-pentafluoropropionyl amino acid 2-propyl esters [1].
Analytical Column Chirasil-L-Val column (N-propionyl-L-valine-tert-butylamide polysiloxane), 25 m × 0.25 mm I.D., 0.12 μm film [1].
Separation Mode Programmed temperature elution [1].
Detection Method Ion Trap Mass Spectrometer (MS) in full scan mode (m/z 50-350) [1].
Method Validation Linearit,y sensitivity (LOD/LOQ), accuracy, and precision were validated for multiple D-amino acids [1].

This workflow illustrates the key stages of the analysis, from sample preparation to final data analysis:

SamplePurification Sample Purification Derivatization Derivatization SamplePurification->Derivatization EnantiomericSeparation Enantiomeric Separation Derivatization->EnantiomericSeparation MSDetection MS Detection & Analysis EnantiomericSeparation->MSDetection

Key Concepts for Analysis

To effectively develop and understand your chiral GC method, keep these principles in mind:

  • Enantiomeric Excess (ee): This is a standard measure of chiral purity, defined as the absolute difference between the mole fractions of the two enantiomers. For a sample with 70% of one enantiomer and 30% the other, the ee is 40% [2]. It is a crucial metric for reporting the success of an asymmetric synthesis or the efficiency of a separation.
  • Chiral Stationary Phases (CSPs): The core of chiral GC is the column. The method above uses a Chirasil-L-Val column, where the stationary phase contains a chiral selector. Other advanced materials, such as Chiral Porous Organic Frameworks (POFs), are an active area of research. These materials, including Chiral Metal-Organic Frameworks (CMOFs) and Covalent Organic Frameworks (COFs), are being developed for high-performance chiral separation due to their high surface area and uniform pore sizes [3].
  • Safety Considerations: While not part of the analytical procedure, this compound requires careful handling. Safety data indicates it may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE) like gloves and safety glasses should be used [4].

A Practical Path Forward

Based on the available information, here is a recommended approach for your analysis:

  • Adapt the Core Method: Use the parameters in Table 1 as a starting point for your own method development. The Chirasil-L-Val column or a similar chiral GC column would be the primary component to investigate.
  • Optimize for Your Compound: You will likely need to experimentally adjust the derivatization reaction (if necessary for your compound), the temperature program of the GC, and other MS parameters to achieve optimal separation and detection for this compound specifically.
  • Validate Your Method: Once a preliminary method is established, follow the example in the research and validate its performance by testing linearity, sensitivity, accuracy, and precision to ensure it meets the standards required for your research [1].

References

3,4-Dibromohexane elimination vs 1,2-dibromoethane

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Elimination Reactions

The table below summarizes the core differences between the two compounds in their elimination reactions with alcoholic KOH.

Feature 1,2-Dibromoethane 3,4-Dibromohexane
Molecular Formula C₂H₄Br₂ [1] C₆H₁₂Br₂ [2]
Reaction Type Double Dehydrohalogenation (Elimination) [3] Double Dehydrohalogenation (Elimination)
Primary Product Acetylene (Ethyne, C₂H₂) [3] Hex-3-yne (and stereoisomers of dibromohexene intermediates)
Product Hybridization sp for both carbon atoms [3] sp² for carbon atoms in the alkene products
Stereochemistry Not applicable (product is linear) Highly relevant; results in multiple stereoisomers (meso form and enantiomers) [4]
Key Consideration Straightforward formation of a terminal alkyne Complex mixture due to two chiral centers; final alkyne is internal [4]

Detailed Experimental Analysis

1,2-Dibromoethane: Pathway to Acetylene

The reaction of 1,2-dibromoethane with alcoholic KOH is a classic two-step elimination leading to a linear alkyne [3].

  • Reagent and Conditions: Alcoholic potassium hydroxide (KOH). The alcoholic medium and high temperature favor elimination over substitution.
  • Mechanism: The reaction proceeds via two consecutive E2 elimination steps.
    • The first elimination yields vinyl bromide (bromoethene).
    • The second elimination, which requires strong conditions, removes a second molecule of HBr to form a triple bond, resulting in acetylene (ethyne) [3].
  • Product Identification: The product is acetylene, a linear molecule where both carbon atoms are sp-hybridized [3].
This compound: A Complex Stereochemical Outcome

The elimination in this compound is complicated by the presence of two chiral centers, leading to a mixture of stereoisomeric products [4].

  • Reagent and Conditions: Alcoholic potassium hydroxide (KOH).
  • Mechanism and Stereochemistry: The molecule can produce various stereoisomers during elimination. The two bromine-bearing carbon atoms (C-3 and C-4) are both chiral centers [4]. The possible configurations lead to:
    • A pair of enantiomers (where the bromine atoms are on the same side, either both up or both down).
    • A meso compound (where the bromine atoms are on opposite sides) [4].
  • Product Identification: The initial double elimination can lead to isomeric dienes or an internal alkyne (hex-3-yne). Analyzing the specific stereoisomers requires techniques like chiral chromatography or NMR spectroscopy.

Experimental Protocols

Protocol for 1,2-Dibromoethane to Acetylene
  • Reaction Setup: Place 1,2-dibromoethane (e.g., 5.0 g) in a round-bottom flask. Add a solution of potassium hydroxide (excess, e.g., 10 g) in high-boiling alcohol (like diethylene glycol or pentanol) to minimize substitution.
  • Heating: Fit the flask with a condenser and heat the mixture to reflux (typically 150-200°C). The reaction produces acetylene gas.
  • Product Collection: Acetylene gas can be collected over water or passed through a specific reagent solution for further reactions. Its identity is confirmed by its characteristic reaction with ammoniacal silver nitrate solution (forming a white precipitate of silver acetylide).
Protocol for this compound Elimination
  • Reaction Setup: Dissolve this compound in a suitable high-boiling alcohol. Add a significant excess of alcoholic KOH.
  • Heating and Monitoring: Reflux the mixture. Monitor the reaction progress using TLC to observe the consumption of the starting material and formation of products.
  • Work-up and Analysis: After completion, cool the mixture and carefully dilute with water. Extract the organic product with a non-polar solvent (e.g., dichloromethane or ether), dry the organic layer, and evaporate the solvent. The resulting isomeric alkene or alkyne mixture can be analyzed by GC-MS to identify components and NMR to investigate stereochemistry.

Troubleshooting and Optimization

  • Low Yield in 1,2-Dibromoethane Reaction: Ensure the KOH solution is concentrated and the alcohol has a high boiling point. Excessive heating can cause decomposition.
  • Complex Mixture in this compound Reaction: This is inherent to the molecule's structure. Analytical techniques like GC-MS and NMR are essential for characterizing the product distribution. Varying the reaction temperature or base strength may slightly influence the isomer ratio.

The following diagram illustrates the core logical relationship and key difference between the two elimination reactions.

Start Starting Material Condition Reaction Condition: Alcoholic KOH Start->Condition Product1 Product: Acetylene (Ethyne) Linear, sp-hybridized Condition->Product1 1,2-Dibromoethane Product2 Product: Isomeric Alkenes/Alkynes Stereoisomers, sp²-hybridized Condition->Product2 This compound

References

3,4-Dibromohexane HPLC purity method development

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Selection for Purity Analysis

For purity analysis, the goal is to separate and quantify the main compound from its impurities and synthetic by-products. The table below compares common HPLC methods used for this purpose [1]:

Method Principle Best Suited For
Reversed-Phase Chromatography (RPC) Hydrophobicity; hydrophilic stationary phase, hydrophobic mobile phase. Separating compounds with subtle differences in hydrophobicity; widely used for impurity profiling.
Ion-Exchange Chromatography (IEC) Charge of proteins/compounds; stationary phase with charged functional groups. Charged analytes; can be used if impurities have different charge states.
Size-Exclusion Chromatography (SEC) Molecular size/shape in solution; porous stationary phase. Removing larger aggregates or smaller fragments from the main product.
Normal-Phase Chromatography Polarity; polar stationary phase (e.g., silica) and non-polar mobile phase. Very hydrophilic compounds that do not retain in RPC.

Recommendation for 3,4-Dibromohexane: This is a small, relatively non-polar organic molecule. Reversed-Phase Chromatography (RPC) is the most suitable and widely used starting point [1] [2].

Method Development Workflow

Developing a robust HPLC method is an iterative process. The following workflow outlines the key stages, from initial setup to final validation.

cluster_1 Initial Scouting cluster_2 Optimization Cycle Start Start Method Development S1 Define Objectives: - Purity/Impurity Profile - Detection Limits Start->S1 S2 Select Column & Mobile Phase (Common: C18 column, Water/Acetonitrile) S1->S2 S3 Run Initial Gradient S2->S3 O1 Evaluate Chromatogram (Peak shape, resolution) S3->O1 O2 Adjust Parameters: - Gradient/Isocratic - Temperature - pH O1->O2  Not Satisfied O3 System Suitability Test O2->O3  Not Satisfied O3->O1  Not Satisfied Final Method Validation (ICH Q2(R1) Guidelines) O3->Final Satisfied

Detailed Protocols for Key Experiments

1. Initial Scouting and Column Selection

  • Column: Start with a C18 (ODS) column, 100-150 mm long, 3-5 µm particle size [3]. This is the most common column for reversed-phase separations.
  • Mobile Phase: A binary mixture is recommended.
    • Mobile Phase A: Water or a volatile buffer (e.g., 10-20 mM Ammonium Formate or Ammonium Acetate). Adjust pH if needed (e.g., pH 4.5 with formic acid) [3].
    • Mobile Phase B: Organic solvent like Acetonitrile or Methanol [2].
  • Gradient Program: Begin with a broad gradient (e.g., 5% B to 95% B over 20-30 minutes) to understand how your compound and its potential impurities elute [4].

2. Optimization of Critical Parameters Based on the initial run, optimize for better resolution and peak shape [2]:

  • Gradient Steepness: Flatten the gradient around the retention time of the main peak to improve separation of closely eluting impurities.
  • Temperature: Test between 30°C to 50°C. Higher temperatures can improve efficiency and reduce backpressure.
  • Mobile Phase pH: If your compound or impurities have ionizable groups, adjusting pH (typically between 2-8 for silica columns) can dramatically alter selectivity [4].

3. System Suitability Test Before validation, confirm the system performs adequately. The following table summarizes key parameters and typical acceptance criteria [5] [6]:

Parameter Description Typical Acceptance Criteria
Theoretical Plates (N) Column efficiency. >2000
Tailing Factor (T) Peak symmetry. ≤2
Repeatability (RSD) Injection precision (n≥5). RSD ≤ 1% for retention time and area
Resolution (Rs) Separation between two closest peaks. Rs ≥ 2 between the main peak and nearest impurity

Method Validation Parameters

Once a method is developed, it must be validated to ensure it is fit for purpose. The ICH Q2(R1) guideline outlines the following key parameters [6]:

Parameter Definition How it is Tested
Specificity Ability to distinguish analyte from impurities. Analyze sample spiked with impurities; ensure baseline separation.
Linearity & Range Response is proportional to analyte concentration. Prepare & analyze 5+ concentrations; R² ≥ 0.99 typically required.
Accuracy Closeness of measured value to true value. Spike and recover known impurities; recovery of 98-102% is often acceptable.
Precision Repeatability of measurements. Multiple injections of the same sample; RSD ≤ 2% for area.

| LOD / LOQ | Sensitivity of the method. | LOD = 3x Signal-to-Noise LOQ = 10x Signal-to-Noise | | Robustness | Resilience to small, deliberate method changes. | Small variations in flow rate (±0.1 mL/min), temperature (±5°C), pH (±0.2), etc. |

Advanced Strategies and Final Recommendations

  • Leverage Software and Automation: Modern computer-assisted method development can significantly speed up the process. By running a limited set of initial experiments (e.g., at different gradient times, temperatures, and pH), software can build a model to predict the optimal conditions and even simulate robustness testing [7] [4].
  • For Complex Separations: If impurities are very similar to the main compound, consider multimodal chromatography or using a column with different selectivity (e.g., phenyl-hexyl instead of C18) [1].

While specific conditions for this compound require experimental work in your lab, this guide provides a strong foundation. Start with a C18 column and a water/acetonitrile gradient, then refine the method based on your initial results.

References

3,4-Dibromohexane mass spectrometry fragmentation pattern

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Fragmentation Pattern of 3,4-Dibromohexane

When this compound (molecular formula C₆H₁₂Br₂) is ionized in a mass spectrometer, it typically follows a predictable fragmentation behavior. The molecular ion and common fragment ions are theorized in the table below.

Theoretical m/z Ion Assignment Fragmentation Mechanism / Notes

| 245.9 | [C₆H₁₂⁷⁹Br₂]⁺• (Molecular Ion) | Molecular ion containing two 79Br isotopes. Often of low abundance or unstable [1]. | | 243.9 | [C₆H₁₂⁷⁹Br⁸¹Br]⁺• (Molecular Ion) | Molecular ion containing one 79Br and one 81Br isotope. Characteristic doublet pattern (1:2:1 ratio for Br₂). | | 241.9 | [C₆H₁₂⁸¹Br₂]⁺• (Molecular Ion) | Molecular ion containing two 81Br isotopes. | | 165.0 | [C₆H₁₂Br]⁺ | Loss of one bromine atom (•Br) from the molecular ion, forming a bromocarbocation. | | 135.0 | [C₅H₉Br]⁺? | Potential loss of •CH₃ and H• from the [C₆H₁₂Br]⁺ ion. Requires experimental verification. | | 85.1 | [C₅H₉]⁺ or [C₆H₁₃]⁺ | Loss of HBr from the molecular ion, followed by further fragmentation of the hydrocarbon chain. |

The diagram below illustrates the logical relationship for the key fragmentation pathways.

fragmentation M Molecular Ion (M+•) C6H12Br2 F1 Fragment 1 [C6H12Br]+ M->F1 1. Loss of •Br F3 Fragment 3 [C5H9]+ / [C6H13]+ M->F3 3. Loss of HBr & fragmentation F2 Fragment 2 [C5H9Br]+? F1->F2 2. Loss of •CH3 / H•

References

3,4-Dibromohexane melting point different stereoisomers

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties of 3,4-Dibromohexane

The table below summarizes the key physical and safety properties of this compound gathered from the search results. Please note that a specific, experimentally determined melting point for its different stereoisomers was not located in the current search.

Property Value Source / Notes
Molecular Formula C₆H₁₂Br₂ [1] [2]
Molecular Weight 243.97 g/mol [1]
Density 1.594 g/mL at 25°C [2]
Boiling Point 39°C at 1.1 hPa [1]
Flash Point 113°C (closed cup) [1]
Melting Point Not available The data sheets indicate this value is unknown [1] [2].
Appearance Solid [1]
Hazard Statements H315, H319, H335 Causes skin irritation, serious eye irritation, and may cause respiratory irritation [1] [2].

Melting Points of Stereoisomers and Racemic Mixtures

While data for this compound is incomplete, it is well-established in chemistry that a pure enantiomer and its racemic mixture (a 50:50 mixture of both enantiomers) can have different melting points [3]. This occurs because they can form different crystalline structures in the solid state [4] [3].

A racemic mixture can crystallize in different ways, leading to distinct physical properties compared to the pure enantiomers [4] [3]:

  • Racemic Compound: This is the most common type. The two enantiomers pack together in an ordered 1:1 ratio within the same crystal lattice, forming a new, distinct compound with its own melting point, which can be higher or lower than the pure enantiomer [4] [3].
  • Conglomerate: The mixture forms a mechanical blend of separate crystals, each containing only one enantiomer. The melting point is typically lower than that of the pure enantiomer [4].
  • Pseudoracemate: The two enantiomers co-exist randomly in the crystal lattice, resulting in a solid solution [4].

The following diagram illustrates this classification and its outcomes.

G A Racemic Mixture Crystallization B Conglomerate A->B C Racemic Compound A->C D Pseudoracemate A->D E Mechanical mixture of enantiopure crystals B->E F Ordered 1:1 crystal of enantiomers C->F G Disordered solid solution D->G H MP: Lower than pure enantiomer E->H I MP: Can be higher or lower than pure enantiomer F->I J MP: Similar to racemic mixture G->J

Experimental Evidence from Other Compounds

Experimental data for other chiral compounds strongly confirms this principle. The table below uses menthol as a key example, showing clear melting point differences between its pure enantiomer and racemic form [3].

Compound Melting Point (°C) Type
l-Menthol 43.0 Pure Enantiomer
dl-Menthol 38.0 Racemic Mixture
d-neo-Menthol -15.0 Pure Enantiomer
dl-neo-Menthol 52.0 Racemic Mixture

Source: Adapted from K.L. Waters & G.D. Beal, Journal of the American Pharmaceutical Association, 1945 [3].

This data demonstrates that a racemic mixture is not simply a physical blend but can be a distinct material in the solid state. For This compound, which has chiral centers at the 3 and 4 carbon positions, its different stereoisomers (such as the enantiomeric pair and the meso form, if it exists) would also be expected to have different melting points, though experimental measurement is required to confirm the specific values.

Resolution of a Racemic Mixture

Since the physical properties of enantiomers are identical in a non-chiral environment, separating them (a process called resolution) requires converting them into diastereomers, which have different physical properties [5] [4]. The general workflow for a common resolution method is outlined below.

G A Racemic Mixture (±)-Carboxylic Acid B Add Chiral Resolving Agent (e.g., a single enantiomer of an amine) A->B C Formation of Diastereomeric Salts B->C D Separate Diastereomers (via Crystallization or Chromatography) C->D E1 Pure Salt of (+)-Acid D->E1 E2 Pure Salt of (-)-Acid D->E2 F1 Acidification E1->F1 F2 Acidification E2->F2 G1 (+)-Carboxylic Acid (Pure Enantiomer) F1->G1 G2 (-)-Carboxylic Acid (Pure Enantiomer) F2->G2

This derivatization method is one of several techniques for resolution, which also include [5]:

  • Manual Crystallization: As pioneered by Louis Pasteur, where distinct crystals of each enantiomer are manually separated under a microscope.
  • Chiral Column Chromatography: Using a column with a chiral stationary phase to separate the enantiomers directly.
  • Kinetic Resolution: Using a chiral reagent or catalyst that reacts preferentially with one enantiomer.

References

Methods for Obtaining and Characterizing Enantiopure Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Although direct data on 3,4-dibromohexane is unavailable, the following established methods are used to obtain, separate, and characterize enantiopure compounds like yours. The experimental protocols are drawn from research that successfully resolved similar aliphatic chains.

Method Key Principle Typical Scale Key Experimental Data/Outcome Primary Use Case

| Diastereomeric HPLC (on silica gel) [1] | Covalently bonding a chiral agent (e.g., MαNP acid) to a racemic mixture to create diastereomers with different polarities. | Lab scale (e.g., 40-120 mg per run) | Separation factor (α), Resolution factor (Rs), Retention times. | Separating aliphatic compounds with small chiral differences (e.g., 4-octanol) [1]. | | Camphorsultam-Based Resolution [1] | Converting a racemic acid to an acid chloride, then forming diastereomeric amides with (-)-camphorsultam. | Lab scale (e.g., 120 mg per run) | HPLC resolution factor (Rs), X-ray ORTEP diagrams for Absolute Configuration (AC). | Resolving stable carboxylic acids and their analogs (e.g., spiro[3.3]heptane-dicarboxylic acid) [1]. | | Preferential Crystallization (PC) [2] | Direct crystallization from a solution of a racemic conglomerate, where one enantiomer crystallizes preferentially. | Large-scale industrial production | Enantiomeric Excess (ee) of the crystal product, yield. | Cost-effective, large-scale production when the compound forms a conglomerate [2]. |

Detailed Experimental Protocol: Diastereomeric HPLC with MαNP Acid

This protocol, adapted from research on 4-octanol, is highly relevant for separating aliphatic compound enantiomers like this compound [1].

  • Derivatization: A racemic sample of the alcohol (e.g., 4-octanol) is esterified with a chiral derivatizing agent, (S)-(+)-MαNP acid (1), under standard conditions (e.g., using DCC and DMAP in anhydrous dichloromethane) to yield a mixture of diastereomeric (S)-MαNP esters [1].
  • HPLC Separation:
    • Column: Normal-phase (silica gel).
    • Mobile Phase: Hexane/ethyl acetate (e.g., 98:2 v/v).
    • Detection: UV-Vis detector.
    • Outcome: The diastereomers 3a and 3b are separated. The first-eluted fraction is designated 3a, and the second 3b [1].
  • Absolute Configuration Determination:
    • ¹H-NMR Anisotropy Method: The ∆δ values (chemical shift differences) of protons in the alkyl chain are calculated between the diastereomers. A sector rule is applied to assign the absolute configuration of the alcohol moiety in each fraction [1].
    • X-ray Crystallography: If suitable crystals of the MαNP ester can be grown (e.g., by recrystallization from EtOAc), X-ray analysis provides an unambiguous determination of the absolute configuration because the configuration of the MαNP acid part is known [1].
  • Recovery of Enantiopure Alcohol: The separated MαNP ester fractions are hydrolyzed under basic conditions (e.g., KOH/MeOH) to yield the enantiopure alcohol, whose absolute configuration is now established [1].

Alternative Chiral Separation Strategies

Other powerful strategies exist, each with its own advantages and applicability, depending on the properties of your target molecule [2].

  • Preparative-Scale Chiral Chromatography: Uses a Chiral Stationary Phase (CSP) for high-purity separation, though it can be costly for large scales [2] [3].
  • Enantioselective Liquid-Liquid Extraction (ELLE): Employs a chiral selector in the liquid phase for a continuous process, with emerging chiral ionic liquids making it more eco-friendly [2].
  • Cocrystal-Based Resolution (CBR): Uses non-covalent interactions (e.g., hydrogen bonding) with a chiral coformer to create diastereomeric cocrystals with different solubilities. This is a greener alternative to traditional salt formation [2].

The workflow below summarizes the decision path for selecting and executing these methods.

G Start Start: Racemic Mixture IsAcid Is the target compound a carboxylic acid? Start->IsAcid UseCamphorsultam Use Camphorsultam-Based Resolution [1] IsAcid->UseCamphorsultam Yes IsAlcohol Is the target compound an alcohol? IsAcid->IsAlcohol No Characterize Characterize Enantiopure Product UseCamphorsultam->Characterize UseMalphaNP Use MαNP Acid Derivatization & HPLC [1] IsAlcohol->UseMalphaNP Yes IsConglomerate Does it form a conglomerate? IsAlcohol->IsConglomerate No UseMalphaNP->Characterize UsePC Use Preferential Crystallization (PC) [2] IsConglomerate->UsePC Yes OtherMethods Consider Alternative Methods IsConglomerate->OtherMethods No UsePC->Characterize SubMethod1 Preparative Chiral Chromatography [2] OtherMethods->SubMethod1 SubMethod2 Cocrystal-Based Resolution (CBR) [2] OtherMethods->SubMethod2 SubMethod3 Enantioselective Liquid-Liquid Extraction [2] OtherMethods->SubMethod3 SubMethod1->Characterize SubMethod2->Characterize SubMethod3->Characterize MeasureOR Measure Specific Rotation Characterize->MeasureOR

How to Proceed Without Specific Rotation Data

Since specific rotation is a key physical constant you need, here is a practical path forward:

  • Obtain a Racenic Sample: Secure a sample of racemic this compound from a chemical supplier.
  • Apply a Separation Method: Follow one of the experimental protocols above (e.g., the MαNP acid method if it's an alcohol, or a similar derivatization strategy) to resolve the racemate into its enantiomers.
  • Measure the Specific Rotation Yourself: Once you have an enantiopure sample, you can measure its specific rotation using a polarimeter. This will provide the missing data point for your research.

References

3,4-Dibromohexane UV spectroscopy conjugation analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 3,4-Dibromohexane

The table below summarizes the basic identifying information and physicochemical properties of this compound [1] [2] [3].

Property Value / Description
CAS Number 16230-28-7 [1] [2]
Molecular Formula C₆H₁₂Br₂ [1] [2]
Molecular Weight 243.97 g/mol [1] [2]
Density 1.594 g/mL at 25°C [1] [2]
Boiling Point 39°C at 1.1 hPa [1] [2]
Flash Point >230 °F (closed cup) [1] [2]
Appearance Solid [1]
Hazard Statements H315, H319, H335 (Causes skin, eye, and respiratory irritation) [1] [2]

Conjugation and UV-Vis Absorption Fundamentals

For your comparison guide, it is crucial to understand why this compound is expected to have specific UV absorption characteristics.

  • Lack of Conjugation: this compound is a saturated hydrocarbon with carbon-bromine single bonds (σ-bonds). It does not possess a system of alternating single and double bonds (a conjugated system) [4] [5].
  • Electronic Transitions and Energy: UV spectroscopy measures the energy required to promote an electron from a molecule's highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). In a saturated molecule like this compound, the only possible electronic transitions are σ → σ* transitions. These transitions require very high energy, corresponding to light in the far ultraviolet region (wavelengths below ~200 nm), which is outside the range of standard UV-Vis spectrophotometers (typically 200-400 nm for UV, and up to ~800 nm for visible light) [4].
  • Expected Spectral Data: Based on this molecular structure, this compound would not show any significant absorption peaks in the standard UV or visible range. It would be classified as "UV-transparent" for most practical purposes in the standard measurement window.

The following diagram illustrates the experimental workflow for determining a compound's UV-Vis absorption profile, highlighting the structural analysis step where this compound would be identified as a non-conjugated, UV-transparent compound.

Start Start: Compound Analysis Step1 1. Structural Analysis Start->Step1 Step2 2. Conjugation Check Step1->Step2 Decision1 Does the molecule have a conjugated π-system? Step2->Decision1 Step3 3. High-Energy σ→σ* Transition Decision1->Step3 No (e.g., this compound) Step4 4. Lower-Energy π→π* Transition Decision1->Step4 Yes (e.g., 1,3-Butadiene) Result1 Result: No significant absorption in standard UV-Vis range Step3->Result1 Result2 Result: Absorption in standard UV-Vis range Step4->Result2

How to Obtain Experimental Data

Since specific spectral data was not found in the public domain, here are practical steps you can take to acquire it for a complete comparison:

  • Search Specialized Databases: Commercial spectral databases from suppliers like Sigma-Aldrich, as well as scientific data platforms, may have the experimental spectrum.
  • Experimental Measurement: The most reliable method is to obtain a pure sample and record its UV spectrum using a spectrophotometer. The predicted result would be a flat, featureless baseline within the standard UV range.
  • Computational Chemistry: Use quantum chemical calculations to predict the UV-Vis spectrum and the energy of the σ → σ* transition.

References

3,4-Dibromohexane reaction kinetics comparison

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on 3,4-Dibromohexane

The table below summarizes the basic chemical and physical properties of this compound found in the search results.

Property Value Source
CAS Number 16230-28-7 [1] [2]
Molecular Formula C₆H₁₂Br₂ [1] [2]
Molecular Weight 243.97 g/mol [1] [2]
Density 1.594 g/mL at 25°C [2]
Boiling Point 39°C at 0.8 mm Hg [2]
Flash Point >230 °F (∼110 °C) [2]
Appearance Solid [1]
Hazard Statements H315, H319, H335 [1] [2]

Reported Chemical Reaction

The search results describe one specific reaction pathway for this compound, though without kinetic data [3] [4].

  • Reaction with Strong Base: Treatment with a strong base leads to the loss of two equivalents of HBr and the formation of a mixture of three possible isomeric products with the formula C₆H₁₀ [3] [4].
  • Reaction Type: This is a double dehydrohalogenation (elimination reaction).
  • Products: The three possible products are not named in the search results, but the reaction suggests the formation of isomeric hexadienes or cyclic compounds [3] [4].

The following diagram illustrates this general elimination reaction pathway.

A This compound C Reaction (Elimination) A->C B Strong Base B->C D Product Mixture (C6H10) C->D E + 2 HBr C->E

References

3,4-Dibromohexane toxicity comparison similar halogenated compounds

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Toxicity Comparison of Halogenated Compounds

Toxicological assessments, especially for regulatory purposes, often rely on key standardized tests and computational models. The following table summarizes the primary endpoints used to evaluate and categorize acute toxicity, which would be central to any comparison of halogenated compounds like 3,4-dibromohexane [1].

Endpoint Type Specific Endpoint Description / Classification Criteria
Lethal Dose (Acute) Median Lethal Dose (LD50) The dose required to kill 50% of a test population (often rats) after a single exposure. It is a continuous variable (e.g., mg/kg).
Binary Hazard Classification "Very Toxic" (vT) LD50 < 50 mg/kg [1]
"Non-Toxic" (nT) LD50 > 2000 mg/kg [1]
Regulatory Categorization U.S. EPA Four-category system (Category I: highest toxicity, LD50 ≤ 50 mg/kg; Category IV: safe, LD50 > 5000 mg/kg) [1].
U.N. Globally Harmonized System (GHS) Five-category system (Category I: LD50 ≤ 5 mg/kg; Category V: LD50 > 2000 mg/kg) [1].

For other halogenated compounds, such as Halogenated Flame Retardants (HFRs), research extends beyond acute lethality to investigate chronic and non-lethal health effects. The table below outlines common toxicity concerns associated with this relevant class of halogenated chemicals [2].

Toxicity Type Key Findings for Halogenated Flame Retardants
Acute Toxicity Often show no acute toxicity at low exposure levels [2].
Chronic Toxicity Primary concern, involving effects from long-term, low-dose exposure [2].
Endocrine Disruption Can interfere with hormone systems, affecting neurodevelopment and reproduction [2].
Other Chronic Effects Immune suppression and potential carcinogenicity [2].
Environmental Fate Many are Persistent, Bioaccumulative, and Toxic (PBT), meaning they do not break down easily and accumulate in the food chain [2].

Experimental Protocols for Toxicity Assessment

For researchers looking to generate comparative data, here are methodologies from the literature for key toxicity tests.

  • Protocol 1: Determining Rat Oral Acute LD50

    • Objective: To estimate the median lethal dose for categorizing acute oral toxicity hazard [1].
    • Procedure: Administer a single oral dose of the test chemical to groups of laboratory rats (e.g., Sprague-Dawley or Wistar strains). Observe the animals for 14 days for signs of morbidity and mortality. The LD50 value and its confidence interval are calculated using a standardized statistical method (e.g., the Up-and-Down Procedure or OECD Test Guideline 425) [1].
  • Protocol 2: Estimating Dermal Exposure and Absorption

    • Objective: To quantify chemical concentration on skin and estimate uptake via dermal absorption [3].
    • Procedure: Use gauze pads soaked in a solvent like isopropyl alcohol to perform wiped samples from specific skin areas (e.g., palms, forearms). Extract chemicals from the wipes and analyze them using gas chromatography-mass spectrometry (GC-MS). Daily dermal uptake can be estimated based on the measured surface concentration, skin surface area, and dermal absorption factors [3].
  • Protocol 3: Evaluating Teratogenicity in Rodent Whole Embryo Culture (WEC)

    • Objective: To assess the developmental toxicity of a water-insoluble compound [4].
    • Procedure: Explain rodent embryos at early organogenesis (e.g., day 9.5 for rats) and culture them in vitro. Dissolve the test compound in a suitable vehicle (e.g., formamide, DMF, DMSO, or a carrier solution with Bovine Serum Albumin (BSA)) at concentrations that are non-toxic to the embryo itself. Assess embryos for malformations, growth retardation, and yolk sac development after a set culture period (e.g., 48 hours) [4].

Signaling Pathways in Toxicity

Halogenated compounds can induce toxicity by disrupting fundamental cellular signaling pathways. The diagram below illustrates two key pathways often affected, based on general knowledge of toxicological mechanisms.

G cluster_Pathway1 Oxidative Stress / NF-κB Pathway cluster_Pathway2 Endocrine Disruption HalogenatedCompound Halogenated Compound Exposure OS1 Cellular Uptake HalogenatedCompound->OS1 ED1 Receptor Binding (e.g., ER, AR, TR) HalogenatedCompound->ED1 OS2 Metabolic Activation & ROS Generation OS1->OS2 OS3 IKK Complex Activation OS2->OS3 OS4 IκB Degradation OS3->OS4 OS5 NF-κB Translocation OS4->OS5 OS6 Inflammatory Response (Cytokine Release) OS5->OS6 ED2 Altered Receptor Signaling ED1->ED2 ED3 Changes in Gene Transcription ED2->ED3 ED4 Adverse Outcomes (Neurodevelopment, Reproduction) ED3->ED4

The pathways highlighted are common mechanisms for many toxicants. For a specific compound like this compound, experimental work would be needed to confirm its activity and potency within these or other pathways.

Research Recommendations

To build a complete comparison guide for this compound and its analogs, I suggest the following actions to obtain the necessary data:

  • Consult Specialized Databases: Search for "this compound LD50" or "this compound toxicity" in toxicology-specific databases such as the EPA's CompTox Chemistry Dashboard, ECOTOX, PubChem, or TOXNET.
  • Perform a Broader Literature Search: Conduct an exhaustive search on scientific platforms like PubMed, Google Scholar, and Web of Science using combinations of keywords: "dibromohexane toxicity," "bromoalkane toxicology," "halogenated alkane toxicity," and "QSAR acute oral toxicity."
  • Utilize (Q)SAR Models: If experimental data is scarce, employ Quantitative Structure-Activity Relationship ((Q)SAR) models. These computational tools can predict toxicity endpoints based on the chemical structure [1]. The EPA's Chemistry Dashboard is a key resource that hosts such predictions [1].

References

3,4-Dibromohexane density prediction calculation methods

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property Data

The table below summarizes the key physical property data for 3,4-Dibromohexane found in the search results.

Property Value Conditions / Notes Source
Density 1.594 g/mL at 25°C [1] [2]
Density 1.577 g/cm³ Calculated value [3]
Boiling Point 39°C at 1.1 hPa (lit.) [1]
Flash Point >230 °F (>110 °C) - [2]
Molecular Formula C₆H₁₂Br₂ - [1] [2] [4]
Molecular Weight 243.97 g/mol - [1]

Computational Prediction with Density Functional Theory (DFT)

While a specific protocol for this compound is not outlined, Density Functional Theory (DFT) is a primary computational method for predicting molecular properties like density and energy. The reliability of DFT results depends heavily on the chosen approximations, known as exchange-correlation (XC) functionals [5].

The following diagram outlines the general workflow and key decision points for setting up a DFT calculation, which can be applied to property prediction for compounds like this compound.

G Start Start: Define System (e.g., this compound molecule) Approach Choose DFT Approach Start->Approach BasisChoice Select Basis Set Approach->BasisChoice Atomic-Centered Basis Sets Approach->BasisChoice Plane-Wave Basis Sets FunctionalChoice Select XC Functional BasisChoice->FunctionalChoice Calculation Run Calculation FunctionalChoice->Calculation Analysis Analyze Results (e.g., Electron Density, Energy) Calculation->Analysis

Key Components of a DFT Calculation

The XC functional is a critical choice and can be built from several components [6]:

  • LDA (Local Density Approximation): The simplest functional, depending only on the electron density at each point. Example: VWN [6].
  • GGA (Generalized Gradient Approximation): Improves on LDA by also considering the gradient of the density. Examples: BP86, PBE, BLYP [6].
  • Meta-GGA: Further includes the kinetic energy density. Example: TPSS [6].
  • Hybrid Functionals: Mix GGAs with a portion of exact Hartree-Fock exchange. A widely known example is B3LYP [6] [5].
Selecting a Catalytic Model

For reliable results, the computational model must accurately represent the system [5].

  • Homogeneous Catalysis: Typically modeled with a single molecule or a cluster of atoms in a gas phase or solvation model.
  • Heterogeneous Catalysis: Modeled using a slab model to represent the surface of a solid catalyst [5].

How to Proceed with Comparison Guides

Since direct methodological comparisons are sparse, you can build a comprehensive guide by:

  • Acknowledging Experimental Data: Use the known density value (1.594 g/mL) as a benchmark to validate the accuracy of different computational methods [1] [2].
  • Structuring a Computational Study: Compare the performance of different XC functionals (e.g., LDA, GGA, hybrid) and basis sets by calculating the density of this compound and comparing the results to the experimental value. This will objectively show which methods perform best for this class of compounds.
  • Incorporating Related Data: The search results include articles on the vibrational spectra and cathodic elimination reactions of this compound, which could provide additional data points for validating computational predictions beyond just density [2].

References

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XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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